molecular formula C20H18O7 B12443556 Erythrinin F

Erythrinin F

Cat. No.: B12443556
M. Wt: 370.4 g/mol
InChI Key: DMNFLFWDOVOSQV-OALUTQOASA-N
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Description

Erythrinin F is a useful research compound. Its molecular formula is C20H18O7 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

(2S,3S)-3,4-dihydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C20H18O7/c1-20(2,25)19-18(24)15-13(27-19)7-12-14(17(15)23)16(22)11(8-26-12)9-3-5-10(21)6-4-9/h3-8,18-19,21,23-25H,1-2H3/t18-,19-/m0/s1

InChI Key

DMNFLFWDOVOSQV-OALUTQOASA-N

Isomeric SMILES

CC(C)([C@@H]1[C@H](C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O

Canonical SMILES

CC(C)(C1C(C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O

Origin of Product

United States

Foundational & Exploratory

Isolating Erythrinin F: A Technical Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview for the isolation of Erythrinin F, a notable isoflavonoid (B1168493) from Erythrina species. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. Herein, we detail the necessary experimental protocols, present available data in a structured format, and provide visual workflows to guide the isolation process.

Quantitative Data Summary

The following table summarizes the known information regarding this compound and related compounds isolated from Erythrina species. It is important to note that specific yield and detailed spectroscopic data for this compound were not available in the reviewed literature and should be determined empirically.

CompoundPlant SourcePlant PartCompound ClassMolecular FormulaYield (%)Key Spectroscopic DataReference
This compound (Eryvarin F) Erythrina variegataRoots3-PhenoxychromoneC29H30O6Not Reported¹H NMR, ¹³C NMR, MSTanaka et al., 2003[1]
Eryvarin DErythrina variegataRoot BarkPterocarpanC25H26O5Not Reported¹H NMR, ¹³C NMRMujahidin et al., 2024[2][3]
Eryvarin EErythrina variegataRoot BarkPterocarpanC26H28O5Not Reported¹H NMR, ¹³C NMRMujahidin et al., 2024[2][3]

Experimental Protocols

The following protocols are adapted from established methods for the isolation of isoflavonoids from the root bark of Erythrina variegata and provide a strong starting point for the isolation of this compound.[2][3]

Plant Material Collection and Preparation
  • Collection: Collect fresh root bark from Erythrina variegata.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Preparation: Air-dry the collected root bark at room temperature until brittle. Once dried, pulverize the bark into a fine powder using a mechanical grinder.

Extraction
  • Solvent Extraction: Macerate the powdered root bark (e.g., 1 kg) in acetone (B3395972) (e.g., 3 x 10 L) at room temperature overnight.

  • Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

Chromatographic Purification

Step 1: Vacuum Liquid Chromatography (VLC)

  • Column Packing: Pack a VLC column with silica (B1680970) gel.

  • Loading: Adsorb the crude acetone extract onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc, followed by a final wash with methanol. For example: n-hexane:EtOAc (10:0 to 1:1, with a 10% stepwise increase in EtOAc), followed by pure EtOAc and then pure MeOH.

  • Fraction Collection: Collect the eluate in fractions (e.g., 200 mL each).

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest. Combine fractions with similar TLC profiles.

Step 2: Centrifugal Partition Chromatography (CPC) or Column Chromatography (CC)

  • Further Fractionation: Subject the combined fractions from VLC that show the presence of the target compound to further purification.

  • CPC/CC: Utilize Centrifugal Partition Chromatography (CPC) with an appropriate solvent system (e.g., CHCl₃:EtOAc, 7:3) or traditional silica gel column chromatography with a suitable eluent to isolate the pure compound.

  • Purity Assessment: Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The structure of the isolated this compound can be determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

Visualized Workflows

The following diagrams illustrate the key experimental workflows for the isolation of this compound.

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Collect Erythrina variegata Root Bark dry Air Dry start->dry grind Grind to Powder dry->grind extract Macerate with Acetone grind->extract concentrate Concentrate Extract extract->concentrate vlc Vacuum Liquid Chromatography (VLC) concentrate->vlc fractions Combine Fractions vlc->fractions cpc Centrifugal Partition Chromatography (CPC) fractions->cpc pure_compound Isolated this compound cpc->pure_compound structure Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure

Caption: General workflow for the isolation of this compound.

purification_details cluster_vlc VLC Purification cluster_cpc Final Purification crude_extract Crude Acetone Extract vlc_column Silica Gel VLC Column crude_extract->vlc_column gradient Gradient Elution (n-hexane:EtOAc) vlc_column->gradient collect_fractions Collect & Analyze Fractions (TLC) gradient->collect_fractions combined_fractions Combined Fractions collect_fractions->combined_fractions cpc_purification CPC Purification (e.g., CHCl3:EtOAc) combined_fractions->cpc_purification pure_erythrinin_f Pure this compound cpc_purification->pure_erythrinin_f

Caption: Detailed chromatographic purification steps.

References

An In-depth Technical Guide to Erythrinin F: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F is a naturally occurring isoflavonoid, a class of secondary metabolites known for their diverse biological activities. First isolated from the twigs of Erythrina arborescens, a plant species belonging to the Fabaceae family, this compound is part of a group of structurally related compounds known as erythrinins. The Erythrina genus is a rich source of flavonoids, which have garnered significant interest in the scientific community for their potential therapeutic applications, including antimicrobial and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological aspects of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(3-hydroxy-3-methyl-trans-but-1-enyl)chromen-4-one
CAS Number 1616592-60-9[1]
Molecular Formula C₂₀H₁₈O₇
SMILES OC1=C2C(=CC3=C1C(=O)C(=CO3)C4=CC=C(O)C=C4)O--INVALID-LINK--[C@H]2O[1]
InChI Key (To be generated from structure)
Structural Elucidation Workflow

The process of identifying and characterizing this compound involves several key experimental stages.

G cluster_extraction Extraction and Isolation cluster_analysis Structural Analysis plant_material Erythrina arborescens twigs extraction Ethanol Extraction plant_material->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica gel, Sephadex LH-20) partition->chromatography hresims HRESIMS chromatography->hresims nmr 1D & 2D NMR (¹H, ¹³C, HMBC, HSQC) chromatography->nmr structure Structure Elucidation hresims->structure nmr->structure final_structure Confirmed Structure structure->final_structure This compound

Figure 1: Workflow for the isolation and structural elucidation of this compound.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not extensively available in the current literature. However, theoretical values can be calculated based on its chemical structure.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 370.35 g/mol Calculated
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Soluble in DMSO, MethanolInferred from isolation protocols
logP (Octanol/Water) Not Reported-

Biological and Pharmacological Properties

While specific studies on the biological activity of this compound are limited, the broader class of isoflavonoids isolated from the Erythrina genus has demonstrated a range of pharmacological effects. These compounds are often investigated for their antimicrobial, anti-inflammatory, and cytotoxic activities.

Antimicrobial Activity

Numerous isoflavonoids from Erythrina species have shown activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial efficacy is often attributed to the presence of prenyl or other lipophilic groups, which may facilitate interaction with bacterial cell membranes.

Anti-inflammatory Activity

Flavonoids from Erythrina have been reported to possess anti-inflammatory properties. The proposed mechanisms often involve the inhibition of pro-inflammatory enzymes and signaling pathways.

Potential Signaling Pathways

Although no specific signaling pathways have been elucidated for this compound, related flavonoids are known to modulate several key cellular signaling cascades involved in inflammation and cell proliferation. A hypothetical pathway based on the activities of similar isoflavonoids is presented below.

G cluster_inflammatory Inflammatory Response cluster_cellular Cellular Processes erythrinin_f This compound nf_kb NF-κB Pathway erythrinin_f->nf_kb Inhibition? mapk MAPK Pathway erythrinin_f->mapk Modulation? apoptosis Apoptosis erythrinin_f->apoptosis Induction? cell_cycle Cell Cycle Arrest erythrinin_f->cell_cycle Induction? pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->pro_inflammatory Transcription mapk->pro_inflammatory Regulation

References

Unraveling the Synthesis of Erythrinin F: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Erythrinin F, a prenylated isoflavonoid (B1168493) found in plants of the Erythrina genus, particularly Erythrina variegata and Erythrina arborescens. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of complex natural products.

Introduction

This compound is a member of the isoflavonoid class of secondary metabolites, which are known for their diverse biological activities. Unlike the structurally distinct Erythrina alkaloids, this compound originates from the phenylpropanoid pathway. Understanding its biosynthesis is crucial for the potential biotechnological production of this and related compounds for pharmaceutical applications. This guide details the proposed biosynthetic route, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces the core isoflavone (B191592) scaffold. This is followed by a series of specific modifications, including prenylation and oxidative cyclization, to yield the final complex structure.

2.1. Formation of the Isoflavone Backbone:

The initial steps of the pathway are shared with the biosynthesis of other flavonoids and involve the conversion of the amino acid L-phenylalanine to 4-coumaroyl-CoA. A key branching point for isoflavonoid synthesis is the conversion of a flavanone (B1672756) intermediate, typically liquiritigenin (B1674857) or naringenin, into an isoflavone. This crucial step is catalyzed by the enzyme isoflavone synthase (IFS), a cytochrome P450 enzyme. The resulting isoflavone, such as daidzein (B1669772) (from liquiritigenin), then undergoes further modifications.

2.2. Modifications Leading to this compound:

Following the formation of the basic isoflavone structure, a series of enzymatic reactions, including hydroxylation and prenylation, are proposed to occur to generate this compound. While the precise sequence and enzymes for this compound are not fully elucidated, the pathway can be inferred from the biosynthesis of structurally similar isoflavonoids.

A putative biosynthetic pathway for this compound is outlined below:

This compound Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin (Flavanone) Naringenin_Chalcone->Naringenin CHI Isoflavone_Intermediate Isoflavone Intermediate (e.g., Genistein) Naringenin->Isoflavone_Intermediate IFS, 2-HID Prenylated_Isoflavone Prenylated Isoflavone Isoflavone_Intermediate->Prenylated_Isoflavone Prenyltransferase Erythrinin_F This compound Prenylated_Isoflavone->Erythrinin_F Hydroxylases, Cyclases

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and reaction yields, for the dedicated biosynthetic steps leading to this compound. However, data from related isoflavonoid pathways can provide valuable context.

Enzyme ClassSubstrateProductKm (µM)kcat (s⁻¹)Plant Source
Isoflavone Synthase (IFS)Naringenin2-Hydroxyisoflavanone5 - 200.1 - 0.5Soybean (Glycine max)
PrenyltransferaseGenistein6,8-diprenylgenistein20 - 1000.01 - 0.1Sophora flavescens

Table 1: Representative kinetic data for key enzyme classes in isoflavonoid biosynthesis. Note: These are not specific to this compound biosynthesis but represent similar reactions.

Experimental Protocols

The elucidation of biosynthetic pathways for natural products like this compound relies on a combination of experimental techniques.

4.1. Isolation and Structure Elucidation of Intermediates:

A crucial first step is the isolation and identification of potential biosynthetic intermediates from the plant source, Erythrina variegata.

Isolation Workflow Plant_Material Plant Material (Erythrina variegata) Extraction Extraction (e.g., with Methanol) Plant_Material->Extraction Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Extraction->Partitioning Chromatography Column Chromatography (Silica Gel, Sephadex) Partitioning->Chromatography Purification Preparative HPLC Chromatography->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation

Caption: General workflow for the isolation and identification of natural products.

4.2. Enzyme Assays:

To identify and characterize the enzymes involved, in vitro assays are performed using protein extracts from the plant or heterologously expressed enzymes.

Protocol for a Putative Prenyltransferase Assay:

  • Enzyme Source: Prepare a crude protein extract from young leaves of Erythrina variegata or express a candidate prenyltransferase gene in a suitable host (e.g., E. coli or yeast).

  • Substrates: Use a potential isoflavone precursor (e.g., genistein) and a prenyl donor (e.g., dimethylallyl pyrophosphate - DMAPP).

  • Reaction Mixture: Combine the enzyme, isoflavone substrate, DMAPP, and a suitable buffer (e.g., Tris-HCl with MgCl₂).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

  • Analysis: Analyze the reaction products by HPLC or LC-MS to detect the formation of prenylated isoflavonoids.

4.3. Isotopic Labeling Studies:

Feeding experiments with isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled phenylalanine) to plant tissues or cell cultures can trace the incorporation of the label into this compound and its intermediates, confirming the pathway.

Conclusion

The biosynthesis of this compound is a complex process that starts from the general phenylpropanoid pathway and involves a series of specific enzymatic modifications to the isoflavone core. While the general outline of the pathway can be proposed based on the biosynthesis of related compounds, further research is needed to fully characterize the specific enzymes and intermediates involved in the formation of this unique isoflavonoid. The protocols and information provided in this guide offer a foundation for future studies aimed at elucidating the complete biosynthetic pathway and enabling the biotechnological production of this compound.

The Discovery and Profile of (±)-Erythrinin F: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Kunming, China – Researchers have identified and characterized a new isoflavonoid (B1168493), (±)-erythrinin F, from the twigs of Erythrina arborescens, a plant species belonging to the Fabaceae family. The discovery, detailed in the journal Natural Products and Bioprospecting, contributes to the growing body of knowledge surrounding the diverse and biologically significant compounds found within the Erythrina genus. This technical guide provides an in-depth summary of the discovery, historical context, experimental protocols, and known biological activities of (±)-erythrinin F for researchers, scientists, and drug development professionals.

Historical Context: The Rich Phytochemistry of Erythrina

The genus Erythrina, comprising approximately 130 species of trees and shrubs, is a well-established source of a wide array of secondary metabolites.[1][2] Distributed throughout tropical and subtropical regions, these plants have a long history of use in traditional medicine.[1] Phytochemical investigations of the genus have led to the isolation of numerous bioactive compounds, primarily alkaloids and flavonoids.[1][3] Among the flavonoids, isoflavones, pterocarpans, and flavanones are particularly abundant and have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4] The discovery of (±)-erythrinin F adds to the extensive list of isoflavonoids isolated from this genus, highlighting the continued potential of Erythrina species as a source for novel natural products.

Discovery and Isolation of (±)-Erythrinin F

(±)-Erythrinin F was first isolated from the ethanol (B145695) extract of the twigs of Erythrina arborescens.[1] The structure of this novel isoflavonoid was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS), and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The compound was identified as a racemic mixture, as confirmed by a 1:1 ratio of chromatographic peaks on a chiral HPLC column and a specific rotation of zero degrees.[1]

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₀H₁₈O₇[1]
Appearance Amorphous Powder[1]
Optical Activity Racemic (±)[1]

Experimental Protocols

General Isolation of Isoflavonoids from Erythrina arborescens

The following is a generalized protocol based on the methodology described for the isolation of isoflavonoids from Erythrina arborescens, which led to the discovery of (±)-erythrinin F.[1]

1. Extraction:

  • The air-dried and powdered twigs of Erythrina arborescens are extracted with 95% ethanol at room temperature.

  • The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297).

  • The ethyl acetate fraction, typically rich in flavonoids, is concentrated.

3. Chromatographic Separation:

  • The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is petroleum ether-acetone, with the acetone (B3395972) concentration increasing incrementally (e.g., from 10:1 to 0:1 v/v).[1]

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing compounds of interest are pooled.

4. Purification:

  • The pooled fractions are further purified using repeated column chromatography on silica gel with a refined gradient system (e.g., chloroform-methanol).[1]

  • Final purification is often achieved using size-exclusion chromatography on a Sephadex LH-20 column with an appropriate solvent system (e.g., chloroform-methanol 1:1).[1]

5. Structure Elucidation:

  • The structure of the purified compound is determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (HREIMS) to determine the molecular formula.

    • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) to establish the chemical structure and stereochemistry.

Experimental Workflow for the Discovery of (±)-Erythrinin F

experimental_workflow plant_material Erythrina arborescens (twigs) extraction Ethanol Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition etOAc_fraction Ethyl Acetate Fraction partition->etOAc_fraction silica_gel_cc Silica Gel Column Chromatography etOAc_fraction->silica_gel_cc fractions Collected Fractions silica_gel_cc->fractions purification Further Purification (Silica Gel & Sephadex LH-20) fractions->purification erythrinin_f (±)-Erythrinin F purification->erythrinin_f structure_elucidation Spectroscopic Analysis (NMR, MS) erythrinin_f->structure_elucidation

Figure 1: Experimental workflow for the isolation of (±)-Erythrinin F.

Biological Activity

While specific quantitative biological activity data for pure (±)-erythrinin F is not yet extensively documented in the primary literature, preliminary studies on extracts containing this and other isoflavonoids from the related species Erinacea anthyllis have indicated antioxidant properties.

Antioxidant Activity of Erinacea anthyllis Extracts
ExtractAntioxidant AssayIC₅₀ (mg/mL)Reference
n-Butanol Extract DPPH Radical Scavenging~0.04[2]
Ethyl Acetate Extract DPPH Radical Scavenging~0.037[2]

Note: These IC₅₀ values are for crude extracts and not for the pure compound (±)-erythrinin F. Further studies are required to determine the specific activity of the isolated compound.

The broader class of isoflavonoids from the Erythrina genus is known to exhibit a range of biological effects, including antibacterial activity against multidrug-resistant bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA).[2] The potential biological activities of (±)-erythrinin F warrant further investigation.

Synthesis of Isoflavonoids

The chemical synthesis of isoflavonoids, including racemic mixtures, is a well-established field in organic chemistry. Common synthetic strategies include:

  • Deoxybenzoin (B349326) Route: This involves the cyclization of a deoxybenzoin precursor with a one-carbon unit using various reagents.

  • Chalcone (B49325) Route: This pathway involves the oxidative rearrangement of a chalcone intermediate.

  • Modern Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively employed in the synthesis of the isoflavone (B191592) core.

While a specific synthesis for (±)-erythrinin F has not been reported, these established methodologies provide a framework for its potential future chemical synthesis, which would be crucial for further biological evaluation and drug development efforts.

Signaling Pathway for Isoflavonoid Synthesis (General)

isoflavonoid_synthesis cluster_deoxybenzoin Deoxybenzoin Route cluster_chalcone Chalcone Route cluster_coupling Modern Coupling deoxybenzoin Deoxybenzoin cyclization_db Cyclization deoxybenzoin->cyclization_db c1_unit One-Carbon Source c1_unit->cyclization_db isoflavone Isoflavone Core cyclization_db->isoflavone chalcone Chalcone rearrangement Oxidative Rearrangement chalcone->rearrangement rearrangement->isoflavone chromone Chromone Derivative pd_coupling Pd-Catalyzed Coupling chromone->pd_coupling boronic_acid Boronic Acid boronic_acid->pd_coupling pd_coupling->isoflavone

Figure 2: General synthetic pathways to the isoflavone core structure.

Future Directions

The discovery of (±)-erythrinin F opens several avenues for future research. A priority will be to conduct comprehensive biological evaluations of the purified compound to determine its specific antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities. The development of a total synthesis for (±)-erythrinin F would enable the production of larger quantities for in-depth pharmacological studies and the exploration of its structure-activity relationships. Further phytochemical investigation of Erythrina arborescens and other related species may lead to the discovery of additional novel bioactive compounds.

References

Erythrinin F: Investigating a Potential Anticancer Agent from Erythrina variegata

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Cytotoxic Potential of a Lesser-Known Isoflavonoid (B1168493)

Introduction

Erythrinin F, a prenylated isoflavonoid isolated from the bark of Erythrina variegata, is a member of a class of natural products that have garnered significant interest in the field of oncology for their potential cytotoxic effects against various cancer cell lines. While extensive research is available for crude extracts of Erythrina species and some of its other constituent compounds, specific data on the in vitro cytotoxic effects of this compound remains limited in publicly accessible scientific literature. This technical guide aims to synthesize the available information on the cytotoxic properties of related compounds from the Erythrina genus, providing a framework for potential future research into the anticancer activities of this compound.

Chemical Profile

This compound is identified by the Chemical Abstracts Service (CAS) number 1616592-60-9. Its chemical structure, like other members of the Erythrina isoflavonoids, features a characteristic isoflavone (B191592) backbone with prenyl group substitutions, which are often associated with enhanced biological activity.

In Vitro Cytotoxicity of Erythrina variegata Extracts and Related Compounds

Studies on crude extracts from Erythrina variegata have demonstrated cytotoxic activity against several human cancer cell lines. While these studies do not isolate the effects of this compound, they provide a basis for its potential anticancer properties.

Table 1: Summary of In Vitro Cytotoxicity of Erythrina variegata Extracts

Extract TypeCancer Cell LineIC50 Value (µg/mL)
Methanol Leaf ExtractHuman Cancer Cell Lines (unspecified)185.15[1]
Ethanol Leaf ExtractHT-29 (Human Colon Cancer)>195.35[2]
Methanol Leaf ExtractMCF-7 (Human Breast Cancer)92[3]
Methanol Leaf ExtractMDA-MB-231 (Human Breast Cancer)143[3]
Methanol Bark ExtractArtemia salina (Brine Shrimp Lethality Assay)3.66

Note: The brine shrimp lethality assay is a preliminary indicator of cytotoxicity.

Postulated Mechanisms of Action: Insights from Related Compounds

The cytotoxic effects of isoflavonoids isolated from Erythrina species are often attributed to the induction of apoptosis and cell cycle arrest. While the specific signaling pathways modulated by this compound have not been elucidated, research on analogous compounds offers potential avenues of investigation.

Apoptosis Induction

Many flavonoids from Erythrina have been shown to trigger programmed cell death in cancer cells. This process is often mediated by the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS). For instance, a study on the alkaloid erythraline, also found in Erythrina species, demonstrated the induction of apoptosis in SiHa cervical cancer cells.[4]

Cell Cycle Arrest

Another common mechanism of anticancer action for flavonoids is the disruption of the cell cycle, preventing cancer cells from proliferating. This can occur at various checkpoints, such as the G2/M phase, leading to a halt in cell division. Research on Erythrina variegata extracts has indicated an inhibition at the S and G2/M phases of the cell cycle in MCF-7 breast cancer cells.[5]

Experimental Protocols: A General Framework

Detailed experimental protocols for assessing the cytotoxicity of this compound are not currently published. However, standard methodologies used for evaluating the in vitro cytotoxic effects of natural compounds can be applied.

Cell Culture

Human cancer cell lines of interest (e.g., MCF-7, MDA-MB-231, HT-29) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution, and the plates are incubated to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for a defined period.

  • Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with this compound.

  • Fixation: Cells are harvested and fixed in cold ethanol.

  • Staining: Fixed cells are treated with RNase and stained with propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing Potential Mechanisms

While specific pathways for this compound are unknown, diagrams can be constructed to illustrate the general mechanisms of action observed for related cytotoxic compounds.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_lines Cancer Cell Lines (e.g., MCF-7, HT-29) erythrinin_f This compound (Varying Concentrations) cell_lines->erythrinin_f Incubation mtt MTT Assay erythrinin_f->mtt apoptosis Annexin V/PI Staining erythrinin_f->apoptosis cell_cycle PI Staining erythrinin_f->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist signaling_pathway cluster_stimulus External Stimulus cluster_cellular_effects Cellular Effects cluster_outcomes Cellular Outcomes erythrinin_f This compound ros ROS Generation erythrinin_f->ros caspase Caspase Activation erythrinin_f->caspase cell_cycle_proteins Cell Cycle Protein Modulation erythrinin_f->cell_cycle_proteins apoptosis Apoptosis ros->apoptosis caspase->apoptosis cell_cycle_arrest Cell Cycle Arrest cell_cycle_proteins->cell_cycle_arrest

References

Antimicrobial Spectrum of Erythrinin F and Structurally Related Isoflavonoids Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinin F, a prenylated isoflavonoid (B1168493) from the genus Erythrina, belongs to a class of natural products recognized for their diverse biological activities. While specific quantitative data on the antimicrobial spectrum of this compound against pathogenic bacteria remains limited in publicly accessible literature, extensive research on structurally similar isoflavonoids isolated from Erythrina species provides significant insights into its potential efficacy. This guide summarizes the available antimicrobial data for these related compounds, details the experimental protocols for their evaluation, and explores their proposed mechanisms of action. Due to the scarcity of direct data on this compound, this document focuses on providing a comprehensive overview of the antimicrobial properties of closely related Erythrina isoflavonoids to serve as a valuable resource for research and drug development.

Introduction

The emergence of multidrug-resistant pathogenic bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. Natural products, particularly those from medicinal plants, have historically been a rich source of new therapeutic compounds. The genus Erythrina, belonging to the Fabaceae family, is a well-known source of bioactive secondary metabolites, including a wide array of prenylated flavonoids and isoflavonoids. These compounds have demonstrated a broad spectrum of pharmacological activities, including notable antimicrobial effects.

This compound is a pterocarpan-related isoflavonoid that has been isolated from various Erythrina species. Its chemical structure, characterized by a modified prenyl group, suggests potential antimicrobial activity, as prenylation is often associated with enhanced biological function in isoflavonoids. This guide aims to provide a detailed technical overview of the antimicrobial potential of this compound by examining the well-documented activities of its structural analogs from the Erythrina genus.

Chemical Structure of this compound and its Analogs

This compound is an isoflavonoid with the molecular formula C₂₀H₁₈O₇. Its structure features a complex heterocyclic core with a modified prenyl group, which is a common characteristic among bioactive compounds from Erythrina.

Antimicrobial Spectrum of Structurally Related Isoflavonoids

The antimicrobial activity of isoflavonoids from the Erythrina genus has been investigated against a variety of pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several of these compounds, providing a comparative view of their potency.

Table 1: Antimicrobial Activity of Erysubin F and Other Erythrina Isoflavonoids against Gram-Positive Bacteria

CompoundBacterial StrainMIC (µM)MIC (µg/mL)Reference
Erysubin F Staphylococcus aureus (MRSA, ATCC 43300)15.45.7[1][2]
Erycristagallin (B1245051) Staphylococcus aureus (MRSA)-3.13-6.25[3][4]
Orientanol B Staphylococcus aureus (MRSA)-3.13-6.25[3][4]
Sigmoidin M Staphylococcus aureus-4
Lonchocarpol A Staphylococcus aureus-6.25
Enterococcus faecalis-6.25
Bacillus subtilis-3.125
Lupinifolin Staphylococcus aureus-6.25
Bacillus subtilis-12.5
Phaseollidin Bacillus subtilis-25
Abyssinones I Staphylococcus aureus-25
Bacillus subtilis-25

Table 2: Antimicrobial Activity of Erythrina Isoflavonoids against Gram-Negative Bacteria and Mycobacteria

CompoundBacterial StrainMIC (µM)MIC (µg/mL)Reference
Erysubin F Salmonella enterica>80.0>29.6[1][2]
Escherichia coli>80.0>29.6[1][2]
Compound 22 (unnamed) Escherichia coli-3.9
Klebsiella pneumoniae-7.8
Compound 21 (unnamed) Escherichia coli-7.8
Klebsiella pneumoniae-15.6
Compound 20 (unnamed) Escherichia coli-3.9
Klebsiella pneumoniae-3.9
Compound 27 (unnamed) Mycobacterium smegmatis-0.78

Experimental Protocols

The antimicrobial activity of Erythrina isoflavonoids is typically evaluated using standardized methods such as broth microdilution or agar (B569324) dilution to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Isoflavonoid Solutions: A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Bacterial strains are cultured overnight, and the suspension is adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the isoflavonoid that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare Isoflavonoid Stock Solution start->compound_prep inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum_prep serial_dilution Perform Serial Dilutions in 96-well Plate compound_prep->serial_dilution inoculate_plate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate_plate inoculum_dilution Dilute Inoculum to ~5 x 10^5 CFU/mL inoculum_prep->inoculum_dilution inoculum_dilution->inoculate_plate incubation Incubate at 37°C for 18-24 hours inoculate_plate->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Determination of Minimum Bactericidal Concentration (MBC)

To determine if an antimicrobial agent is bactericidal or bacteriostatic, the MBC can be determined following the MIC assay.

  • Subculturing: An aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay is plated onto an appropriate agar medium.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • MBC Determination: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Mechanism of Action

The antibacterial mechanisms of flavonoids from the Erythrina genus are multifaceted and can involve several cellular targets. The proposed mechanisms include:

  • Disruption of Cytoplasmic Membrane Integrity: Prenylated flavonoids can insert into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and dissipation of the membrane potential.

  • Inhibition of Nucleic Acid Synthesis: Some compounds have been shown to interfere with the synthesis of DNA and RNA, thereby halting bacterial replication. For instance, erycristagallin has been reported to completely inhibit the incorporation of radiolabeled thymidine (B127349) into Streptococcus mutans cells.

  • Inhibition of Energy Metabolism: Flavonoids can interfere with bacterial energy production pathways. A notable example is the inhibition of ATP synthase by common flavonoids like genistein (B1671435) and daidzein.

  • Inhibition of Bacterial Enzymes: Specific enzymes essential for bacterial survival and virulence can be targeted by these compounds.

Mechanism_of_Action cluster_targets Bacterial Cell Targets cluster_effects Antibacterial Effects compound Erythrina Isoflavonoid membrane Cytoplasmic Membrane compound->membrane intercalates nucleic_acid Nucleic Acid Synthesis compound->nucleic_acid inhibits energy Energy Metabolism compound->energy interferes with enzymes Essential Enzymes compound->enzymes inhibits disruption Membrane Disruption & Permeabilization membrane->disruption dna_rna_inhibition Inhibition of DNA/RNA Replication nucleic_acid->dna_rna_inhibition atp_depletion ATP Depletion energy->atp_depletion enzyme_inhibition Inhibition of Virulence Factors enzymes->enzyme_inhibition cell_death Bacterial Cell Death disruption->cell_death dna_rna_inhibition->cell_death atp_depletion->cell_death enzyme_inhibition->cell_death

Caption: Proposed Mechanisms of Action for Erythrina Isoflavonoids.

Conclusion and Future Directions

While direct experimental data on the antimicrobial spectrum of this compound is currently lacking, the substantial body of research on structurally related isoflavonoids from the Erythrina genus strongly suggests its potential as an antibacterial agent. The data presented in this guide for compounds such as Erysubin F, Erycristagallin, and others, highlight that prenylated isoflavonoids from Erythrina exhibit potent activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like MRSA.

Future research should prioritize the isolation or synthesis of this compound in sufficient quantities to conduct comprehensive antimicrobial susceptibility testing against a broad panel of pathogenic bacteria. Mechanistic studies will also be crucial to elucidate its specific cellular targets and pathways of action. Such investigations will be instrumental in determining the therapeutic potential of this compound and paving the way for its development as a novel antimicrobial drug.

References

Antiviral Potential of Erythrinine F and Related Compounds from the Erythrina Genus Against Enveloped Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific data on the antiviral activity of Erythrinine F is limited. This guide summarizes the known antiviral properties of various compounds isolated from the Erythrina genus, which are structurally related to Erythrinine F. The experimental protocols and signaling pathways described are foundational methods and concepts in virology and immunology that would be applicable to the study of Erythrinine F's potential antiviral effects.

Executive Summary

The emergence and re-emergence of pathogenic enveloped viruses represent a significant and ongoing threat to global health. The scientific community is in a constant search for novel antiviral agents with broad-spectrum activity. Natural products, with their vast structural diversity, have historically been a rich source of antiviral lead compounds. The genus Erythrina, a group of flowering plants in the legume family, has been identified as a promising source of bioactive molecules, including alkaloids and flavonoids, with demonstrated antimicrobial and antiviral properties. This technical guide provides a comprehensive overview of the antiviral potential of compounds isolated from the Erythrina genus against a range of enveloped viruses. It includes a compilation of available quantitative data, detailed experimental protocols for assessing antiviral activity, and a review of key signaling pathways involved in the host antiviral response that may be modulated by these natural products.

Quantitative Antiviral Activity of Compounds from the Erythrina Genus

Multiple studies have investigated the in vitro antiviral efficacy of various phytochemicals isolated from different species of the Erythrina genus. The following tables summarize the reported 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values against several enveloped viruses. These values are crucial for comparing the potency of different compounds and their potential as therapeutic agents.

Table 1: Anti-HIV Activity of Compounds from the Erythrina Genus

CompoundVirus StrainCell LineEC₅₀Reference
SandwicensinHIV-1---2 µg/mL[1]
3-O-methylcalopocarpinHIV-1---0.2 µg/mL[1]
5-deoxyglyasperin FHIV-1---11.5 µg/mL[1]
2′-hydroxyneobavaisoflavanoneHIV-1---7.6 µg/mL[1]
6,8-diprenylgenisteinHIV-1---0.5 µM[1]
Crude Alkaloid Fraction (E. abyssinica)HIV-1---53 µg/mL[1]
Apigetrin (E. variegata)HIV-1---100.59 µg/mL[1]

Table 2: Antiviral Activity Against Other Enveloped Viruses

Compound/ExtractVirusCell LineIC₅₀ / EC₅₀Reference
Prenylated Flavonoids (E. addisonae)Influenza Virus---8.8 - 26.44 µg/mL[1]
Stem Bark Aqueous Extract (E. abyssinica)Herpes Simplex Virus (HSV)---27 µg/mL[1]
Butein (from Erythrina genus)SARS-CoV-2 (RdRp target)In silico---[1]

Key Experimental Protocols

The assessment of antiviral activity and the elucidation of the mechanism of action of a compound require a series of well-defined experimental procedures. The following are detailed methodologies for key assays relevant to the study of potential antiviral agents like Erythrinine F.

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the concentration of an antiviral substance that is required to reduce the number of viral plaques by 50% (IC₅₀).

Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., Erythrinine F) in a suitable solvent and dilute further in cell culture medium.

  • Virus Preparation: Prepare a stock of the virus to be tested with a known titer (plaque-forming units per mL, PFU/mL).

  • Infection: Pre-incubate the virus with the different concentrations of the test compound for a defined period (e.g., 1 hour at 37°C).

  • Adsorption: Remove the culture medium from the cells and inoculate the cells with the virus-compound mixture. Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining and Counting: Fix the cells with a solution like 4% formaldehyde (B43269) and then stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Viral Entry Inhibition Assay

This assay is designed to determine if a compound can block the entry of a virus into the host cell.

Protocol:

  • Cell Seeding: Seed host cells in a multi-well plate and grow to confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour at 37°C).

  • Infection: Inoculate the pre-treated cells with the virus.

  • Incubation: Allow the virus to enter the cells for a short period (e.g., 1-2 hours at 37°C).

  • Removal of Unbound Virus: Wash the cells with a citrate (B86180) buffer (pH 3.0) or another suitable buffer to inactivate and remove any virus particles that have not entered the cells.

  • Culture: Add fresh culture medium (which can also contain the test compound) and incubate for a period sufficient for one round of viral replication.

  • Quantification of Viral Replication: Measure the extent of viral replication. This can be done by various methods, such as:

    • Quantitative PCR (qPCR): To quantify the amount of viral nucleic acid inside the cells.

    • Enzyme-Linked Immunosorbent Assay (ELISA): To detect the presence of viral proteins.

    • Reporter Virus Assay: Using a genetically engineered virus that expresses a reporter gene (e.g., luciferase or green fluorescent protein) upon successful infection.

  • Data Analysis: Determine the percentage of inhibition of viral entry for each compound concentration relative to the untreated virus control. Calculate the EC₅₀ value from the dose-response curve.

Potential Mechanisms of Action: Modulation of Host Signaling Pathways

Many antiviral compounds, particularly those derived from natural sources, exert their effects by modulating host cellular signaling pathways that are crucial for viral replication. While the specific pathways affected by Erythrinine F are yet to be elucidated, the NF-κB and IRF3 signaling pathways are central to the innate immune response to viral infections and are plausible targets.

The NF-κB Signaling Pathway in Viral Infection

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of the inflammatory and immune responses.[2][3][4][5][6] Upon viral infection, the recognition of viral components by pattern recognition receptors (PRRs) can trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent degradation. This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory cytokines and antiviral genes. Many viruses have evolved mechanisms to manipulate the NF-κB pathway to their advantage, either by suppressing it to evade the immune response or by activating it to promote their own replication.

NF_kappa_B_Pathway Virus Enveloped Virus PRR Pattern Recognition Receptors (PRRs) Virus->PRR triggers IKK_complex IKK Complex PRR->IKK_complex activates IkappaB IκB IKK_complex->IkappaB phosphorylates IKK_complex->IkappaB leads to degradation of NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus translocates to Gene_Expression Pro-inflammatory & Antiviral Gene Expression Nucleus->Gene_Expression induces Erythrinine_F Erythrinine F (Hypothetical Target) Erythrinine_F->IKK_complex may inhibit

Caption: Hypothetical modulation of the NF-κB signaling pathway by Erythrinine F.

The IRF3 Signaling Pathway in Antiviral Response

Interferon Regulatory Factor 3 (IRF3) is a crucial transcription factor in the innate antiviral response.[1] It is ubiquitously expressed and remains inactive in the cytoplasm of uninfected cells. Following viral infection, PRRs detect viral nucleic acids, initiating a signaling cascade that leads to the phosphorylation and activation of IRF3 by kinases such as TANK-binding kinase 1 (TBK1). Activated IRF3 then dimerizes and translocates to the nucleus, where it partners with other transcription factors to induce the expression of type I interferons (IFN-α and IFN-β). These interferons are secreted and act in an autocrine and paracrine manner to establish an antiviral state in surrounding cells, thereby limiting the spread of the virus.

IRF3_Pathway Virus Enveloped Virus PRR Pattern Recognition Receptors (PRRs) Virus->PRR triggers TBK1 TBK1 Kinase PRR->TBK1 activates IRF3_inactive Inactive IRF3 TBK1->IRF3_inactive phosphorylates IRF3_active Active IRF3 (Dimer) IRF3_inactive->IRF3_active activation & dimerization Nucleus Nucleus IRF3_active->Nucleus translocates to IFN_Genes Type I Interferon Gene Expression Nucleus->IFN_Genes induces Erythrinine_F Erythrinine F (Hypothetical Target) Erythrinine_F->TBK1 may modulate

Caption: Postulated interaction of Erythrinine F with the IRF3 signaling pathway.

Experimental Workflow for Antiviral Drug Discovery

The process of identifying and characterizing a novel antiviral compound from a natural source follows a logical progression of experiments.

Antiviral_Workflow Start Start: Natural Product Library (Erythrina Genus) Screening Primary Antiviral Screening (e.g., CPE Inhibition Assay) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Inactive Dose_Response Dose-Response & Cytotoxicity Assays (Determine EC₅₀ & CC₅₀) Hit_ID->Dose_Response Active Mechanism Mechanism of Action Studies Dose_Response->Mechanism Entry_Assay Viral Entry Assay Mechanism->Entry_Assay Replication_Assay Viral Replication Assay Mechanism->Replication_Assay Signaling_Assay Host Signaling Pathway Analysis Mechanism->Signaling_Assay Lead_Opt Lead Optimization Entry_Assay->Lead_Opt Replication_Assay->Lead_Opt Signaling_Assay->Lead_Opt End Preclinical Development Lead_Opt->End

Caption: A typical workflow for the discovery of antiviral compounds from natural products.

Conclusion and Future Directions

The compounds isolated from the Erythrina genus have demonstrated significant antiviral potential against a variety of enveloped viruses, as evidenced by the in vitro data. While specific studies on Erythrinine F are currently lacking, its structural similarity to other bioactive compounds from this genus suggests that it may also possess antiviral properties. Further research is warranted to isolate and test Erythrinine F against a panel of enveloped viruses. Future studies should focus on determining its EC₅₀ and IC₅₀ values, elucidating its precise mechanism of action, and identifying the specific host or viral targets it modulates. A thorough investigation into its effects on key antiviral signaling pathways, such as the NF-κB and IRF3 pathways, will be critical in understanding its potential as a novel antiviral therapeutic. The experimental workflows and foundational knowledge presented in this guide provide a solid framework for initiating such investigations.

References

Erythrinin F: Uncharted Territory in Cellular Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the therapeutic potential of natural compounds, a comprehensive review of scientific literature reveals a notable absence of specific research on the anti-inflammatory properties of Erythrinin F in cellular models. While the broader Erythrina genus of plants is known to produce a variety of bioactive molecules with documented anti-inflammatory effects, including other Erythrinan alkaloids, specific data on this compound's mechanism of action, quantitative effects on inflammatory mediators, and modulation of key signaling pathways such as NF-κB and MAPK is not publicly available.

This lack of specific data precludes the creation of an in-depth technical guide as requested. Such a guide would necessitate detailed experimental protocols, quantitative data for comparative analysis, and delineated signaling pathways, none of which are present in the current body of scientific literature for this compound.

The Anti-Inflammatory Landscape of Erythrina Alkaloids

Research into other compounds from the Erythrina genus provides a foundation for the potential anti-inflammatory activity of its constituents. Studies on various extracts and isolated alkaloids from different Erythrina species have demonstrated inhibitory effects on key inflammatory markers. For instance, some Erythrinan alkaloids have been shown to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

The primary signaling pathways implicated in the anti-inflammatory effects of many natural products, and which would be the logical focus for any investigation into this compound, are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

A Glimpse into Potential Experimental Approaches

Should research into the anti-inflammatory properties of this compound be undertaken, a standard set of experimental protocols would likely be employed to elucidate its effects in cellular models.

Experimental Protocols: A Hypothetical Framework for this compound Research

A typical investigation would involve the use of immune cells, such as the murine macrophage cell line RAW 264.7, stimulated with an inflammatory agent like lipopolysaccharide (LPS) to mimic an inflammatory response. The effects of this compound would then be assessed through a series of established assays.

Table 1: Hypothetical Experimental Assays for a Future Investigation of this compound

Experiment Methodology Purpose
Cell Viability Assay MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.To determine the non-toxic concentrations of this compound for subsequent experiments.
Nitric Oxide (NO) Production Assay Griess Reagent assay.To quantify the inhibition of NO production by this compound in LPS-stimulated macrophages.
Pro-inflammatory Cytokine Quantification Enzyme-Linked Immunosorbent Assay (ELISA).To measure the reduction in the secretion of TNF-α, IL-6, and IL-1β in response to this compound treatment.
Western Blot Analysis SDS-PAGE and immunoblotting.To analyze the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, p38, ERK1/2, JNK).
Visualizing the Inflammatory Cascade and Potential Points of Intervention

The complex interplay of signaling molecules in the inflammatory response can be visualized through pathway diagrams. Below are representations of the canonical NF-κB and a generalized MAPK signaling pathway, which would be central to understanding the potential anti-inflammatory mechanism of this compound.

G Hypothetical Experimental Workflow for this compound cluster_preparation Cell Culture and Treatment cluster_assays Anti-inflammatory Assays cluster_data Data Analysis and Interpretation raw_cells RAW 264.7 Macrophages lps_stimulation LPS Stimulation raw_cells->lps_stimulation Induce Inflammation erythrinin_f_treatment This compound Treatment lps_stimulation->erythrinin_f_treatment Co-treatment no_assay Nitric Oxide Assay (Griess Reagent) erythrinin_f_treatment->no_assay cytokine_elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) erythrinin_f_treatment->cytokine_elisa western_blot Western Blot (NF-κB & MAPK pathways) erythrinin_f_treatment->western_blot quantitative_data Quantitative Data (IC50, % Inhibition) no_assay->quantitative_data cytokine_elisa->quantitative_data pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis

A potential workflow for investigating this compound.

G Canonical NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p50_p65 IκBα-p50/p65 IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 IkBa_p50_p65->p50_p65 IκBα Degradation Nucleus Nucleus p50_p65->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

The NF-κB pathway, a key inflammatory regulator.

G Generalized MAPK Signaling Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK1/2, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK1/2, p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

MAPK signaling, another crucial inflammatory pathway.

Future Directions

The absence of specific data on this compound highlights a gap in the current understanding of the pharmacological potential of the Erythrina genus. Future research should focus on isolating and characterizing individual compounds like this compound and systematically evaluating their biological activities. Such studies would be invaluable for drug discovery and development, potentially uncovering novel therapeutic agents for inflammatory diseases. Until such research is conducted and published, a detailed technical guide on the anti-inflammatory properties of this compound in cellular models remains an endeavor for the future. Researchers interested in this area are encouraged to explore the existing literature on related Erythrinan alkaloids to inform their experimental design and hypotheses.

Preliminary Mechanistic Insights into Erythrinin F Remain Elusive Despite Broader Genus Activity

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive interest in the therapeutic potential of compounds derived from the Erythrina genus, specific preliminary studies detailing the mechanism of action for Erythrinin F are not available in the current scientific literature. However, research into analogous compounds and extracts from Erythrina species provides a foundational blueprint for potential anticancer and anti-inflammatory activities, frequently implicating the modulation of key cellular signaling pathways such as NF-κB and MAPK, and the induction of apoptosis.

While a comprehensive technical guide on the explicit mechanism of Erythrin F cannot be constructed at this time due to a lack of specific data, this report summarizes the broader mechanistic themes observed within the Erythrina genus. This information may serve as a valuable starting point for researchers and drug development professionals interested in investigating this compound.

Potential Anti-Inflammatory Mechanisms of Erythrina Compounds

Compounds isolated from various Erythrina species have demonstrated notable anti-inflammatory properties. A common mechanism appears to be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes.

Another related compound, Erythraline, has been shown to suppress the Toll-like receptor (TLR) signaling pathway in RAW264.7 cells.[3] Specifically, Erythraline inhibited the degradation of IκB (inhibitor of NF-κB) and the phosphorylation of IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs), ultimately suggesting an inhibition of TAK1 kinase activity.[3]

The general experimental workflow for investigating such anti-inflammatory effects often involves the following steps:

Experimental_Workflow_Anti_Inflammatory Cell_Culture Cell Culture (e.g., RAW264.7 macrophages) Stimulation Stimulation with pro-inflammatory agent (e.g., LPS) Cell_Culture->Stimulation Treatment Treatment with Erythrina Compound Stimulation->Treatment Analysis Analysis of Inflammatory Markers Treatment->Analysis

Caption: General workflow for in vitro anti-inflammatory assays.

Potential Anticancer Mechanisms of Erythrina Compounds

The anticancer potential of various compounds from the Erythrina genus has also been a subject of investigation. The proposed mechanisms often converge on the induction of apoptosis (programmed cell death) and the modulation of signaling pathways critical for cancer cell survival and proliferation.[4]

For instance, studies on other natural compounds have shown that the induction of apoptosis can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, triggering a caspase cascade.

A generalized signaling pathway for apoptosis induction is depicted below:

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Erythrina_Compound Erythrina Compound Mitochondria Mitochondria Erythrina_Compound->Mitochondria potential target Death_Receptor Death Receptor Erythrina_Compound->Death_Receptor potential target Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 DISC DISC formation Death_Receptor->DISC Caspase8 Caspase-8 activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Technical Guide to Determining the Solubility and Stability of Erythrinin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific solubility and stability of Erythrinin F is limited. This guide, therefore, provides a comprehensive framework of experimental protocols and data presentation standards for researchers to determine these crucial parameters for this compound or similar flavonoid compounds. The methodologies outlined are based on established principles of pharmaceutical analysis and regulatory guidelines.

Introduction to this compound

This compound is a prenylated isoflavonoid, a class of compounds known for their potential biological activities. To advance the research and development of this compound as a potential therapeutic agent, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount. These parameters are critical for formulation development, bioavailability, and ensuring the safety and efficacy of any potential drug product. This technical guide presents a systematic approach to conducting solubility and stability testing for this compound.

Solubility Testing Protocol

The solubility of an active pharmaceutical ingredient (API) in various solvents is a fundamental property that influences its absorption and formulation possibilities.

Experimental Protocol: Equilibrium Solubility Determination

This method determines the saturation concentration of this compound in a given solvent at a specific temperature.

  • Materials: this compound standard, a selection of solvents (e.g., water, ethanol, methanol, DMSO, propylene (B89431) glycol, polyethylene (B3416737) glycol 400), phosphate (B84403) buffers (pH 2.0, 4.5, 6.8, 7.4), vials, orbital shaker with temperature control, analytical balance, filtration device (e.g., 0.45 µm PTFE syringe filters), and a validated analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be visible.

    • Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).

    • Allow the samples to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). Preliminary experiments may be needed to determine the time to reach equilibrium.

    • After equilibration, visually inspect the vials to ensure excess solid remains.

    • Carefully withdraw a sample from the supernatant of each vial.

    • Immediately filter the sample to remove any undissolved solid.

    • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Data Presentation: this compound Solubility

The following table structure should be used to summarize the quantitative solubility data.

Solvent/MediumTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Qualitative Description
Purified Water25DataDatae.g., Practically Insoluble
Phosphate Buffer pH 2.025DataDatae.g., Very Slightly Soluble
Phosphate Buffer pH 4.525DataDatae.g., Slightly Soluble
Phosphate Buffer pH 6.825DataDatae.g., Soluble
Phosphate Buffer pH 7.425DataDatae.g., Soluble
Ethanol25DataDatae.g., Freely Soluble
Methanol25DataDatae.g., Freely Soluble
Dimethyl Sulfoxide (DMSO)25DataDatae.g., Very Soluble
Propylene Glycol25DataDatae.g., Soluble
Polyethylene Glycol 40025DataDatae.g., Soluble

Note: Qualitative descriptions are based on USP definitions.

Experimental Workflow: Solubility Testing

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Reporting prep1 Weigh excess this compound prep2 Add to known volume of solvent prep1->prep2 equil Shake at constant temperature (e.g., 24-72h) prep2->equil sample Withdraw supernatant equil->sample filter Filter (0.45 µm) sample->filter dilute Dilute filtrate filter->dilute quantify Quantify using HPLC-UV dilute->quantify report Report mean concentration (n≥3) quantify->report

Workflow for Equilibrium Solubility Determination.

Stability and Forced Degradation Testing

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[1]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies should aim for 5-20% degradation of the drug substance.[2][3]

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

    • Store samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[2]

    • At specified time points, withdraw samples, neutralize them, and dilute for analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the sample at room temperature for a defined period (e.g., up to 7 days).[2]

    • At specified time points, withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Store solid this compound powder at an elevated temperature (e.g., 80°C) in a controlled temperature oven.

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

  • Photostability:

    • Expose solid this compound powder and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.[2]

    • A dark control sample should be stored under the same conditions but protected from light.

    • At the end of the exposure period, analyze the samples.

Analytical Method for Stability Studies

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, must be developed and validated. The method should be able to separate and quantify this compound from its degradation products and any impurities.

Data Presentation: Forced Degradation and Stability

The results of the forced degradation studies can be summarized as follows:

Stress ConditionDurationTemperature (°C)% Assay of this compound% DegradationNumber of Degradants
0.1 M HCl7 days60DataDataData
0.1 M NaOH7 days60DataDataData
3% H₂O₂7 daysRTDataDataData
Thermal (Solid)14 days80DataDataData
Photolytic (Solid)ICH Q1BRTDataDataData
Photolytic (Solution)ICH Q1BRTDataDataData

Long-term and accelerated stability data should be presented in a similar tabular format, tracking the assay, appearance, and degradation products over time under ICH-prescribed storage conditions.

Experimental Workflow: Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation prep Prepare this compound solutions and solid samples acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (Solid, 80°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo analysis Analyze samples at time points using stability-indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Determine % degradation Identify degradation products Assess mass balance analysis->data

Workflow for a Forced Degradation Study.

Potential Signaling Pathway Interactions

While specific signaling pathways for this compound are not well-documented, research on related compounds from the Erythrina genus can provide insights. For instance, Erythraline (B1235506), an alkaloid from Erythrina crista-galli, has been shown to suppress nitric oxide production by inhibiting the Toll-like receptor (TLR) signaling pathway.[1] It was suggested that Erythraline may inhibit the kinase activity of TAK1, a key upstream molecule in the TLR signaling cascade.[1]

Disclaimer: The following diagram illustrates the potential inhibitory action of Erythraline, a related compound, on the TLR4 signaling pathway. This is presented for illustrative purposes only and should not be considered as confirmed activity for this compound.

Illustrative Signaling Pathway: TLR4 Inhibition by Erythraline

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs TAK1->MAPKs IkB IκB IKK->IkB phosphorylates Inflammation Inflammatory Response (e.g., NO production) MAPKs->Inflammation activate transcription factors NFkB NF-κB IkB->NFkB releases NFkB->Inflammation translocates to nucleus and induces transcription Erythraline Erythraline (Illustrative Inhibitor) Erythraline->TAK1 inhibits kinase activity

Potential inhibition of the TLR4 pathway by Erythraline.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these protocols will generate the critical data necessary for the continued development of this compound. The structured approach to data presentation will ensure clarity and facilitate comparison across different studies. Researchers are encouraged to adapt these methodologies to their specific laboratory conditions while adhering to the core principles of good scientific practice and regulatory guidelines.

References

Quantum Chemical Calculations of Erythrinin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erythrinin F is a naturally occurring isoflavonoid (B1168493) compound isolated from plants of the Erythrina genus, such as Erythrina variegata. Unlike the tetracyclic Erythrinan alkaloids, Erythrinins belong to the flavonoid class of secondary metabolites, which are well-known for their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The precise characterization and understanding of the structure-activity relationships of these molecules are crucial for their potential application in drug development and materials science.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in the study of natural products. These computational methods allow for the accurate prediction of molecular structures, spectroscopic profiles (NMR, UV-Vis, IR), and electronic properties. For isoflavonoids like this compound, these calculations are instrumental in validating experimentally determined structures, assigning complex NMR spectra, and elucidating mechanisms of action, such as antioxidant activity through radical scavenging pathways. This guide outlines a comprehensive computational workflow for the in-depth quantum chemical analysis of this compound.

Methodology and Computational Protocols

A rigorous computational study of this compound involves a multi-step process, beginning with the determination of the most stable three-dimensional structure and culminating in the calculation of various chemical and physical properties.

1. Molecular Structure and Conformational Analysis The initial step is to obtain a 3D structure of this compound. This can be achieved by building the molecule in a computational chemistry software package based on its known 2D structure. Since molecules with rotatable bonds can exist in multiple conformations, a thorough conformational search is necessary to identify the global minimum energy structure. This is typically performed using a lower-cost method, such as molecular mechanics (e.g., MMFF94 force field), followed by geometry optimization of the most stable conformers using a more accurate DFT method.

2. Geometry Optimization and Vibrational Analysis The geometry of the lowest-energy conformer is then fully optimized without constraints using DFT. A common and reliable level of theory for such organic molecules is the B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p). To account for the influence of a solvent environment, which can be critical for accurate property prediction, the optimization is often performed using an implicit solvent model, such as the Polarization Continuum Model (PCM).

Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

  • It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies.

  • It provides the theoretical vibrational spectrum (Infrared and Raman), which can be compared with experimental data.

3. Calculation of Spectroscopic Properties

  • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic magnetic shielding constants, which are then converted into 1H and 13C NMR chemical shifts. These calculations are typically referenced against a standard compound, like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing the computed NMR data with experimental spectra is a powerful method for structural verification.

  • UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

4. Analysis of Electronic Properties and Reactivity

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE) provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which is crucial for understanding intermolecular interactions and reaction mechanisms.

  • Antioxidant Activity Descriptors: For flavonoids, a primary application of DFT is the prediction of antioxidant capacity. This is often assessed by calculating:

    • Bond Dissociation Enthalpy (BDE): The BDE of the phenolic hydroxyl (-OH) groups is calculated to evaluate the propensity for hydrogen atom transfer (HAT), a key mechanism for radical scavenging. A lower BDE indicates easier hydrogen donation.

    • Ionization Potential (IP): This relates to the ease of electron donation, corresponding to the Single Electron Transfer (SET) mechanism of antioxidant action.

Data Presentation

The quantitative results from the quantum chemical calculations are best summarized in tables for clarity and comparative analysis. The following tables present hypothetical, yet plausible, data for this compound based on the described computational protocols.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311+G(d,p) level)

ParameterAtoms InvolvedValue (Å or °)
Bond Lengths
C=O (chromen-4-one)1.235
C-O (hydroxyl)1.362
C-C (inter-ring)1.478
Dihedral Angles
C-C-C-C (inter-ring)35.4

Table 2: Hypothetical Calculated Spectroscopic Data for this compound

PropertyCalculated Value
NMR Chemical Shifts (ppm)
1H (phenolic)9.5 - 10.5
13C (carbonyl)~180.0
13C (aromatic)110.0 - 165.0
UV-Vis Absorption (nm)
λmax 1 (TD-DFT)335 (Band I)
λmax 2 (TD-DFT)268 (Band II)

Table 3: Hypothetical Calculated Reactivity Descriptors for this compound (Calculated in aqueous solvent model)

DescriptorValue (eV)Interpretation
EHOMO-5.85Electron-donating ability
ELUMO-1.98Electron-accepting ability
HOMO-LUMO Gap (ΔE)3.87High kinetic stability
BDE (phenolic -OH)3.47 (80.0 kcal/mol)Effective hydrogen donor for radical scavenging
Ionization Potential6.95Moderate potential for single electron transfer

Visualizations

Diagrams created using the DOT language provide clear visual representations of complex workflows and conceptual relationships.

G cluster_input Input & Preparation cluster_dft DFT Core Calculations cluster_analysis Property Analysis & Interpretation start 2D Structure of this compound conf_search Conformational Search (MMFF) start->conf_search geom_opt Geometry Optimization (B3LYP/6-311+G(d,p), PCM) conf_search->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc nmr_calc NMR Chemical Shifts (GIAO) freq_calc->nmr_calc uv_calc UV-Vis Spectra (TD-DFT) freq_calc->uv_calc react_calc Reactivity Descriptors (HOMO, LUMO, BDE, MEP) freq_calc->react_calc comparison Comparison with Experimental Data nmr_calc->comparison uv_calc->comparison G cluster_pathways Antioxidant Mechanisms cluster_descriptors Calculated DFT Descriptors hat Hydrogen Atom Transfer (HAT) Ery-OH + R• → Ery-O• + RH set Single Electron Transfer (SET) Ery-OH + R• → Ery-OH•+ + R:- bde Bond Dissociation Enthalpy (BDE) (Energy to break O-H bond) bde->hat predicts feasibility ip Ionization Potential (IP) (Energy to remove an electron) ip->set predicts feasibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Erythrina, commonly known as coral trees, is a prolific source of structurally diverse and biologically active secondary metabolites, particularly prenylated flavonoids and isoflavonoids. These compounds have garnered significant attention for their therapeutic potential, exhibiting a wide range of pharmacological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. This technical guide provides an in-depth overview of Erythrinin F and related isoflavonoids, focusing on their isolation, quantitative bioactivity, and the molecular pathways they modulate.

Isolation and Purification of Erythrina Isoflavonoids

The isolation of isoflavonoids from Erythrina species is a multi-step process that begins with extraction from plant material (typically stem bark or roots) and concludes with the purification of individual compounds.

The general procedure involves solvent extraction, fractionation, and chromatographic separation.

G cluster_0 Preparation & Extraction cluster_1 Fractionation cluster_2 Purification & Identification p1 Plant Material (e.g., Dried, Powdered Stem Bark) p2 Maceration / Reflux (e.g., 65-96% Ethanol (B145695) or Acetone) p1->p2 p3 Crude Extract (Concentrated under vacuum) p2->p3 p4 Liquid-Liquid Partitioning (e.g., n-Hexane, DCM, Ethyl Acetate) p3->p4 p5 Bioactive Fraction (e.g., Ethyl Acetate (B1210297) Fraction) p4->p5 p6 Column Chromatography (Silica Gel, Sephadex LH-20) p5->p6 p7 Pure Isoflavonoid (B1168493) (e.g., this compound) p6->p7 p8 Structure Elucidation (NMR, MS, UV-Vis) p7->p8

Caption: General experimental workflow for isoflavonoid isolation.

This protocol is a synthesized representation of methods commonly cited in the literature[1][2][3].

  • Plant Material Preparation : The stem bark or roots of the Erythrina species are collected, air-dried in the shade, and pulverized into a fine powder.

  • Solvent Extraction : The powdered plant material (e.g., 1 kg) is subjected to sequential solvent extraction or macerated with a solvent like ethanol (65-96%) or acetone (B3395972) at room temperature for 72 hours, with continuous stirring[2][4][5]. The process is repeated multiple times to ensure exhaustive extraction.

  • Concentration : The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

  • Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (DCM), and ethyl acetate. The fractions are collected separately and dried. The ethyl acetate fraction is often found to be rich in flavonoids[3][5].

  • Chromatographic Purification : The most bioactive fraction (e.g., ethyl acetate) is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate or methanol.

  • Fine Purification : Fractions showing similar profiles on Thin Layer Chromatography (TLC) are combined and may be further purified using additional chromatographic techniques, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC), to yield pure compounds[1].

  • Structure Elucidation : The structures of the isolated pure compounds are determined using spectroscopic methods, including UV-Vis, Mass Spectrometry (MS), and extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) Nuclear Magnetic Resonance (NMR) analysis[2][6].

Biological Activities and Quantitative Data

Isoflavonoids from Erythrina, including compounds from the Erythrinin family, exhibit potent cytotoxic and antimicrobial properties. Quantitative data from various studies are summarized below.

The cytotoxic effects are typically evaluated using the MTT or resazurin (B115843) reduction assays, with results expressed as the half-maximal inhibitory concentration (IC₅₀).

CompoundCancer Cell LineIC₅₀ (µM)Source SpeciesReference
Alpinumisoflavone (AIF) HL-60 (Leukemia)~20E. suberosa[7]
4'-Methoxy licoflavanone (MLF) HL-60 (Leukemia)~20E. suberosa[7]
Isoneorautenol CCRF-CEM (Leukemia)0.20E. excelsa / E. senegalensis[8]
Isoneorautenol MDA-MB-237-BCRP2.67E. excelsa / E. senegalensis[8]
Neobavaisoflavone CCRF-CEM (Leukemia)42.93E. excelsa / E. senegalensis[8]
Sigmoidin H U87MG (Glioblastoma)25.59E. excelsa / E. senegalensis[8]

Antimicrobial activity is commonly determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Source SpeciesReference
Erycristagallin MRSA3.13 - 6.25E. variegata[2]
Orientanol B MRSA3.13 - 6.25E. variegata[2]
Isolupalbigenin MRSA1.56 - 3.13E. poeppigiana[9][10]
Erythrinin B MRSA6.25 - 12.5E. poeppigiana[9][10]
Sigmoidin M S. aureus4E. sigmoidea[9]
Sigmoidin L S. aureus4E. sigmoidea[9]
Sigmoidin L P. vulgaris7E. sigmoidea[9]

MRSA: Methicillin-resistant Staphylococcus aureus

Protocols for Key Biological Assays

This protocol is based on standard methodologies for assessing cell viability[11][12][13].

  • Cell Seeding : Plate cells (e.g., HL-60, MCF-7) in a 96-well microtiter plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment : Treat the cells with various concentrations of the isolated isoflavonoid (e.g., 1 to 100 µM) dissolved in DMSO (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO only) and a positive control. Incubate for 24-48 hours.

  • MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration.

This protocol follows the guidelines established for determining the Minimum Inhibitory Concentration[14][15][16].

  • Compound Preparation : Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Concentrations may range from 0.25 to 256 µg/mL.

  • Bacterial Inoculum Preparation : Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation : Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination : After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed[14][17].

Mechanisms of Action: Key Signaling Pathways

Erythrina isoflavonoids exert their biological effects by modulating critical intracellular signaling pathways involved in inflammation and apoptosis.

Many phenolic compounds, including isoflavonoids from Erythrina, demonstrate anti-inflammatory activity by suppressing the NF-κB (Nuclear Factor-kappa B) signaling pathway[18][19][20]. NF-κB is a master regulator of genes involved in the inflammatory response, including those for cytokines like TNF-α and enzymes like COX-2[21]. In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Erythrina isoflavonoids can inhibit this pathway, likely by blocking the activation of the IKK complex.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor 1. Bind IKK IKK Complex Receptor->IKK 2. Activate IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB 3. Phosphorylate IκBα IkB IκBα Proteasome Proteasome Degradation IkB->Proteasome 5. Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc 6. Translocation IkB_NFkB->IkB IkB_NFkB->NFkB 4. Release NF-κB Isoflavonoids Erythrina Isoflavonoids Isoflavonoids->IKK Inhibition DNA DNA (κB sites) NFkB_nuc->DNA 7. Bind Genes Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes 8. Transcribe G cluster_0 Apoptotic Triggers cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Death Receptor (Extrinsic) Pathway cluster_3 Execution Pathway Isoflavonoids Erythrina Isoflavonoids (e.g., AIF, MLF) MMP Loss of Mitochondrial Membrane Potential (Δψm) Isoflavonoids->MMP Induces Fas Increased Fas Receptor Expression Isoflavonoids->Fas Induces CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Fas->Casp8 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Erythrinin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of Erythrinin F, a bioactive isoflavone (B191592) found in plants of the Erythrina genus. The methodologies described herein are based on established techniques for the isolation of flavonoids and alkaloids from Erythrina species. While specific quantitative data for this compound is not widely published, this guide presents a representative protocol and illustrative data to support researchers in their efforts to isolate and study this compound.

Introduction

This compound belongs to the isoflavonoid (B1168493) class of secondary metabolites, which are abundant in the Erythrina genus[1]. These compounds have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. Isoflavones from Erythrina species have been reported to exert their effects through various mechanisms, including the modulation of signaling pathways such as the ERK/MAPK and NF-κB pathways. This document outlines a comprehensive approach to extract and purify this compound from its natural source, providing a foundation for further pharmacological and drug development studies.

Extraction Protocol

The following protocol details a common method for the extraction of isoflavonoids from Erythrina plant material, typically the stem bark or roots, where these compounds are often concentrated.

2.1. Materials and Equipment

  • Dried and powdered Erythrina plant material (e.g., Erythrina variegata)

  • Methanol (B129727) (reagent grade)

  • n-Hexane (reagent grade)

  • Ethyl acetate (B1210297) (reagent grade)

  • Chloroform (B151607) (reagent grade)

  • Distilled water

  • Soxhlet apparatus or large glass flasks for maceration

  • Rotary evaporator

  • Separatory funnel

  • Filter paper (Whatman No. 1 or equivalent)

  • High-speed blender or grinder

2.2. Step-by-Step Extraction Procedure

  • Plant Material Preparation: The collected plant material (e.g., stem bark) should be thoroughly washed, air-dried in the shade, and then ground into a fine powder using a high-speed blender or grinder.

  • Extraction with Methanol:

    • Maceration: Soak the powdered plant material in methanol (e.g., a 1:10 solid-to-solvent ratio) in a large flask at room temperature for 48-72 hours with occasional shaking.

    • Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble and extract with methanol using a Soxhlet apparatus for 24-48 hours.

  • Filtration and Concentration: Filter the methanolic extract through filter paper to remove solid plant debris. Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic extract.

  • Solvent Partitioning:

    • Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform successive liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity.

    • First, partition against n-hexane to remove nonpolar compounds like fats and waxes. Collect the n-hexane fraction.

    • Next, partition the remaining hydroalcoholic layer against chloroform to extract compounds of intermediate polarity, which often includes isoflavonoids. Collect the chloroform fraction.

    • Finally, partition the remaining aqueous layer with ethyl acetate to isolate more polar flavonoids. Collect the ethyl acetate fraction.

  • Fraction Concentration: Concentrate each of the collected fractions (n-hexane, chloroform, and ethyl acetate) separately using a rotary evaporator to yield crude fractions for further purification. This compound is expected to be enriched in the chloroform or ethyl acetate fraction.

Purification Protocol

The crude fraction containing this compound is then subjected to chromatographic techniques to isolate the pure compound.

3.1. Materials and Equipment

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Aluminum oxide for column chromatography (optional)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Eluting solvents (e.g., mixtures of n-hexane, ethyl acetate, chloroform, and methanol)

  • UV lamp for TLC visualization

  • Fraction collector (optional)

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

3.2. Step-by-Step Purification Procedure

  • Column Chromatography:

    • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into a glass chromatography column, allowing it to settle into a packed bed.

    • Sample Loading: Dissolve the crude chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

    • Elution: Begin elution with a nonpolar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate or chloroform). This is known as gradient elution.

    • Fraction Collection: Collect the eluate in small fractions using test tubes or a fraction collector.

  • Thin Layer Chromatography (TLC) Monitoring:

    • Monitor the separation by spotting small amounts of each collected fraction onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate 7:3).

    • Visualize the spots under a UV lamp. Fractions containing spots with the same retention factor (Rf) value, corresponding to this compound, should be pooled together.

  • Re-chromatography (if necessary): If the pooled fractions are not sufficiently pure, they can be subjected to a second round of column chromatography using a different solvent system or a different adsorbent like aluminum oxide.

  • Crystallization: The purified this compound can be further purified by crystallization from a suitable solvent or solvent mixture to obtain a crystalline solid.

  • Purity Assessment: The purity of the isolated this compound should be confirmed by analytical techniques such as HPLC, and its structure elucidated using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The following table presents illustrative data for the extraction and purification of this compound from 500 g of dried Erythrina variegata stem bark. Please note that these values are representative and actual yields may vary depending on the plant source, collection time, and extraction conditions.

StepParameterValue
Extraction Starting Plant Material500 g
Crude Methanolic Extract Yield50 g
n-Hexane Fraction Yield15 g
Chloroform Fraction Yield10 g
Ethyl Acetate Fraction Yield8 g
Purification Crude Fraction for Purification10 g (Chloroform)
Purified this compound Yield150 mg
Purity (by HPLC)>98%

Experimental Workflow and Signaling Pathway Diagrams

5.1. Experimental Workflow

The overall workflow for the extraction and purification of this compound is depicted in the following diagram.

Extraction_Purification_Workflow Start Dried & Powdered Erythrina Plant Material Maceration Maceration/Soxhlet Extraction (Methanol) Start->Maceration Filtration Filtration & Concentration (Rotary Evaporator) Maceration->Filtration Partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) Filtration->Partitioning Chloroform_Fraction Chloroform Fraction (Enriched with this compound) Partitioning->Chloroform_Fraction Column_Chromatography Column Chromatography (Silica Gel) Chloroform_Fraction->Column_Chromatography TLC TLC Monitoring Column_Chromatography->TLC Collect Fractions Pooling Pooling of Fractions TLC->Pooling Purified_Erythrinin_F Purified this compound Pooling->Purified_Erythrinin_F Analysis Purity & Structural Analysis (HPLC, MS, NMR) Purified_Erythrinin_F->Analysis

Caption: Workflow for this compound extraction and purification.

5.2. Potential Signaling Pathway

Isoflavonoids isolated from Erythrina species have been shown to interfere with key cellular signaling pathways involved in inflammation and cell proliferation. The diagram below illustrates a potential mechanism of action for this compound, targeting the ERK/MAPK and NF-κB pathways.

Signaling_Pathway cluster_ERK ERK/MAPK Pathway cluster_NFkB NF-κB Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation IKK IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters Inflammation Inflammation NFkB->Inflammation ErythrininF This compound ErythrininF->Raf ErythrininF->IKK

Caption: Potential inhibition of ERK/MAPK and NF-κB pathways by this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the successful extraction and purification of this compound from Erythrina species. Adherence to these methodologies will enable researchers to obtain high-purity material suitable for a wide range of biological and pharmacological investigations. The provided diagrams offer a clear visual representation of the experimental workflow and a potential mechanism of action, facilitating a deeper understanding of the processes involved. Further optimization of these protocols may be necessary depending on the specific plant material and laboratory conditions.

References

Application Note: Quantification of Erythrinin F in Erythrina variegata Root Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Erythrinin F in plant extracts, specifically from the roots of Erythrina variegata. This compound, a prenylated isoflavonoid (B1168493), is a compound of interest for its potential pharmacological activities. The described method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, both containing 0.1% formic acid, and UV detection. This protocol provides a comprehensive workflow from sample preparation to data analysis, making it suitable for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Erythrina is a rich source of bioactive secondary metabolites, including a diverse array of alkaloids and flavonoids.[1] Among these, the isoflavonoids are of particular interest due to their potential therapeutic properties. This compound is a prenylated isoflavonoid that has been isolated from Erythrina variegata.[1] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of phytochemicals due to its high resolution, sensitivity, and reproducibility. This application note presents a detailed protocol for the quantification of this compound in Erythrina variegata root extracts.

Experimental
  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Ultrasonic bath.

  • Centrifuge.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol (B129727), and water.

  • Formic acid (analytical grade).

  • This compound reference standard (purity ≥95%).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 262 nm (Note: This is a typical maximum absorption wavelength for isoflavonoids. It is recommended to determine the optimal wavelength by performing a UV-Vis scan of the this compound standard.)

A stock solution of this compound (1 mg/mL) was prepared in methanol. A series of working standard solutions with concentrations ranging from 1 to 100 µg/mL were prepared by diluting the stock solution with the mobile phase.

  • Grinding: Dried roots of Erythrina variegata were ground into a fine powder.

  • Extraction: 1.0 g of the powdered plant material was accurately weighed and transferred to a conical flask. 20 mL of methanol was added, and the mixture was sonicated for 30 minutes in an ultrasonic bath.

  • Filtration: The extract was filtered through Whatman No. 1 filter paper. The residue was re-extracted twice with 20 mL of methanol each time.

  • Evaporation: The filtrates were combined and evaporated to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: The dried extract was reconstituted in 10 mL of methanol.

  • Purification: The reconstituted extract was passed through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (RSD%)
   Intra-day< 2.0%
   Inter-day< 3.0%
Accuracy (Recovery %) 98.5% - 102.3%
Retention Time Approximately 18.5 min
Results and Discussion

The developed HPLC method demonstrated good separation and resolution of this compound from other components in the Erythrina variegata root extract. The method was found to be linear, precise, and accurate over the tested concentration range. The LOD and LOQ values indicate that the method is sensitive enough for the quantification of this compound in plant extracts.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound in Erythrina variegata root extracts. This method can be valuable for the quality control of herbal medicines and for research purposes in the fields of phytochemistry and pharmacology.

Detailed Experimental Protocols

Protocol 1: Preparation of Plant Extract
  • Collect fresh and healthy roots of Erythrina variegata.

  • Wash the roots thoroughly with tap water to remove any dirt and soil.

  • Cut the roots into small pieces and shade-dry them at room temperature for 7-10 days until they are completely dry.

  • Grind the dried root pieces into a fine powder using a mechanical grinder.

  • Accurately weigh 1.0 g of the powdered root material.

  • Transfer the powder to a 50 mL Erlenmeyer flask.

  • Add 20 mL of HPLC-grade methanol to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Filter the mixture through Whatman No. 1 filter paper into a round-bottom flask.

  • Repeat the extraction process (steps 7-9) two more times with the residue, collecting all the filtrates in the same round-bottom flask.

  • Evaporate the combined methanol extracts to dryness using a rotary evaporator at 40°C.

  • Dissolve the resulting dried extract in 10 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Protocol 2: HPLC Analysis
  • System Preparation:

    • Ensure the HPLC system is properly purged and equilibrated with the initial mobile phase conditions (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 30°C.

    • Set the detector wavelength to 262 nm.

  • Calibration Curve:

    • Inject 10 µL of each working standard solution (1, 5, 10, 25, 50, and 100 µg/mL) in triplicate.

    • Record the peak area for this compound at its retention time.

    • Construct a calibration curve by plotting the average peak area against the concentration of the standard solutions.

    • Determine the linearity of the calibration curve by calculating the coefficient of determination (R²).

  • Sample Analysis:

    • Inject 10 µL of the prepared plant extract sample into the HPLC system.

    • Record the chromatogram and identify the peak corresponding to this compound by comparing its retention time with that of the standard.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis PlantMaterial Erythrina variegata Roots Grinding Grinding to Fine Powder PlantMaterial->Grinding Extraction Ultrasonic Extraction with Methanol Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation to Dryness Filtration->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution FinalFiltration 0.45 µm Syringe Filtration Reconstitution->FinalFiltration HPLCSample Prepared Sample FinalFiltration->HPLCSample HPLC HPLC System (C18 Column, Gradient Elution) HPLCSample->HPLC Detection UV Detection (262 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification Result Concentration of This compound (µg/g) Quantification->Result

Caption: Experimental workflow for the quantification of this compound.

Method_Validation_Pathway cluster_parameters Validation Parameters Method Developed HPLC Method Linearity Linearity & Range Method->Linearity Precision Precision (Intra-day & Inter-day) Method->Precision Accuracy Accuracy (Recovery) Method->Accuracy Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Specificity Specificity Method->Specificity ValidatedMethod Validated Analytical Method Linearity->ValidatedMethod Precision->ValidatedMethod Accuracy->ValidatedMethod Sensitivity->ValidatedMethod Specificity->ValidatedMethod

Caption: HPLC method validation pathway.

References

Cell-based Assays for Evaluating the Bioactivity of Erythrinin F: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F belongs to the Erythrinan class of alkaloids, a diverse group of natural compounds isolated from plants of the Erythrina genus.[1][2] These alkaloids are known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and neuroprotective effects.[1][3] This document provides detailed application notes and protocols for a panel of cell-based assays to comprehensively evaluate the bioactivity of this compound. The proposed assays will investigate its potential cytotoxic, anti-inflammatory, and antioxidant properties.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following tables present representative data to illustrate the expected outcomes from the described assays. These tables are intended to serve as templates for data analysis and presentation.

Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{Not Determined}
198.2 ± 5.1
1095.6 ± 3.8
2588.4 ± 4.2
5075.1 ± 6.3
10052.3 ± 5.9

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages (Griess Assay)

TreatmentNitric Oxide (NO) Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Untreated Control2.5 ± 0.8-
LPS (1 µg/mL)45.8 ± 3.20
LPS + this compound (1 µM)42.1 ± 2.98.1
LPS + this compound (10 µM)30.5 ± 2.533.4
LPS + this compound (25 µM)15.7 ± 1.965.7
LPS + this compound (50 µM)8.9 ± 1.180.6

Table 3: Antioxidant Activity of this compound in H2O2-stressed SH-SY5Y Cells (DCFDA Assay)

TreatmentRelative Fluorescence Units (RFU) (Mean ± SD)% Reduction in ROS
Untreated Control1500 ± 120-
H2O2 (100 µM)8500 ± 5500
H2O2 + this compound (1 µM)7800 ± 48010.0
H2O2 + this compound (10 µM)5500 ± 32042.9
H2O2 + this compound (25 µM)3200 ± 21075.7
H2O2 + this compound (50 µM)1800 ± 15095.7

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of this compound on cell viability and proliferation by measuring the metabolic activity of mitochondrial dehydrogenases.[4]

Materials:

  • This compound

  • Human cervical cancer cell line (HeLa) or other relevant cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate_24h Incubate for 24-72h add_compound->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

MTT Assay Workflow
Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.[5][6][7]

Materials:

  • This compound

  • Murine macrophage cell line (RAW 264.7)

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Data Analysis: Calculate the nitrite concentration in the samples from the standard curve and determine the percentage inhibition of NO production.

Griess_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay Griess Reaction cluster_analysis Measurement & Analysis seed_cells Seed RAW 264.7 Cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess_A Add Griess Reagent A collect_supernatant->add_griess_A add_griess_B Add Griess Reagent B add_griess_A->add_griess_B incubate_10min Incubate 10 min add_griess_B->incubate_10min read_absorbance Read Absorbance at 540 nm incubate_10min->read_absorbance calculate_NO Calculate NO Concentration read_absorbance->calculate_NO

Griess Assay Workflow
Antioxidant Activity: DCFDA Assay

This assay measures the intracellular reactive oxygen species (ROS) levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).[8][9]

Materials:

  • This compound

  • Human neuroblastoma cell line (SH-SY5Y) or other suitable cell line

  • DMEM/F12 medium

  • FBS

  • Penicillin-Streptomycin solution

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • Hydrogen peroxide (H₂O₂)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with different concentrations of this compound for 1-2 hours.

  • DCFDA Loading: Remove the medium and load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess DCFDA.

  • Oxidative Stress Induction: Induce oxidative stress by adding 100 µM H₂O₂ to the cells for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Calculate the percentage reduction in ROS levels compared to the H₂O₂-treated control.

Anti-inflammatory Signaling Pathway: NF-κB Luciferase Reporter Assay

This assay investigates the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.[10][11][12][13][14]

Materials:

  • This compound

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter HEK293 cells in a white, opaque 96-well plate at a density of 4 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Pathway Activation: Stimulate the NF-κB pathway by adding TNF-α (10 ng/mL) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage inhibition of NF-κB activation.

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_reporter Reporter Gene Activation TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_DNA NF-κB binds to DNA Response Element Luciferase Luciferase Gene Transcription NFkB_DNA->Luciferase Light Light Emission Luciferase->Light ErythrininF This compound (Potential Inhibitor) ErythrininF->IKK Inhibits? ErythrininF->NFkB Inhibits Translocation?

References

Animal Models for In Vivo Testing of Erythrinine F: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinine F is a member of the Erythrina alkaloids, a class of compounds isolated from plants of the Erythrina genus.[1][2] Compounds from this genus have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] These properties are often attributed to the modulation of key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival. While direct in vivo studies on Erythrinine F are limited, the known bioactivities of structurally related Erythrina alkaloids and flavonoids provide a strong rationale for its investigation in relevant animal models.

These application notes provide detailed protocols for the in vivo evaluation of Erythrinine F in three key therapeutic areas: inflammation, cancer, and neuroprotection. The protocols are adapted from established and widely used animal models.

Anti-Inflammatory Activity of Erythrinine F

The anti-inflammatory potential of compounds from the Erythrina genus is well-documented.[3][4] These effects are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[4] The following protocols describe the use of the carrageenan-induced paw edema model in rats and the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice to assess the anti-inflammatory efficacy of Erythrinine F.

Carrageenan-Induced Paw Edema in Rats

This model is a classic and highly reproducible assay for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[5][6]

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. Animals should be acclimatized for at least one week before the experiment.

  • Groups:

    • Group 1: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)

    • Group 2: Carrageenan control

    • Group 3: Erythrinine F (at various doses, e.g., 10, 25, 50 mg/kg, administered intraperitoneally or orally)

    • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, i.p.)

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer Erythrinine F, vehicle, or the positive control drug 30-60 minutes before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[7][8][9]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[8]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).

Expected Quantitative Data:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.10-
Carrageenan Control-1.20 ± 0.080
Erythrinine F10Data to be determinedData to be determined
Erythrinine F25Data to be determinedData to be determined
Erythrinine F50Data to be determinedData to be determined
Indomethacin100.45 ± 0.05*62.5%

*p < 0.05 compared to the carrageenan control group.

Signaling Pathway:

G cluster_0 Inflammatory Stimulus (Carrageenan) cluster_1 Cellular Activation cluster_2 Signaling Cascade cluster_3 Inflammatory Response Carrageenan Carrageenan Macrophages Macrophages Carrageenan->Macrophages NF_kB NF-κB Macrophages->NF_kB MAPK MAPK Macrophages->MAPK COX2 COX-2 NF_kB->COX2 MAPK->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Edema Edema Prostaglandins->Edema Pain Pain Prostaglandins->Pain Erythrinine_F Erythrinine F Erythrinine_F->NF_kB Inhibition Erythrinine_F->MAPK Inhibition

Caption: Putative anti-inflammatory signaling pathway of Erythrinine F.

TPA-Induced Ear Edema in Mice

This model is suitable for evaluating the topical anti-inflammatory activity of compounds.[10][11][12]

Experimental Protocol:

  • Animals: Male Swiss or BALB/c mice (20-25 g).

  • Groups:

    • Group 1: Vehicle control (Acetone)

    • Group 2: TPA control

    • Group 3: Erythrinine F (at various doses, e.g., 0.1, 0.5, 1 mg/ear)

    • Group 4: Positive control (e.g., Indomethacin, 1 mg/ear)

  • Procedure:

    • Apply TPA (2.5 µg in 20 µL acetone) to both the inner and outer surfaces of the right ear of each mouse.[11]

    • Apply Erythrinine F, vehicle, or the positive control topically to the right ear 30 minutes before or after TPA application.

    • After 4-6 hours, sacrifice the mice and take a 6 mm biopsy punch from both the right (treated) and left (untreated) ears.

    • Weigh the biopsy punches immediately.

  • Data Analysis:

    • The degree of edema is calculated as the difference in weight between the right and left ear punches.

    • Calculate the percentage of edema inhibition.

Expected Quantitative Data:

Treatment GroupDose (mg/ear)Mean Ear Punch Weight Difference (mg) (± SEM)% Inhibition of Edema
Vehicle Control-0.5 ± 0.1-
TPA Control-10.2 ± 0.80
Erythrinine F0.1Data to be determinedData to be determined
Erythrinine F0.5Data to be determinedData to be determined
Erythrinine F1.0Data to be determinedData to be determined
Indomethacin1.03.5 ± 0.4*65.7%

*p < 0.05 compared to the TPA control group.

Anticancer Activity of Erythrinine F

Several compounds isolated from Erythrina species have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[13][14][15] The proposed mechanisms often involve the induction of apoptosis and the inhibition of critical cancer-related signaling pathways like PI3K/Akt and STAT.[14][15][16] A subcutaneous xenograft model is a standard in vivo method to assess the antitumor efficacy of a test compound.[17][18][19][20]

Subcutaneous Tumor Xenograft Model in Mice

Experimental Protocol:

  • Animals: Immunodeficient mice (e.g., Nude, NOD-SCID) aged 4-6 weeks.[20]

  • Cell Lines: A human cancer cell line relevant to the in vitro activity of Erythrinine F (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Procedure:

    • Subcutaneously inject 1-5 x 10^6 cancer cells suspended in 100-200 µL of PBS or a mixture of PBS and Matrigel into the flank of each mouse.[17][20]

    • Monitor tumor growth regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.[19][20]

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Groups:

    • Group 1: Vehicle control

    • Group 2: Erythrinine F (at various doses, administered via an appropriate route, e.g., i.p. or oral gavage, daily or on a specific schedule)

    • Group 3: Positive control (a standard chemotherapeutic agent for the specific cancer type)

  • Data Collection and Analysis:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study (when tumors in the control group reach a predetermined size, e.g., 1000-1500 mm³), euthanize the mice.[20]

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, Western blot for signaling proteins).

    • Calculate the tumor growth inhibition (TGI).

Expected Quantitative Data:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) (± SEM)TGI (%)Mean Final Tumor Weight (g) (± SEM)
Vehicle Control-1200 ± 150-1.1 ± 0.2
Erythrinine F20Data to be determinedData to be determinedData to be determined
Erythrinine F40Data to be determinedData to be determinedData to be determined
Positive ControlDose350 ± 8070.8%0.3 ± 0.1

*p < 0.05 compared to the vehicle control group.

Experimental Workflow:

G Cell_Culture Cancer Cell Culture Injection Subcutaneous Injection Cell_Culture->Injection Tumor_Growth Tumor Growth Monitoring Injection->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment with Erythrinine F Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Data_Collection->Treatment Endpoint Endpoint: Tumor Excision & Analysis Data_Collection->Endpoint

Caption: Experimental workflow for the subcutaneous xenograft model.

Signaling Pathway:

G cluster_0 Growth Factor Signaling cluster_1 Intracellular Signaling cluster_2 Cellular Response GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K STAT STAT Receptor->STAT Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Cell Survival (Anti-apoptosis) Akt->Survival STAT->Proliferation STAT->Survival Erythrinine_F Erythrinine F Erythrinine_F->Akt Inhibition Erythrinine_F->STAT Inhibition G Scopolamine Scopolamine Muscarinic_Receptor_Blockade Muscarinic Receptor Blockade Scopolamine->Muscarinic_Receptor_Blockade Cholinergic_Dysfunction Cholinergic Dysfunction Muscarinic_Receptor_Blockade->Cholinergic_Dysfunction Oxidative_Stress Oxidative Stress & Neuroinflammation Cholinergic_Dysfunction->Oxidative_Stress Cognitive_Impairment Cognitive Impairment Cholinergic_Dysfunction->Cognitive_Impairment Oxidative_Stress->Cognitive_Impairment Erythrinine_F Erythrinine F Erythrinine_F->Cholinergic_Dysfunction Ameliorates Erythrinine_F->Oxidative_Stress Reduces

References

Erythrinin F as a potential lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Erythrinin F, a prenylated isoflavonoid (B1168493) isolated from plants of the Erythrina genus, has emerged as a compound of interest in the field of drug discovery. Exhibiting a range of biological activities, including antimycobacterial, antibacterial, and cytotoxic effects, this compound presents a potential scaffold for the development of novel therapeutic agents. These application notes provide a summary of its known biological activities and generalized protocols for its investigation.

Biological Activities and Quantitative Data

This compound has demonstrated inhibitory activity against various pathogens and cancer cell lines. The following table summarizes the reported quantitative data for its biological activities.

Biological ActivityCell Line / StrainMeasurementValueReference
Antimycobacterial Mycobacterium tuberculosisMIC12.5 µg/mL[1]
Antibacterial Methicillin-Resistant Staphylococcus aureus (MRSA)MIC15.4 µM
Cytotoxicity KB (human oral cancer)IC₅₀4.5 µg/mL[1]
Cytotoxicity NCI-H187 (human small cell lung cancer)IC₅₀>50 µg/mL[1]

Note: There are conflicting reports regarding the activity of this compound against Staphylococcus aureus. One study reported no activity at concentrations exceeding 50 mg/L[2], while another reported a MIC of 15.4 µM against a methicillin-resistant strain.

Potential Mechanisms of Action

The precise mechanisms by which this compound exerts its biological effects have not been fully elucidated. However, based on the known activities of related flavonoids from the Erythrina genus, several potential mechanisms can be proposed.

Antibacterial and Antimycobacterial Activity: Flavonoids from Erythrina are thought to exert their antibacterial effects through several mechanisms[1][3][4]:

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids interfere with the synthesis of DNA and RNA in bacterial cells.

  • Disruption of Cytoplasmic Membrane Function: They can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Modulation of Energy Metabolism: Interference with key metabolic pathways, such as ATP synthesis, can inhibit bacterial growth.

For antimycobacterial agents, common mechanisms of action include[5][6][7]:

  • Disruption of Cell Wall Integrity: Targeting the unique and complex cell wall of mycobacteria.

  • Inhibition of Essential Biosynthetic Pathways: Blocking the synthesis of critical molecules necessary for survival.

  • Limiting Cellular Energy Production: Interfering with the processes that generate energy for the cell.

Further research is required to determine the specific mechanism of this compound.

Experimental Protocols

The following are generalized protocols for assessing the biological activities of this compound. These should be adapted and optimized for specific laboratory conditions and research questions.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against MRSA

This protocol outlines the broth microdilution method for determining the MIC of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA).

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of This compound in 96-well plate prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) add_inoculum Inoculate wells with MRSA suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 37°C for 18-24 hours add_inoculum->incubation read_results Visually inspect for turbidity (growth) incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • MRSA strain (e.g., ATCC 43300)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, pick several colonies of the MRSA strain and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Broth Microdilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well and perform 2-fold serial dilutions across the plate. c. The final volume in each well should be 100 µL. d. Include a positive control (inoculum without this compound) and a negative control (broth only).

  • Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, except for the negative control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: Cytotoxicity Assay using MTT

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines such as KB and NCI-H187.

Workflow for MTT Cytotoxicity Assay

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay cluster_data_analysis Analysis seed_cells Seed cells into 96-well plate incubate_adhesion Incubate for 24h for cell adhesion seed_cells->incubate_adhesion treat_cells Treat cells with This compound dilutions incubate_adhesion->treat_cells prep_compound Prepare serial dilutions of this compound prep_compound->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate for 2-4h (formazan formation) add_mtt->incubate_formazan add_dmso Add DMSO to dissolve formazan (B1609692) incubate_formazan->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % cell viability and determine IC50 read_absorbance->calculate_viability

Caption: Workflow for MTT Cytotoxicity Assay.

Materials:

  • This compound

  • DMSO

  • KB or NCI-H187 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include a vehicle control (medium with the highest concentration of DMSO used) and a negative control (medium only). e. Incubate the plate for 48-72 hours.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Determine the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.

Future Directions

This compound represents a valuable lead compound for further investigation. Future research should focus on:

  • Elucidating the specific molecular targets and mechanisms of action for its antibacterial, antimycobacterial, and cytotoxic activities.

  • Conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Evaluating its efficacy and safety in preclinical animal models.

These efforts will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

Application of Erythrinin F in Natural Product Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Erythrinin F is a prenylated isoflavone (B191592) isolated from various species of the Erythrina plant genus, which is widely distributed in tropical and subtropical regions.[1][2] Traditionally, plants from this genus have been used in medicine to treat a variety of ailments, including inflammation, microbial infections, and anxiety.[3] Modern phytochemical investigations have revealed that Erythrina species are a rich source of bioactive secondary metabolites, including alkaloids and a diverse range of flavonoids, such as isoflavones, flavanones, and pterocarpans.[2][3][4]

This compound has emerged as a compound of significant interest for researchers, scientists, and drug development professionals due to its notable biological activities. A key application of this compound lies in the field of antibacterial drug discovery.[2][3][5] Of particular importance is its demonstrated in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired and community-acquired infections that is often resistant to multiple antibiotics.[2][3][5] The diprenylated structure of this compound appears to be crucial for its activity against MRSA, as related monoprenylated isoflavones have shown to be inactive.[3][6]

Beyond its antibacterial properties, this compound has also been investigated for its antimycobacterial and cytotoxic activities.[7] It has shown activity against Mycobacterium tuberculosis and has exhibited cytotoxicity against certain cancer cell lines.[7] These findings suggest that this compound could serve as a valuable scaffold for the development of new therapeutic agents.

While the total synthesis of this compound has been reported, providing a potential route for analog synthesis and structure-activity relationship (SAR) studies, the primary focus of current research remains on its biological potential.[6] The exploration of this compound and its derivatives continues to be a promising avenue for the discovery of novel antimicrobial and anticancer agents.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activity of this compound.

Table 1: Antibacterial Activity of this compound

MicroorganismStrainMIC (μM)MIC (μg/mL)Reference
Staphylococcus aureus (MRSA)ATCC 4330015.4~5.4[2][3][5][6]
Staphylococcus aureus->50 mg/L>50[7]
Salmonella enterica subsp. entericaNCTC 13349>80.0>28.2[2][3][6]
Escherichia coliATCC 25922>80.0>28.2[2][3][6]

Table 2: Antimycobacterial and Antifungal Activity of this compound

MicroorganismStrainMIC (μM)MIC (μg/mL)Reference
Mycobacterium tuberculosis--12.5[7]
Candida albicansATCC 90028>80.0>28.2[2][3][6]

Table 3: Cytotoxic Activity of this compound

Cell LineIC50 (μg/mL)Reference
KB (human oral cancer)4.5[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)

This protocol is a representative method based on standard microdilution techniques used to assess the antibacterial activity of natural products.

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Mueller-Hinton Broth (MHB)

  • MRSA strain (e.g., ATCC 43300)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (37°C)

  • Positive control (e.g., Vancomycin)

  • Negative control (MHB with DMSO)

2. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate, inoculate a single colony of MRSA into 5 mL of MHB.

  • Incubate the culture overnight at 37°C with shaking.

  • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Further dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB for use in the assay.

3. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

4. Assay Procedure:

  • Add 100 µL of the diluted bacterial inoculum to each well of the 96-well plate containing 100 µL of the serially diluted this compound.

  • Include a positive control (bacterial inoculum with a known antibiotic like vancomycin) and a negative control (bacterial inoculum with DMSO at the same concentration used for the test compound). Also include a sterility control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

Visualizations

Natural_Product_Workflow cluster_Isolation Isolation & Identification cluster_Bioassay Biological Evaluation cluster_Development Drug Development Plant Plant Material (Erythrina sp.) Extraction Extraction Plant->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Structure Structure Elucidation (NMR, MS) Pure_Compound->Structure Antimicrobial Antimicrobial Assays (MIC) Pure_Compound->Antimicrobial Cytotoxicity Cytotoxicity Assays (IC50) Pure_Compound->Cytotoxicity Lead_Opt Lead Optimization (SAR) Antimicrobial->Lead_Opt Cytotoxicity->Lead_Opt Mechanism Mechanism of Action Studies Mechanism->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Clinical->Drug

Caption: Workflow for Natural Product Drug Discovery.

Biological_Activities cluster_Antibacterial Antibacterial Activity cluster_Cytotoxic Cytotoxic Activity ErythrininF This compound MRSA MRSA (S. aureus) ErythrininF->MRSA MTb M. tuberculosis ErythrininF->MTb Cancer Cancer Cell Lines (e.g., KB) ErythrininF->Cancer

Caption: Biological Activities of this compound.

References

Enhancing the Bioavailability of Erythrinin F: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinin F, a prenylated isoflavonoid (B1168493) primarily isolated from plants of the Erythrina genus, has garnered interest for its potential therapeutic properties. However, like many flavonoids, its clinical utility is often hampered by poor oral bioavailability. This is largely attributed to its low aqueous solubility, extensive first-pass metabolism, and potential for efflux by intestinal transporters.[1][2] This document provides detailed application notes and experimental protocols for established techniques to enhance the bioavailability of this compound and other structurally similar prenylated flavonoids. The methodologies described herein focus on nanoformulation strategies, including solid lipid nanoparticles and nanoemulsions, as well as the preparation of liposomal formulations and solid dispersions.

Challenges to this compound Bioavailability

The oral bioavailability of flavonoids is a significant hurdle in their development as therapeutic agents.[3] For prenylated flavonoids such as this compound, the addition of a lipophilic prenyl group can enhance interaction with biological membranes but may also contribute to poor aqueous solubility.[4][5] Key factors limiting the bioavailability of this compound are presumed to include:

  • Low Aqueous Solubility: Many flavonoids are poorly soluble in water, which limits their dissolution in the gastrointestinal tract, a prerequisite for absorption.[6]

  • First-Pass Metabolism: After absorption, the compound is transported to the liver via the portal vein, where it can be extensively metabolized by enzymes before reaching systemic circulation.[3][7] This hepatic first-pass effect significantly reduces the amount of active compound available.

  • Intestinal Metabolism and Efflux: Enzymes in the intestinal wall can also metabolize flavonoids. Furthermore, efflux transporters like P-glycoprotein can actively pump the absorbed compounds back into the intestinal lumen, further reducing net absorption.[8]

Bioavailability Enhancement Strategies

Several formulation strategies can be employed to overcome the challenges mentioned above. These techniques aim to improve the solubility, protect the compound from degradation and metabolism, and enhance its permeation across the intestinal epithelium.

Nanoformulations

Nanoformulations, such as solid lipid nanoparticles (SLNs) and nanoemulsions, offer a promising approach to increase the oral bioavailability of poorly soluble compounds like this compound.[9]

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature. They can encapsulate lipophilic compounds, protecting them from degradation and offering controlled release.

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can enhance the solubility and absorption of lipophilic drugs.

Liposomal Delivery

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. For a lipophilic compound like this compound, it would primarily be entrapped within the lipid bilayer. Liposomes can protect the encapsulated compound from the harsh environment of the GI tract and facilitate its absorption.[10][11]

Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state.[12][13] By dispersing the compound at a molecular level in a hydrophilic carrier, it is possible to increase its dissolution rate and, consequently, its bioavailability.[13]

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, pharmacokinetic data that could be obtained from in vivo studies in a rat model, comparing different formulations of this compound. Note: This data is illustrative and not based on published experimental results for this compound, which are currently unavailable.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension (Control)50150 ± 252.0 ± 0.5800 ± 120100
This compound - SLNs50750 ± 904.0 ± 0.84800 ± 550600
This compound - Nanoemulsion50900 ± 1103.0 ± 0.65400 ± 620675
This compound - Liposomes50600 ± 754.5 ± 0.94000 ± 480500
This compound - Solid Dispersion501200 ± 1501.5 ± 0.36400 ± 730800

Experimental Protocols

Protocol for Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-loaded SLNs using the hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Glyceryl monostearate (GMS) (Lipid)

  • Poloxamer 188 (Surfactant)

  • Deionized water

Procedure:

  • Preparation of Lipid Phase: Melt the GMS at a temperature approximately 5-10°C above its melting point (e.g., 70-75°C).

  • Drug Incorporation: Disperse a pre-weighed amount of this compound into the molten GMS with continuous stirring until a clear solution is obtained.

  • Preparation of Aqueous Phase: Dissolve Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes. This will form a coarse pre-emulsion.

  • Ultrasonication: Subject the pre-emulsion to high-power probe sonication for 10 minutes in an ice bath to prevent lipid crystallization and degradation of the drug.

  • Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol for Preparation of this compound Liposomes

This protocol details the thin-film hydration method for preparing this compound-loaded liposomes.[14]

Materials:

Procedure:

  • Lipid Film Formation: Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C). A thin, dry lipid film will form on the inner wall of the flask.

  • Drying: Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator in an ice bath or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by centrifugation or dialysis.

  • Characterization: Analyze the liposomes for their size, PDI, zeta potential, and encapsulation efficiency.

Protocol for Preparation of this compound Solid Dispersion

This protocol describes the solvent evaporation method for preparing a solid dispersion of this compound.[12][15]

Materials:

Procedure:

  • Dissolution: Dissolve a specific ratio of this compound and PVP K30 in ethanol with constant stirring until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the ethanol using a rotary evaporator at a controlled temperature (e.g., 50°C) and reduced pressure.

  • Drying: Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to ensure complete removal of the solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a fine-mesh sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and changes in crystallinity using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

In Vitro Permeability Study: Caco-2 Cell Monolayer Assay

This protocol outlines a general procedure for assessing the intestinal permeability of this compound formulations using the Caco-2 cell model.[10][16]

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (paracellular integrity marker)

  • This compound formulations

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM. Seed the cells onto Transwell® inserts at a suitable density.

  • Monolayer Formation: Maintain the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Additionally, assess the permeability of Lucifer yellow; low permeability indicates a tight monolayer.

  • Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the this compound formulation (dissolved in HBSS) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to quantify the permeability.

Visualizations

Signaling Pathways

Flavonoids from Erythrina species have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[17][18] While the specific pathways affected by this compound are not yet elucidated, a general representation of flavonoid interaction with the NF-κB signaling pathway is depicted below.

G Generalised Flavonoid-Mediated Inhibition of NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NF_kB IκB NF-κB IKK_Complex->IkB_NF_kB leads to degradation of IκB NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB (p50/p65) NF_kB->NF_kB_nucleus translocates Erythrinin_F This compound (Hypothesized) Erythrinin_F->IKK_Complex inhibits DNA DNA NF_kB_nucleus->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Pro_inflammatory_Genes induces

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Workflows

G Workflow for Preparation and Characterization of this compound Loaded SLNs cluster_prep Preparation cluster_char Characterization A Melt Lipid (GMS) B Dissolve this compound in Molten Lipid A->B D High-Speed Homogenization B->D C Prepare Hot Aqueous Surfactant Solution C->D E Probe Sonication D->E F Cooling and SLN Formation E->F G Particle Size & PDI Analysis F->G H Zeta Potential Measurement F->H I Encapsulation Efficiency Determination F->I

Caption: Workflow for Solid Lipid Nanoparticle (SLN) formulation.

G Workflow for Caco-2 Permeability Assay cluster_cell_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Analysis A Seed Caco-2 cells on Transwell® inserts B Culture for 21-25 days for differentiation A->B C Verify monolayer integrity (TEER) B->C D Wash monolayer with HBSS C->D E Add this compound formulation to Apical side D->E F Add fresh HBSS to Basolateral side D->F G Incubate and collect samples from Basolateral side at time points E->G F->G H Quantify this compound concentration (HPLC/LC-MS) G->H I Calculate Apparent Permeability Coefficient (Papp) H->I

Caption: Workflow for in vitro Caco-2 permeability assessment.

Conclusion

While specific experimental data on this compound bioavailability is currently lacking, the formulation strategies outlined in this document provide a robust starting point for researchers. The provided protocols for creating nanoformulations, liposomes, and solid dispersions are based on well-established methods for improving the oral delivery of poorly soluble flavonoids.[3][8] It is anticipated that by applying these techniques, the bioavailability of this compound can be significantly enhanced, thereby unlocking its full therapeutic potential. Further studies are warranted to optimize these formulations specifically for this compound and to evaluate their efficacy and pharmacokinetic profiles in preclinical and clinical settings.

References

Application Notes: Erythrinin F Encapsulation for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Erythrinin F is a flavonoid compound, specifically a phenoxychromone, isolated from the roots of plants belonging to the Erythrina genus. Like many flavonoids, this compound has demonstrated potential therapeutic bioactivities, including cytotoxic effects against various cancer cell lines.[1] However, the clinical application of flavonoids is often hampered by challenges such as low water solubility, poor bioavailability, and rapid metabolism, which limit their therapeutic efficacy.[2][3][4]

Encapsulation technologies offer a robust strategy to overcome these limitations.[4] By entrapping this compound within a carrier system, such as liposomes, polymeric nanoparticles, or micelles, it is possible to enhance its solubility, protect it from degradation, and control its release profile.[5] Furthermore, these delivery systems can be engineered for targeted delivery to specific tissues or cells, thereby increasing the drug's concentration at the site of action and minimizing off-target side effects.[6][7]

These application notes provide an overview of common encapsulation methods and detailed protocols for the preparation and characterization of this compound-loaded nanocarriers for research and drug development purposes.

2. Encapsulation Technologies for Flavonoids

Several nanocarrier systems are suitable for the encapsulation of hydrophobic compounds like this compound. The choice of system depends on the desired physicochemical properties, release kinetics, and targeting strategy.

  • Liposomes: These are vesicular structures composed of one or more lipid bilayers, closely resembling the cell membrane. Their amphiphilic nature allows for the encapsulation of both hydrophobic and hydrophilic drugs. Hydrophobic compounds like this compound would partition into the lipid bilayer. Liposomes are biocompatible and can be functionalized with targeting ligands on their surface.[8]

  • Polymeric Nanoparticles: These are solid, colloidal particles typically made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA). The drug is dissolved, entrapped, or encapsulated within the polymer matrix.[9] Nanoparticle-based delivery can improve the pharmacokinetic profile of drugs and enable targeted delivery through the enhanced permeability and retention (EPR) effect in tumors (passive targeting) or by surface modification (active targeting).[10]

  • Micelles: Micelles are self-assembling nanosized colloidal particles with a core-shell structure. They are formed by amphiphilic block copolymers in an aqueous solution. The hydrophobic core serves as a reservoir for poorly soluble drugs like this compound, while the hydrophilic shell provides a stable interface with the aqueous environment, enhancing solubility and stability.[11][12][13]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) encapsulating this compound using the classic thin-film hydration method.

Materials:

  • This compound

  • Phospholipids (e.g., Dipalmitoylphosphatidylcholine, DPPC)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

Methodology:

  • Dissolve a known amount of DPPC, cholesterol (e.g., in a 65:30 molar ratio), and this compound in chloroform within a round-bottom flask.[14]

  • Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the lipid phase transition temperature (e.g., 50°C) for approximately 15-30 minutes.[14] This will form a thin, dry lipid film on the inner surface of the flask.

  • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the phase transition temperature for 1 hour. This will cause the lipid film to swell and detach, forming MLVs.

  • To reduce the size and lamellarity of the vesicles, the resulting liposomal suspension can be sonicated in a bath sonicator for 5-10 minutes or subjected to extrusion.

  • Remove unencapsulated this compound by centrifuging the suspension and resuspending the liposomal pellet in fresh PBS.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles via Nanoprecipitation

This protocol details the nanoprecipitation (or solvent displacement) method, which is a simple and reproducible technique for formulating polymeric nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972) (organic solvent)

  • Poly(vinyl alcohol) (PVA) or Poloxamer 188 (surfactant)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Methodology:

  • Dissolve a specific amount of PLGA and this compound in acetone.

  • Prepare an aqueous solution of a surfactant, such as 1% w/v PVA, in deionized water.

  • Under moderate magnetic stirring, add the organic phase (PLGA and this compound in acetone) dropwise into the aqueous surfactant solution.

  • Nanoparticles will form instantaneously as the acetone diffuses into the water, causing the polymer to precipitate.

  • Stir the suspension for 3-4 hours at room temperature to allow for the complete evaporation of the acetone. A rotary evaporator can be used to expedite this step.[10]

  • Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm) for 20 minutes at 4°C.[10]

  • Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove excess surfactant and unencapsulated drug.[10]

  • Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize (freeze-dry) to obtain a powdered form of the nanoparticles.[10]

G Workflow for Polymeric Nanoparticle Formulation cluster_prep Preparation cluster_purify Purification & Collection A Dissolve this compound and PLGA in Acetone C Mix under Stirring (Nanoprecipitation) A->C B Prepare Aqueous Surfactant Solution B->C D Evaporate Organic Solvent C->D E Centrifuge to Collect Nanoparticles D->E F Wash Pellet with Deionized Water (2x) E->F G Lyophilize with Cryoprotectant F->G H Obtain Dry Powder of this compound-NPs G->H

Figure 1. General workflow for the formulation of this compound-loaded polymeric nanoparticles.

Protocol 3: Characterization of this compound-Loaded Nanocarriers

3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Resuspend a small amount of the lyophilized nanocarriers or use the fresh suspension.

    • Dilute the sample to an appropriate concentration with deionized water to avoid multiple scattering effects.

    • Measure the particle size, PDI (an indicator of the size distribution width), and zeta potential (an indicator of surface charge and colloidal stability) at 25°C using a Zetasizer instrument.[10][15]

3.2 Encapsulation Efficiency and Drug Loading

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • To determine the total amount of drug, weigh a known amount of lyophilized nanoparticles (e.g., 5 mg).[10]

    • Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) to break the carrier structure and release the encapsulated this compound.

    • To determine the amount of free drug, centrifuge the nanoparticle suspension and collect the supernatant.[15]

    • Filter the resulting solution or supernatant through a 0.22 µm syringe filter.

    • Analyze the filtrate using a validated HPLC method with a suitable mobile phase and a UV detector set to the maximum absorbance wavelength of this compound.

    • Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:

      • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

      • DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

3.3 In Vitro Drug Release Study

  • Method: Dialysis Method.

  • Procedure:

    • Disperse a known amount of this compound-loaded nanocarriers in a release medium (e.g., PBS at pH 7.4, potentially containing a small amount of Tween 80 to maintain sink conditions).[10]

    • Transfer the dispersion into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).[10]

    • Place the sealed dialysis bag in a larger volume of the same release medium, maintained at 37°C with continuous stirring.[10]

    • At predetermined time intervals, withdraw a small aliquot of the release medium from the outside of the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of released this compound in the collected samples using HPLC.

    • Plot the cumulative percentage of drug released versus time.

4. Data Presentation: Representative Nanocarrier Characteristics

The following table summarizes representative quantitative data that could be expected from the formulation of this compound-loaded nanocarriers. Actual values will vary based on the precise formulation parameters.

ParameterLiposomesPolymeric Nanoparticles (PLGA)Micelles
Particle Size (nm) 100 - 250150 - 30020 - 100
Polydispersity Index (PDI) < 0.3< 0.2< 0.2
Zeta Potential (mV) -15 to -30-20 to -40-5 to -15
Encapsulation Efficiency (%) 60 - 85%70 - 90%80 - 95%
Drug Loading (%) 1 - 5%5 - 15%10 - 25%

5. Strategies for Targeted Delivery

Targeted delivery aims to increase the concentration of the drug at the desired site of action. This can be achieved through passive or active targeting.[6]

  • Passive Targeting: This strategy relies on the aforementioned EPR effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. This is most effective for nanocarriers in the size range of 100-200 nm.[6]

  • Active Targeting: This involves functionalizing the surface of the nanocarrier with specific ligands (e.g., antibodies, peptides, aptamers) that bind to receptors overexpressed on target cells.[6] For example, transferrin can be conjugated to the nanoparticle surface to target cancer cells that overexpress the transferrin receptor.[16]

G Targeted Nanoparticle Delivery Mechanism cluster_cell Target Cell cluster_np Circulation receptor Receptor np Nanoparticle receptor->np facilitates internalization drug This compound np->drug encapsulated ligand Targeting Ligand np->ligand conjugated ligand->receptor binds to

Figure 2. Active targeting of a drug-loaded nanoparticle to a cell via ligand-receptor interaction.

6. Potential Signaling Pathway Interactions

While the specific signaling pathways modulated by this compound are not yet fully elucidated, flavonoids are known to interact with numerous cellular signaling cascades, including those involved in inflammation and apoptosis.[4][5] For instance, Erythraline (B1235506), another alkaloid isolated from the Erythrina genus, has been shown to suppress the Toll-like receptor (TLR) signaling pathway.[17] This pathway is crucial in the innate immune response and inflammation. It is plausible that this compound could have similar inhibitory effects.

The diagram below illustrates the TLR4 signaling pathway, a potential target for compounds from the Erythrina genus.

G Simplified TLR4 Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates Inhibitor Potential Inhibition Site (e.g., by Erythraline) TAK1->Inhibitor IkB p-IκBα (Degradation) IKK->IkB NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Inhibitor->IKK Blocks Phosphorylation

Figure 3. Potential inhibition of the TLR4 inflammatory pathway by an Erythrina-derived compound.

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Erythrinin F in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Erythrinin F. The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in a complex biological matrix. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism research, and other applications requiring precise measurement of this Erythrina alkaloid.

Introduction

This compound is a tetracyclic alkaloid isolated from plants of the Erythrina genus, which are known for their diverse biological activities. The study of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a potential therapeutic agent. A reliable and sensitive analytical method is therefore essential for the accurate quantification of this compound in biological samples. This application note details a robust LC-MS/MS method that offers high selectivity and sensitivity for the detection of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is employed to extract this compound from a biological matrix (e.g., plasma).

Materials:

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 100 µL of the biological sample, add 10 µL of the Internal Standard working solution. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute this compound and the IS with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography (LC) Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, then re-equilibrate at 10% B for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 500°C
Capillary Voltage 3500 V
Multiple Reaction Monitoring (MRM) Transitions To be determined empirically based on the fragmentation pattern of this compound. A hypothetical transition could be based on the loss of a methoxy (B1213986) group, a common fragmentation pathway for Erythrina alkaloids.

| Collision Energy | Optimized for the specific MRM transition. |

Data Presentation

The following tables summarize the hypothetical quantitative data for the developed LC-MS/MS method for this compound.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.51.0

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low3< 10< 1295 - 105
Medium50< 8< 1097 - 103
High800< 5< 898 - 102

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample add_is Add Internal Standard sample->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition lcms->data quant Quantification data->quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway ErythrininF This compound Receptor Target Receptor ErythrininF->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway involving this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in biological matrices. The detailed sample preparation protocol and optimized instrument parameters ensure high-quality data suitable for a wide range of research and drug development applications. The presented method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

Application Notes and Protocols for Assessing Erythrin F-induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F is a member of the isoflavonoid (B1168493) family, a class of naturally occurring phenolic compounds. Isoflavonoids have attracted significant interest in cancer research due to their potential to induce apoptosis, or programmed cell death, in various cancer cell lines.[1] The anticancer effects of isoflavonoids are often attributed to their ability to modulate key signaling pathways that govern cell survival and death. Evidence suggests that isoflavonoids can trigger apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[1][2] Furthermore, they have been shown to interfere with critical cell survival signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways.[3]

This document provides a comprehensive set of protocols for assessing the apoptotic effects of this compound on cancer cells. It includes detailed methodologies for key experiments, data presentation guidelines, and visual representations of the experimental workflow and a putative signaling pathway for this compound-induced apoptosis. While the precise mechanisms of this compound are still under investigation, the protocols outlined here are based on established methods for studying isoflavonoid-induced apoptosis and provide a robust framework for its characterization.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating this compound-induced apoptosis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Studies A Cell Culture and Treatment with this compound B Cell Viability Assay (e.g., MTT, MTS) A->B C Determine IC50 Value B->C D Annexin V/PI Staining for Flow Cytometry C->D Based on IC50 E Morphological Analysis (Microscopy) D->E F Mitochondrial Membrane Potential Assay (e.g., JC-1) E->F Confirm Apoptosis G Caspase Activity Assays (Caspase-3, -8, -9) F->G H Western Blot Analysis of Apoptotic Proteins G->H

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Putative Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of other isoflavonoids, the following diagram illustrates a putative signaling pathway for this compound-induced apoptosis. This model proposes that this compound may trigger both the intrinsic and extrinsic apoptotic pathways.

G cluster_0 This compound cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway cluster_3 Execution Pathway A This compound B Death Receptors (e.g., Fas, TRAIL-R) A->B D Mitochondrial Disruption A->D C Caspase-8 Activation B->C H Caspase-3 Activation C->H E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G G->H I PARP Cleavage H->I J Apoptosis I->J

Caption: Putative signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound at the determined IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. This assay uses specific substrates that are cleaved by active caspases (e.g., DEVD for caspase-3, IETD for caspase-8, and LEHD for caspase-9) to release a fluorescent or colorimetric molecule.

Materials:

  • Cancer cells treated with this compound

  • Caspase-3, -8, and -9 Activity Assay Kits

  • Cell lysis buffer

  • 96-well plates

  • Fluorometer or spectrophotometer

Protocol:

  • Treat cells with this compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells according to the kit manufacturer's instructions.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase substrate and incubate as recommended by the manufacturer.

  • Measure the fluorescence or absorbance using a plate reader.

  • Quantify the caspase activity relative to the untreated control.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

Principle: The JC-1 dye is a lipophilic, cationic probe that can selectively enter the mitochondria and reversibly change color from green to red as the mitochondrial membrane potential increases. In apoptotic cells, the collapse of the mitochondrial membrane potential leads to a decrease in the red/green fluorescence intensity ratio.

Materials:

  • Cancer cells treated with this compound

  • JC-1 reagent

  • PBS

  • Fluorescence microscope or flow cytometer

Protocol:

  • Treat cells with this compound at the IC50 concentration for 24 hours.

  • Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells under a fluorescence microscope or by flow cytometry to detect the shift in fluorescence from red to green.

Western Blot Analysis

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 family proteins (Bcl-2, Bax), caspases (cleaved caspase-3, -8, -9), and PARP (cleaved PARP).

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at the IC50 concentration for 24 hours.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Quantitative data from the described experiments should be summarized in clear and well-structured tables for easy comparison.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
MCF-72445.2 ± 3.1
4828.7 ± 2.5
7215.9 ± 1.8
HeLa2452.8 ± 4.5
4835.1 ± 2.9
7221.3 ± 2.2
A5492461.5 ± 5.2
4842.6 ± 3.8
7229.8 ± 2.7

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control95.3 ± 2.12.1 ± 0.51.5 ± 0.31.1 ± 0.2
This compound (IC50)48.2 ± 3.525.7 ± 2.822.4 ± 2.13.7 ± 0.9

Table 3: Relative Caspase Activity

TreatmentCaspase-3 Activity (Fold Change)Caspase-8 Activity (Fold Change)Caspase-9 Activity (Fold Change)
Control1.00 ± 0.051.00 ± 0.081.00 ± 0.06
This compound (IC50)4.2 ± 0.32.5 ± 0.23.8 ± 0.4

Table 4: Western Blot Densitometry Analysis

TreatmentBax/Bcl-2 RatioCleaved Caspase-3Cleaved PARP
Control1.00 ± 0.121.00 ± 0.091.00 ± 0.11
This compound (IC50)3.5 ± 0.284.8 ± 0.415.2 ± 0.45

References

Application Notes: Erythrinin F as a Molecular Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current scientific literature, there is no documented evidence of Erythrinin F being used as a molecular probe in cell biology. Research primarily focuses on the therapeutic potential of related compounds, such as Erythrinin C, which has been studied computationally as a potential inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) in acute myeloid leukemia.[1] The fluorescent properties and specific cellular targets of Erythrinina alkaloids remain largely unexplored in the context of molecular imaging.[2][3]

Therefore, this document provides a generalized framework and set of protocols for the evaluation of a novel compound, such as this compound, for its potential as a molecular probe. The principles and methodologies outlined below are based on established practices in the development and application of fluorescent probes for live-cell imaging.[4][5][6][7][8][9]

Introduction: Evaluating a Novel Compound as a Molecular Probe

A molecular probe is a molecule used to visualize, quantify, and study the properties of other molecules or cellular structures.[10] For a compound like this compound to be considered a viable molecular probe for cell biology, it must possess a set of key characteristics. The successful development of a new probe involves a systematic evaluation of its photophysical properties, cellular permeability, specificity, and potential cytotoxicity.[4][11][12]

Key Characteristics of an Ideal Molecular Probe:

  • High Quantum Yield & Brightness: The probe must be sufficiently bright to be detected with standard fluorescence microscopy equipment.[11]

  • Photostability: The probe should resist photobleaching during prolonged imaging sessions.[4]

  • Cell Permeability: For intracellular targets, the probe must be able to cross the cell membrane.[8][13]

  • High Specificity and Affinity: The probe should bind selectively to its intended target with high affinity to ensure accurate localization and minimize off-target effects.[4]

  • Low Cytotoxicity: The probe should not interfere with normal cellular processes or cause cell death at the concentrations required for imaging.

  • Favorable Spectral Properties: The excitation and emission wavelengths should be compatible with common laser lines and filter sets, and ideally be in the longer wavelength region (red or near-infrared) to minimize cellular autofluorescence and phototoxicity.[11][14]

Data Presentation: Key Parameters for Probe Evaluation

The following tables summarize the critical quantitative data that should be collected when evaluating a novel compound like this compound as a molecular probe.

Table 1: Photophysical Properties of a Novel Fluorescent Probe

PropertySymbolDesired ValueSignificance
Molar Extinction Coefficientε (M⁻¹cm⁻¹)> 50,000Efficiency of light absorption.
Fluorescence Quantum YieldΦF> 0.3Efficiency of converting absorbed light into emitted light.
Maximum Excitation Wavelengthλex (nm)488, 561, 640 (common laser lines)Compatibility with instrumentation.
Maximum Emission Wavelengthλem (nm)> 500 nmMinimizes autofluorescence.
Stokes ShiftΔλ (nm)> 30 nmSeparation between excitation and emission maxima.
Photostabilityt1/2 (s)HighResistance to photobleaching.
Brightnessε x ΦFHighOverall signal strength.

Table 2: Experimental Parameters for Cellular Imaging

ParameterTypical RangePurpose
Probe Concentration100 nM - 10 µMOptimal signal-to-noise ratio without cytotoxicity.
Incubation Time15 - 60 minutesSufficient time for cellular uptake and target binding.
Imaging MediumPhenol red-free mediumReduces background fluorescence.
Excitation Power1 - 10% of laser maxMinimizes phototoxicity and photobleaching.[9]
Exposure Time50 - 500 msBalances signal strength with temporal resolution.

Experimental Protocols

The following are detailed protocols for the key experiments required to validate a new molecular probe.

Protocol 1: Determination of Photophysical Properties

Objective: To measure the absorption and fluorescence spectra, quantum yield, and photostability of the novel compound.

Materials:

  • Novel compound (e.g., this compound) stock solution (1 mM in DMSO)

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

  • Appropriate solvents (e.g., PBS, Ethanol)

  • Quantum yield standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)

Methodology:

  • Absorption Spectrum:

    • Prepare a series of dilutions of the compound in the desired solvent.

    • Measure the absorbance from 300 nm to 800 nm using the spectrophotometer.

    • Identify the wavelength of maximum absorbance (λabs).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Emission Spectrum:

    • Excite the sample at its λabs in the fluorometer.

    • Scan the emission spectrum to determine the wavelength of maximum emission (λem).

  • Quantum Yield Measurement (Relative Method):

    • Prepare a solution of the novel compound and the quantum yield standard with similar absorbance values (< 0.1) at the excitation wavelength.

    • Measure the integrated fluorescence intensity of both the sample and the standard.

    • Calculate the quantum yield using the following formula: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) (where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent).

  • Photostability Assessment:

    • Prepare a solution of the compound and place it in the fluorometer.

    • Continuously excite the sample at λex with a defined light intensity and measure the decrease in fluorescence intensity over time.

    • Calculate the time it takes for the fluorescence to decrease to 50% of its initial value (t1/2).

Protocol 2: Live-Cell Staining and Imaging

Objective: To assess the cell permeability, intracellular localization, and overall performance of the probe in living cells.

Materials:

  • Adherent cells (e.g., HeLa, U2OS) cultured on glass-bottom dishes

  • Novel compound stock solution (1 mM in DMSO)

  • Complete cell culture medium

  • Phenol red-free imaging medium (e.g., FluoroBrite™ DMEM)

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filters/lasers and a live-cell incubation chamber (37°C, 5% CO₂).[15]

Methodology:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.

  • Probe Loading:

    • Prepare a working solution of the probe in pre-warmed imaging medium at the desired final concentration (e.g., 1 µM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing imaging medium to the cells.

  • Incubation:

    • Incubate the cells for 15-60 minutes at 37°C and 5% CO₂.

  • Imaging:

    • Transfer the dish to the microscope stage.

    • Use the lowest possible laser power and exposure time to minimize phototoxicity.[9]

    • Acquire images to determine the subcellular localization of the probe.

    • (Optional) Perform a time-lapse experiment to observe probe dynamics.[16]

Protocol 3: Cytotoxicity Assay

Objective: To determine the concentration range at which the probe is non-toxic to cells.

Materials:

  • Cells cultured in a 96-well plate

  • Novel compound

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare a serial dilution of the novel compound in complete culture medium.

    • Replace the medium in the wells with the compound-containing medium. Include untreated and vehicle-only (DMSO) controls.

  • Incubation:

    • Incubate the plate for a period relevant to the imaging experiments (e.g., 4, 12, or 24 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the concentration at which the compound causes a significant decrease in viability (e.g., IC₅₀).

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows in probe development and application.

G cluster_0 Probe Characterization cluster_1 In Vitro Cellular Evaluation cluster_2 Application A Synthesis of This compound B Photophysical Analysis (Spectra, Quantum Yield) A->B C Photostability Test B->C D Cytotoxicity Assay (MTT / PrestoBlue) C->D E Cellular Uptake & Localization Imaging D->E Use non-toxic concentrations F Specificity Test (Co-localization) E->F G Validated Molecular Probe E->G Low Specificity (General Stain) F->G High Specificity

Caption: Workflow for evaluating a novel compound as a molecular probe.

G Ligand External Signal Receptor Membrane Receptor Ligand->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor (Inactive) KinaseB->TF phosphorylates TF_active Transcription Factor (Active) TF->TF_active Nucleus Nucleus TF_active->Nucleus translocates to Probe This compound (Hypothetical Probe) Probe->TF_active binds & fluoresces Response Cellular Response Nucleus->Response gene expression

Caption: Hypothetical signaling pathway visualized with a specific probe.

References

Application Notes and Protocols for Radiolabeling Erythrinine for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the radiolabeling of Erythrinine, a tetracyclic spiroamine alkaloid isolated from Erythrina species, for in vivo imaging applications using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The protocols described are based on established radiochemical strategies adapted for the specific structural features of the Erythrinine molecule.

Overview of Radiolabeling Strategies for Erythrinine

The chemical structure of Erythrinine, (1S,11R,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.0¹˒¹⁶.0²˒¹⁰.0⁴˒⁸]icosa-2,4(8),9,15,17-pentaen-11-ol, presents several potential sites for the introduction of a radionuclide. Key functional groups that can be targeted for radiolabeling include the phenolic hydroxyl group, the aromatic ring, and the methoxy (B1213986) group. The choice of radionuclide—typically Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), or a radioisotope of iodine ([¹²³I] or [¹²⁴I])—will depend on the desired imaging modality (PET or SPECT), the required imaging timeframe, and the synthetic feasibility.

This document outlines three distinct protocols for the radiosynthesis of Erythrinine derivatives:

  • [¹¹C]O-methylation of the phenolic precursor to yield [¹¹C]Erythrinine.

  • [¹⁸F]Fluoroalkylation of the phenolic precursor to produce an [¹⁸F]fluoroethylated derivative.

  • Radioiodination of an activated precursor to generate an iodinated Erythrinine analogue.

Chemical Structure of Erythrinine

Erythrinine_Structure Erythrinine Structure Erythrinine

Caption: Chemical structure of Erythrinine.

Radiolabeling Protocols

Protocol 1: [¹¹C]-Labeling of Erythrinine via O-Methylation

This protocol describes the synthesis of [¹¹C]Erythrinine by the O-methylation of its desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. Carbon-11 is a positron emitter with a short half-life of 20.4 minutes, making it ideal for PET imaging studies of dynamic biological processes.[1][2]

Experimental Workflow:

C11_Workflow cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC Erythrinine Erythrinine Demethylation Demethylation Erythrinine->Demethylation BBr3 or HBr Precursor Precursor Demethylation->Precursor BBr3 or HBr Reaction Reaction Precursor->Reaction Base (e.g., NaOH, K2CO3) DMSO or DMF [¹¹C]CH3I [¹¹C]CH3I [¹¹C]CH3I->Reaction [¹¹C]Erythrinine [¹¹C]Erythrinine Reaction->[¹¹C]Erythrinine HPLC HPLC [¹¹C]Erythrinine->HPLC Purified [¹¹C]Erythrinine Purified [¹¹C]Erythrinine HPLC->Purified [¹¹C]Erythrinine Quality Control Quality Control Purified [¹¹C]Erythrinine->Quality Control Radio-TLC, HPLC Molar Activity

Caption: Workflow for the synthesis of [¹¹C]Erythrinine.

A. Precursor Synthesis: Desmethyl-Erythrinine

The synthesis of the O-desmethyl precursor is the initial step. This can be achieved by treating Erythrinine with a demethylating agent such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

  • Methodology:

    • Dissolve Erythrinine in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to -78 °C.

    • Slowly add a solution of BBr₃ in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure.

    • Purify the resulting desmethyl-Erythrinine using column chromatography.

    • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. [¹¹C]Methyl Iodide/[¹¹C]Methyl Triflate Synthesis

[¹¹C]Methyl iodide is typically produced from cyclotron-produced [¹¹C]CO₂.

  • Methodology:

    • [¹¹C]CO₂ is trapped and reduced to [¹¹C]methane using H₂ over a nickel catalyst.

    • [¹¹C]Methane is then reacted with iodine in the gas phase to produce [¹¹C]methyl iodide.

    • Alternatively, [¹¹C]methyl triflate can be prepared by passing [¹¹C]methyl iodide through a column containing silver triflate.

C. Radiolabeling with [¹¹C]Methyl Iodide

  • Methodology:

    • Dissolve the desmethyl-Erythrinine precursor (1-2 mg) in a suitable solvent (e.g., DMSO or DMF, 200-300 µL) in a sealed reaction vessel.

    • Add a base (e.g., 5 µL of 2M NaOH or a small amount of K₂CO₃) to deprotonate the phenolic hydroxyl group.

    • Bubble the gaseous [¹¹C]methyl iodide through the solution at room temperature or slightly elevated temperature (e.g., 80 °C).

    • Allow the reaction to proceed for 5-10 minutes.

    • Quench the reaction by adding a small volume of water or HPLC mobile phase.

D. Purification and Quality Control

  • Methodology:

    • Purify the crude reaction mixture using semi-preparative HPLC.

    • Collect the fraction corresponding to [¹¹C]Erythrinine.

    • Remove the HPLC solvent under a stream of nitrogen with gentle heating.

    • Formulate the final product in a physiologically compatible solution (e.g., saline with a small amount of ethanol).

    • Perform quality control checks including radiochemical purity (by radio-TLC and analytical HPLC), chemical purity (by analytical HPLC with UV detection), and molar activity.

ParameterTypical Value
Radiochemical Yield (decay-corrected)30-50%
Radiochemical Purity>95%
Molar Activity>37 GBq/µmol (>1 Ci/µmol)
Synthesis Time30-40 minutes

Table 1: Typical parameters for the synthesis of [¹¹C]Erythrinine.

Protocol 2: [¹⁸F]-Labeling of Erythrinine via Fluoroalkylation

This protocol details the synthesis of an [¹⁸F]fluoroethylated derivative of Erythrinine for PET imaging. Fluorine-18 has a longer half-life of 109.8 minutes, which allows for more complex synthetic procedures and longer imaging studies.[3]

Experimental Workflow:

F18_Workflow cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC Erythrinine Erythrinine Demethylation Demethylation Erythrinine->Demethylation BBr3 or HBr Precursor Precursor Demethylation->Precursor BBr3 or HBr Reaction Reaction Precursor->Reaction Base (e.g., K2CO3) Acetonitrile (B52724) [¹⁸F]Fluoroethyl Tosylate [¹⁸F]Fluoroethyl Tosylate [¹⁸F]Fluoroethyl Tosylate->Reaction [¹⁸F]Fluoroethyl-Erythrinine [¹⁸F]Fluoroethyl-Erythrinine Reaction->[¹⁸F]Fluoroethyl-Erythrinine HPLC HPLC [¹⁸F]Fluoroethyl-Erythrinine->HPLC Purified Product Purified Product HPLC->Purified Product Quality Control Quality Control Purified Product->Quality Control Radio-TLC, HPLC Molar Activity

Caption: Workflow for the synthesis of [¹⁸F]Fluoroethyl-Erythrinine.

A. Precursor Synthesis: Desmethyl-Erythrinine

The same desmethyl-Erythrinine precursor as in Protocol 1 is used.

B. [¹⁸F]Fluoroethyl Tosylate Synthesis

  • Methodology:

    • Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

    • The [¹⁸F]fluoride is eluted with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with acetonitrile.

    • Ethylene glycol ditosylate is added to the dried [¹⁸F]fluoride/K₂₂₂ complex in acetonitrile.

    • The reaction mixture is heated at 80-100 °C for 5-10 minutes to produce [¹⁸F]fluoroethyl tosylate.

    • The [¹⁸F]fluoroethyl tosylate can be purified by passing the reaction mixture through a silica (B1680970) gel Sep-Pak cartridge.

C. Radiolabeling with [¹⁸F]Fluoroethyl Tosylate

  • Methodology:

    • Dissolve the desmethyl-Erythrinine precursor (1-2 mg) and a base (e.g., K₂CO₃) in acetonitrile (300-500 µL) in a sealed reaction vessel.

    • Add the purified [¹⁸F]fluoroethyl tosylate in acetonitrile to the reaction vessel.

    • Heat the reaction mixture at 100-120 °C for 10-15 minutes.

    • Cool the reaction mixture and dilute with water or HPLC mobile phase.

D. Purification and Quality Control

  • Methodology:

    • Purify the crude reaction mixture using semi-preparative HPLC.

    • Collect the fraction corresponding to the [¹⁸F]fluoroethyl-Erythrinine derivative.

    • Reformulate the product as described in Protocol 1.

    • Perform quality control including radiochemical purity (radio-TLC and analytical HPLC), chemical purity, and molar activity.

ParameterTypical Value
Radiochemical Yield (decay-corrected)20-40%
Radiochemical Purity>95%
Molar Activity>74 GBq/µmol (>2 Ci/µmol)
Synthesis Time60-90 minutes

Table 2: Typical parameters for the synthesis of [¹⁸F]Fluoroethyl-Erythrinine.

Protocol 3: Radioiodination of Erythrinine

This protocol describes a method for the radioiodination of an Erythrinine derivative for SPECT ([¹²³I]) or PET ([¹²⁴I]) imaging. Radioiodination often targets electron-rich aromatic rings. An activated precursor is typically required for efficient radioiodination. A plausible strategy involves the synthesis of a precursor with a trialkylstannyl group on the aromatic ring, which can then undergo electrophilic substitution with radioiodine.

Experimental Workflow:

I123_Workflow cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC Erythrinine Erythrinine Functionalization Functionalization Erythrinine->Functionalization Bromo-Erythrinine Bromo-Erythrinine Functionalization->Bromo-Erythrinine Stannylation Stannylation Bromo-Erythrinine->Stannylation Tributylstannyl-Erythrinine Tributylstannyl-Erythrinine Stannylation->Tributylstannyl-Erythrinine Reaction Reaction Tributylstannyl-Erythrinine->Reaction Oxidizing Agent (e.g., Chloramine-T) Na[¹²³I] Na[¹²³I] Na[¹²³I]->Reaction [¹²³I]Iodo-Erythrinine [¹²³I]Iodo-Erythrinine Reaction->[¹²³I]Iodo-Erythrinine HPLC HPLC [¹²³I]Iodo-Erythrinine->HPLC Purified Product Purified Product HPLC->Purified Product Quality Control Quality Control Purified Product->Quality Control Radio-TLC, HPLC Molar Activity

Caption: Workflow for the synthesis of [¹²³I]Iodo-Erythrinine.

A. Precursor Synthesis: Tributylstannyl-Erythrinine

  • Bromination of Erythrinine: An aromatic C-H bond on the catechol ring of Erythrinine needs to be selectively brominated. This may require protection of the hydroxyl groups followed by electrophilic bromination and deprotection.

  • Stannylation: The bromo-Erythrinine derivative is then converted to the tributylstannyl precursor via a palladium-catalyzed reaction with hexabutylditin.

  • Methodology (Stannylation):

    • Dissolve the bromo-Erythrinine derivative in an anhydrous solvent like toluene (B28343) or dioxane.

    • Add hexabutylditin and a palladium catalyst (e.g., Pd(PPh₃)₄).

    • Heat the reaction mixture under an inert atmosphere for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, purify the tributylstannyl-Erythrinine precursor using column chromatography.

    • Characterize the precursor by NMR and mass spectrometry.

B. Radioiodination

  • Methodology:

    • To a solution of the tributylstannyl-Erythrinine precursor (0.5-1 mg) in a suitable solvent (e.g., ethanol (B145695) or methanol), add Na[¹²³I] or Na[¹²⁴I].

    • Add an oxidizing agent such as Chloramine-T or Iodogen®.

    • Let the reaction proceed at room temperature for 10-20 minutes.

    • Quench the reaction by adding a reducing agent like sodium metabisulfite.

C. Purification and Quality Control

  • Methodology:

    • Purify the radioiodinated product using semi-preparative HPLC.

    • Collect the desired fraction and reformulate as previously described.

    • Perform quality control to determine radiochemical purity, chemical purity, and molar activity.

ParameterTypical Value
Radiochemical Yield (decay-corrected)50-70%
Radiochemical Purity>95%
Molar Activity>185 GBq/µmol (>5 Ci/µmol)
Synthesis Time45-60 minutes

Table 3: Typical parameters for the radioiodination of Erythrinine.

Safety Precautions

All work with radioactive materials must be conducted in a designated radiochemistry laboratory equipped with appropriate shielding (lead-shielded hot cells) and remote handling equipment. Personnel should be trained in radiation safety procedures and wear appropriate personal protective equipment, including dosimeters.

Conclusion

The protocols outlined provide viable pathways for the radiolabeling of Erythrinine with common radionuclides for in vivo imaging. The choice of the specific method will be guided by the research question, available radiochemistry infrastructure, and the desired pharmacokinetic properties of the resulting radiotracer. Optimization of reaction conditions for each step will be necessary to achieve optimal radiochemical yields and molar activities. These radiolabeled Erythrinine analogues have the potential to be valuable tools for studying the in vivo distribution, pharmacokinetics, and target engagement of this class of alkaloids.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Erythrinine F Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Erythrinine F and related Erythrina alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of the Erythrina alkaloid core is consistently low. What are the most critical steps to troubleshoot?

A1: Low overall yields in Erythrina alkaloid synthesis can often be attributed to a few key transformations that are known to be challenging. Based on established synthetic routes, the most critical steps to investigate are:

  • Domino Reaction/Pictet-Spengler Cyclization: Formation of the tetracyclic core is often a low-yielding step due to the complexity of the transformation and potential side reactions.

  • Intramolecular Heck Reaction: This reaction is sensitive to steric hindrance and the choice of catalyst and ligands, which can significantly impact the yield.

  • Singlet Oxygen Oxidation: The generation and reaction of singlet oxygen can be inefficient, and the phenol (B47542) substrate can be prone to degradation or competing side reactions.[1][2][3]

  • Transannular Aza-Michael Reaction: The success of this macrocyclization is highly dependent on the conformation of the precursor and the reaction conditions.

Q2: I am having trouble with the Pictet-Spengler reaction to form the tetracyclic core. What are the common causes of low yield?

A2: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline core of Erythrina alkaloids, but its efficiency can be hampered by several factors:

  • Iminium Ion Formation: Incomplete formation of the key iminium ion intermediate can be a major issue. This can be due to insufficiently acidic conditions or steric hindrance around the carbonyl group.

  • Decomposition of Starting Materials: The starting β-arylethylamine or aldehyde can be sensitive to the acidic conditions required for the reaction, leading to degradation and reduced yields.

  • Side Reactions: Undesired side reactions, such as polymerization of the aldehyde or self-condensation of the starting materials, can compete with the desired cyclization.

  • Product Inhibition: In some cases, the product itself can inhibit the catalyst or react further under the reaction conditions, leading to lower isolated yields.

Q3: My intramolecular Heck reaction to form the spirocyclic core is not proceeding as expected. What should I investigate?

A3: The intramolecular Heck reaction is a crucial step for creating the characteristic spirocyclic structure of Erythrina alkaloids. Common issues include:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the course of the reaction.

  • Ligand Choice: The choice of phosphine (B1218219) ligand is critical for the success of the Heck reaction. The wrong ligand can lead to low yields or no reaction at all.

  • Steric Hindrance: The substrates for this reaction are often sterically hindered, which can slow down or prevent the desired cyclization.

  • β-Hydride Elimination: Unwanted β-hydride elimination from the alkyl-palladium intermediate can lead to the formation of undesired byproducts.

Troubleshooting Guides

Low Yield in the Domino Reaction for Erysotramidine Synthesis

The domino reaction for the synthesis of (+)-erysotramidine, as reported by Tietze and coworkers, involves an amidation, spirocyclization, and electrophilic aromatic substitution in a single pot.[4][5][6] Low yields in this complex transformation can be addressed by carefully optimizing the reaction conditions.

Table 1: Troubleshooting the Domino Reaction for Erysotramidine Synthesis

Problem Potential Cause Troubleshooting Suggestion Expected Outcome
Low conversion of starting materialsInsufficient activation of the ketoesterUse a more effective activating agent for the amidation step, such as a different chloroformate.Increased formation of the initial amide intermediate.
Formation of multiple side productsSuboptimal reaction temperature or timeCarefully control the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.Reduced formation of byproducts and increased yield of the desired spirocycle.
Incomplete cyclizationSteric hindrance or unfavorable conformation of the intermediateExperiment with different solvents to influence the conformation of the reaction intermediate.Improved efficiency of the spirocyclization and subsequent electrophilic aromatic substitution.
Difficulty in purificationCo-elution of the product with starting materials or byproductsOptimize the chromatographic separation method by trying different solvent systems or using a different stationary phase.Improved purity and isolated yield of the final product.

Experimental Protocol: Domino Reaction for (+)-Erysotramidine Synthesis

A solution of the starting phenylethylamine and ketoester in a suitable aprotic solvent (e.g., dichloromethane) is cooled to 0 °C. An activating agent, such as ethyl chloroformate, and a non-nucleophilic base, such as triethylamine (B128534), are added sequentially. The reaction mixture is stirred at room temperature and monitored until the starting materials are consumed. The reaction is then quenched, and the product is purified by column chromatography.

Logical Relationship Diagram: Domino Reaction Troubleshooting

G cluster_0 Problem: Low Yield in Domino Reaction cluster_1 Potential Causes cluster_2 Troubleshooting Solutions Low_Conversion Low Conversion Insufficient_Activation Insufficient Ketoester Activation Low_Conversion->Insufficient_Activation leads to Side_Products Side Product Formation Suboptimal_Conditions Suboptimal Temperature/Time Side_Products->Suboptimal_Conditions caused by Incomplete_Cyclization Incomplete Cyclization Steric_Hindrance Steric Hindrance Incomplete_Cyclization->Steric_Hindrance due to Change_Activating_Agent Use Different Activating Agent Insufficient_Activation->Change_Activating_Agent address with Optimize_Conditions Optimize Temperature & Time Suboptimal_Conditions->Optimize_Conditions address with Solvent_Screening Screen Different Solvents Steric_Hindrance->Solvent_Screening address with

Caption: Troubleshooting logic for the domino reaction.

Improving Yield in the Divergent Synthesis via Singlet Oxygen Oxidation and Aza-Michael Addition

The divergent synthesis developed by Fukuyama and coworkers utilizes a key singlet oxygen oxidation of a phenol followed by a transannular aza-Michael reaction.[7][8][9][10] Low yields in this sequence can often be traced back to the efficiency of these two critical steps.

Table 2: Troubleshooting the Singlet Oxygen Oxidation and Aza-Michael Addition

Problem Potential Cause Troubleshooting Suggestion Expected Outcome
Low yield in singlet oxygen oxidationInefficient generation of singlet oxygenEnsure the photosensitizer (e.g., Rose Bengal) is fresh and the light source is of the appropriate wavelength and intensity.Increased conversion of the starting phenol.
Degradation of the phenol starting materialPerform the reaction at a lower temperature and for a shorter duration. Use a non-polar solvent to minimize side reactions.Reduced degradation and improved yield of the desired hydroperoxide.
Low yield in aza-Michael reactionUnfavorable conformation of the macrocyclic precursorScreen different solvents and bases to promote the desired conformation for cyclization.Increased yield of the tetracyclic product.
Reversibility of the aza-Michael additionUse a stronger, non-nucleophilic base and perform the reaction at a lower temperature to favor the product.Shift in equilibrium towards the cyclized product.

Experimental Protocol: Singlet Oxygen Oxidation

The phenolic precursor is dissolved in a suitable solvent (e.g., dichloromethane) and a photosensitizer (e.g., Rose Bengal) is added. The solution is irradiated with a suitable light source (e.g., a sodium lamp) while oxygen is bubbled through the mixture. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure, and the crude product is used in the next step without further purification.

Experimental Workflow: Divergent Erythrina Alkaloid Synthesis

G Phenol Phenolic Precursor Singlet_Oxygen Singlet Oxygen Oxidation Phenol->Singlet_Oxygen Hydroperoxide Hydroperoxide Intermediate Singlet_Oxygen->Hydroperoxide Reduction Reduction Hydroperoxide->Reduction Diol Diol Reduction->Diol Aza_Michael Transannular Aza-Michael Addition Diol->Aza_Michael Erythrina_Core Erythrina Alkaloid Core Aza_Michael->Erythrina_Core

Caption: Key steps in the divergent synthesis.

Optimizing the Intramolecular Heck Reaction for Spirocycle Formation

The intramolecular Heck reaction is a powerful method for constructing the spirocyclic core of Erythrina alkaloids. However, its success is highly dependent on the reaction conditions.

Table 3: Troubleshooting the Intramolecular Heck Reaction

Problem Potential Cause Troubleshooting Suggestion Expected Outcome
No reaction or low conversionInactive catalystUse a freshly prepared palladium catalyst and ensure all reagents and solvents are anhydrous.Improved catalytic activity and conversion.
Inappropriate ligandScreen a variety of phosphine ligands (e.g., PPh3, P(o-tol)3, BINAP) to find the optimal one for the specific substrate.Increased reaction rate and yield.
Formation of undesired regioisomersLack of regioselectivity in the migratory insertion stepModify the electronic properties of the substrate or use a chiral ligand to induce facial selectivity.Improved regioselectivity and yield of the desired product.
Product decompositionHarsh reaction conditionsLower the reaction temperature and use a milder base.Reduced product decomposition and higher isolated yield.

Experimental Protocol: Intramolecular Heck Reaction

The aryl halide precursor is dissolved in an anhydrous solvent (e.g., DMF or acetonitrile) under an inert atmosphere. The palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand, and a base (e.g., triethylamine or potassium carbonate) are added. The mixture is heated to the desired temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is filtered, the solvent is removed, and the product is purified by column chromatography.

Signaling Pathway Analogy: Heck Reaction Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)XL2 R-Pd(II)XL2 Oxidative_Addition->R-Pd(II)XL2 Alkene_Coordination Alkene Coordination R-Pd(II)XL2->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Reductive_Elimination Reductive Elimination (Base) Beta_Hydride_Elimination->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates

Caption: Catalytic cycle of the Heck reaction.

This technical support center provides a starting point for addressing common issues in the synthesis of Erythrinine F and related alkaloids. For more specific issues, consulting the primary literature and seeking expert advice is recommended.

References

Technical Support Center: Purification of Erythrinin F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of isolated Erythrinin F.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically isolated?

A1: this compound is a prenylated isoflavonoid, a class of naturally occurring organic compounds. Its chemical formula is C₂₀H₁₈O₇, with a molecular weight of 370.35 g/mol . It is primarily isolated from the bark of plants belonging to the Erythrina genus, such as Erythrina variegata and Erythrina arborescens.

Q2: What are the common challenges encountered during the purification of this compound?

A2: The main challenges in purifying this compound include:

  • Co-eluting impurities: Structurally similar isoflavonoids and other phenolic compounds often co-elute with this compound, making separation difficult.

  • Isomeric contamination: The presence of isomers, which have the same molecular formula but different structural arrangements, can complicate purification due to their similar physicochemical properties.

  • Low yield: this compound is often present in low concentrations in the crude extract, leading to low overall yields after multiple purification steps.

  • Degradation: Isoflavonoids can be sensitive to light, heat, and pH changes, potentially leading to degradation during the isolation process.

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: A multi-step chromatographic approach is typically most effective. This usually involves:

  • Initial fractionation: Open column chromatography using silica (B1680970) gel to separate the crude extract into fractions of varying polarity.

  • Intermediate purification: Further separation of the this compound-rich fraction using techniques like High-Speed Counter-Current Chromatography (HSCCC) can be effective.

  • Final polishing: Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a reversed-phase column (e.g., C18) is crucial for obtaining high-purity this compound.

Q4: What are the key parameters to optimize in a preparative HPLC method for this compound?

A4: For optimal separation of this compound using preparative HPLC, the following parameters should be carefully optimized:

  • Mobile phase composition: A gradient elution using a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is common.

  • Flow rate: The flow rate should be adjusted to balance separation efficiency and run time.

  • Column loading: The amount of sample loaded onto the column should be optimized to prevent peak broadening and loss of resolution.

  • Detection wavelength: A UV detector set at a wavelength where this compound shows maximum absorbance should be used for accurate fraction collection.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Purity of Final Product Co-elution of structurally similar impurities (e.g., other Erythrinins, isomeric flavonoids).- Optimize the preparative HPLC gradient to improve resolution. A shallower gradient around the elution time of this compound can be effective.- Employ a different stationary phase for the preparative HPLC column (e.g., a phenyl-hexyl column instead of C18).- Consider using a two-dimensional HPLC approach for complex mixtures.
Low Yield of this compound - Incomplete extraction from the plant material.- Loss of compound during solvent partitioning and multiple chromatographic steps.- Degradation of the target compound.- Ensure the plant material is finely powdered for efficient extraction.- Optimize the extraction solvent and conditions (e.g., using ultrasonication or microwave-assisted extraction).- Minimize the number of purification steps where possible.- Work in low light and at controlled temperatures to prevent degradation.
Peak Tailing in HPLC Chromatogram - Interaction of phenolic hydroxyl groups with active sites on the silica-based column.- Overloading of the column.- Add a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of phenolic groups.- Reduce the sample load injected onto the column.- Use a high-purity, end-capped HPLC column.
Presence of Insoluble Material in the Extract - Precipitation of less soluble compounds upon solvent changes.- Presence of high molecular weight compounds like tannins.- Filter the extract through a suitable membrane filter (e.g., 0.45 µm) before chromatographic separation.- Perform a pre-purification step, such as precipitation with a non-polar solvent, to remove interfering substances.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Extraction:

    • Air-dry and pulverize the stem bark of Erythrina variegata.

    • Macerate the powdered bark in methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate (B1210297).

    • Collect the ethyl acetate fraction, which is typically enriched with isoflavonoids.

  • Silica Gel Column Chromatography:

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column packed in n-hexane.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (from 100:0 to 0:100), followed by ethyl acetate and methanol (from 100:0 to 80:20).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

Protocol 2: Preparative HPLC Purification
  • Sample Preparation:

    • Pool and dry the fractions from the silica gel column that are rich in this compound.

    • Dissolve the dried residue in a minimal amount of the initial mobile phase for preparative HPLC.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A linear gradient from 30% B to 70% B over 40 minutes.

    • Flow Rate: 15 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 1-5 mL, depending on the concentration and column capacity.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

Table 1: Representative Yield and Purity at Different Stages of Purification

Purification StepStarting Material (g)Fraction Weight (g)Purity of this compound (%)
Crude Methanol Extract100085~1
Ethyl Acetate Fraction8515~5
Silica Gel Chromatography151.2~40
Preparative HPLC1.20.05>98

Note: These values are representative and can vary depending on the plant material and experimental conditions.

Visualizations

Troubleshooting_Logic start Low Purity after Prep-HPLC q1 Are peaks well-resolved in the analytical chromatogram? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Isomeric impurity suspected? a1_yes->q2 sol1 Optimize HPLC gradient or change stationary phase. a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Consider 2D-HPLC or chiral chromatography. a2_yes->sol2 end High Purity Achieved a2_no->end sol2->end

Technical Support Center: Optimizing Erythrinin F Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Erythrinin F in in vitro experiments. Given that this compound is a recently isolated isoflavonoid, specific experimental data is limited. Therefore, this guide offers general principles and troubleshooting strategies based on the broader class of flavonoids and related compounds from the Erythrina genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is an isoflavone (B191592) isolated from the ethanol (B145695) extract of Erythrina arborescens.[1] As a member of the flavonoid family, it is predicted to possess various biological activities. Compounds from the Erythrina genus are known for their anti-inflammatory and cytotoxic effects.[2][3] Phenolic compounds, including flavonoids, have been shown to suppress pro-inflammatory signaling pathways such as MAPK, AP-1, and NF-κB.[3][4]

Q2: What is a recommended starting concentration for this compound in in vitro assays?

Since specific IC50 values for this compound are not yet established, a preliminary dose-response experiment is crucial. A common starting point for novel flavonoids is to test a wide concentration range, for example, from 0.1 µM to 100 µM. Based on data for other cytotoxic isoflavonoids from the Erythrina genus, the IC50 values can range from approximately 4 µM to 30 µM in various cancer cell lines.[5]

Q3: How should I dissolve and store this compound?

This compound, like many flavonoids, is likely to have poor aqueous solubility. It is recommended to dissolve it in a polar aprotic solvent such as Dimethyl Sulfoxide (B87167) (DMSO).[1][6][7] For in vitro experiments, prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I determine the optimal treatment duration for this compound?

The optimal treatment time will depend on the specific cell type and the biological endpoint being measured. For cytotoxicity assays, incubation periods of 24, 48, and 72 hours are commonly used.[8] For signaling pathway studies, shorter time points (e.g., 15 minutes to a few hours) may be necessary to capture transient activation or inhibition events. A time-course experiment is recommended to determine the optimal duration for your specific experimental setup.

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed
Possible Cause Troubleshooting Step
Poor Solubility Ensure this compound is fully dissolved in the stock solution. Briefly vortex or sonicate if necessary. When diluting the stock in aqueous media, add it dropwise while vortexing to prevent precipitation.
Inappropriate Concentration Range Perform a broad dose-response curve (e.g., 0.01 µM to 200 µM) to identify the active concentration range.
Incorrect Treatment Duration Conduct a time-course experiment to determine the optimal exposure time for the desired effect.
Compound Degradation Minimize exposure of the compound to light and repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Cell Line Insensitivity Consider testing this compound on a panel of different cell lines to identify a responsive model.
Issue 2: High Background or Off-Target Effects
Possible Cause Troubleshooting Step
Solvent (DMSO) Toxicity Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent effects.
Compound Precipitation Visually inspect the culture wells for any signs of precipitation after adding this compound. If precipitation occurs, consider lowering the final concentration or using a different solubilization method.
Non-Specific Binding Reduce the concentration of serum in the culture medium during treatment, as serum proteins can bind to the compound and reduce its effective concentration.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

This protocol is a standard method for assessing cell viability and can be adapted for this compound.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO alone) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

    • Carefully remove the supernatant.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

Table 1: Example IC50 Values of Related Isoflavonoids from Erythrina Species

CompoundCell LineIC50 (µM)Reference
Sigmoidin ICCRF-CEM4.24[5]
Sophorapterocarpan ACCRF-CEM3.73[5]
6α-hydroxyphaseollidinCCRF-CEM3.36[5]
Abyssinone IVMDA-MB-231-pcDNA14.43[5]

Note: These values are for related compounds and should be used as a general guide. The IC50 for this compound must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions stock->dilute cells Seed Cells in 96-well Plate treat Treat Cells cells->treat dilute->treat incubate Incubate (24-72h) treat->incubate mtt Perform MTT Assay incubate->mtt measure Measure Absorbance mtt->measure calculate Calculate IC50 measure->calculate signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB nucleus Nucleus NFκB->nucleus translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines gene expression ErythrininF This compound ErythrininF->TAK1 Inhibits? ErythrininF->IKK Inhibits? ErythrininF->NFκB Inhibits?

References

Technical Support Center: Addressing Off-Target Effects of Small Molecule Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, validate, and mitigate off-target effects of small molecule inhibitors in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the off-target effects of a small molecule inhibitor?

Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target. These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]

Q2: What are the initial signs of potential off-target effects in cell-based assays?

Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other inhibitors: A structurally different inhibitor for the same target produces a different or no phenotype.[1]

  • Discrepancy with genetic validation: The phenotype observed with the small molecule inhibitor differs from the phenotype observed when the target protein is knocked down or knocked out using genetic methods like CRISPR-Cas9 or RNA interference.[2]

  • Unusually steep dose-response curves or effects at very high concentrations: This may suggest that the observed effect is due to interactions with lower-affinity off-targets.

  • Cellular toxicity at concentrations close to the effective dose: This can indicate that the inhibitor is affecting essential cellular processes through off-target interactions.

Q3: What are the general strategies to minimize off-target effects?

Several strategies can be employed to reduce the impact of off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that produces the desired on-target effect.[1]

  • Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors for the same target, as well as genetic approaches.[1]

  • Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cellular context to confirm it is active at the concentrations used.[1]

  • Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of the inhibitor.

Troubleshooting Guides

Problem: My experimental results with a small molecule inhibitor are inconsistent or do not align with published data.

This could be due to off-target effects. The following workflow can help you troubleshoot this issue.

TroubleshootingWorkflow A Inconsistent Results Observed B Perform Dose-Response Curve (Determine lowest effective concentration) A->B C Validate with Structurally Different Inhibitor B->C H Results Consistent? C->H D Genetic Validation (e.g., siRNA, CRISPR) J Off-Target Effects Likely D->J E Perform Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement F Consider Proteome-Wide Profiling to Identify Off-Targets E->F G Re-evaluate Data (Consider off-target effects in interpretation) F->G H->D No I On-Target Effect Confirmed H->I Yes J->E

Caption: A troubleshooting workflow for investigating suspected off-target effects.

Experimental Protocols

Dose-Response Experiment

Objective: To determine the minimum effective concentration of an inhibitor required to elicit the desired on-target phenotype and to identify the concentration at which off-target or toxic effects may occur.[1]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.[1]

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor (e.g., 10-point, 3-fold dilutions) in cell culture medium. The concentration range should span from well below the biochemical IC50 to concentrations where toxicity might be expected.[1]

  • Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment duration.[1]

  • Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., cell viability assay, reporter gene assay, or Western blot for a downstream marker).[1]

  • Data Analysis: Plot the response as a function of the inhibitor concentration to generate a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of an inhibitor to its target protein in a cellular environment by measuring changes in the thermal stability of the target protein.[3]

Methodology:

  • Cell Treatment: Incubate cells with the inhibitor at the desired concentration or with a vehicle control.[3]

  • Heating: Heat the cell suspensions or lysates across a range of temperatures.[3] The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.[1]

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[3]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.[3]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve indicates target engagement.[1]

CETSA_Workflow A Treat Cells with Inhibitor or Vehicle Control B Heat Cell Lysates across a Temperature Gradient A->B C Separate Soluble and Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Protein Abundance vs. Temperature D->E F Analyze Thermal Shift E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation

Table 1: Comparison of Methods for Off-Target Effect Analysis

MethodTypeAdvantagesLimitations
Orthogonal Inhibition PhenotypicRelatively simple and cost-effective.Relies on the availability of structurally diverse inhibitors.
Genetic Validation (RNAi/CRISPR) GeneticProvides strong evidence for on-target effects.Can have its own off-target effects and may not fully mimic pharmacological inhibition.[2]
Cellular Thermal Shift Assay (CETSA) Target EngagementDirectly confirms target binding in cells.[3]Does not provide information on downstream signaling or other potential targets.
Proteomic Profiling (e.g., Mass Spec) UnbiasedCan identify a wide range of on- and off-targets.Can be technically complex and expensive.

Signaling Pathways and Off-Target Effects

Kinase inhibitors are a class of drugs known for their potential off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[3] Off-target inhibition can lead to the modulation of unintended signaling pathways.

OffTargetSignaling cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Inhibitor B Target Kinase A->B Inhibits E Off-Target Kinase A->E Inhibits C Downstream Effector 1 B->C D Desired Phenotype C->D F Downstream Effector 2 E->F G Unintended Phenotype F->G

Caption: Off-target effects of a kinase inhibitor on an unintended signaling pathway.

References

Technical Support Center: Optimizing Chromatographic Resolution of Erythrina Alkaloids and Isoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of compounds isolated from Erythrina species, with a focus on enhancing the resolution of Erythrinan alkaloids and isoflavonoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic challenges encountered when separating Erythrina alkaloids and isoflavonoids?

Researchers often face challenges such as poor resolution between structurally similar compounds, peak tailing, and co-elution with other phytochemicals present in the crude extract. These issues can arise from the complexity of the plant matrix and the physicochemical properties of the target analytes.

Q2: Which chromatographic techniques are most effective for the separation of these compounds?

A combination of techniques is often employed for the successful isolation and purification of Erythrina alkaloids and isoflavonoids. Initial separation is typically achieved using column chromatography with silica (B1680970) gel.[1][2] For higher resolution and purification, high-performance liquid chromatography (HPLC), particularly preparative and semi-preparative HPLC, is widely used.[3][4] High-speed counter-current chromatography (HSCCC) has also been successfully applied for the one-step separation of antioxidant compounds from Erythrina variegata.

Q3: What are the key parameters to optimize for improving the resolution of Erythrina compounds in HPLC?

To enhance resolution in HPLC, it is crucial to optimize the mobile phase composition, stationary phase selection, column temperature, and flow rate. Adjusting the pH of the mobile phase can also be critical, especially for alkaloids which are basic in nature.

Troubleshooting Guides

Issue 1: Poor Resolution and Co-eluting Peaks

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Inability to achieve baseline separation between two or more compounds.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Modify the solvent strength by adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient in gradient elution can also improve separation.
Suboptimal Stationary Phase Select a column with a different selectivity. For instance, if a C18 column provides poor resolution, a phenyl-hexyl or a polar-embedded phase might offer different retention mechanisms and improve separation.
Incorrect Flow Rate Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, although this will increase the analysis time.[5]
Elevated Column Temperature Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, which may enhance resolution for some compounds.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak maximum.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanol (B1196071) Groups For basic compounds like alkaloids, interactions with residual silanol groups on the silica-based stationary phase are a common cause of tailing. Adding a competing base (e.g., triethylamine) to the mobile phase or using a mobile phase with a lower pH can help to minimize these interactions.
Column Overload Injecting a sample that is too concentrated can lead to peak distortion. Dilute the sample and re-inject to see if the peak shape improves.[5]
Column Contamination or Degradation If the column is old or has been used with complex matrices, it may become contaminated. Flushing the column with a strong solvent or replacing it may be necessary.
Dead Volume in the HPLC System Excessive tubing length or improper fittings can contribute to peak broadening and tailing. Ensure that the system is properly configured with minimal dead volume.

Experimental Protocols

General Protocol for Isolation of Isoflavonoids from Erythrina variegata

This protocol is a generalized procedure based on common practices for the isolation of isoflavonoids.

  • Extraction: The dried and powdered plant material (e.g., roots) is macerated with a solvent such as acetone. The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning. For example, a chloroform-soluble fraction can be obtained to enrich the isoflavonoid (B1168493) content.[2]

  • Column Chromatography: The enriched fraction is then subjected to silica gel column chromatography.[2] Elution is typically performed with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol.

  • Further Purification: Fractions containing the compounds of interest are further purified using preparative HPLC or other high-resolution chromatographic techniques to yield pure compounds.

Visualizations

TroubleshootingWorkflow start Poor Resolution Observed check_mobile_phase Adjust Mobile Phase (Gradient/Isocratic) start->check_mobile_phase resolution_improved Resolution Improved check_mobile_phase->resolution_improved Success resolution_not_improved Resolution Not Improved check_mobile_phase->resolution_not_improved No Improvement check_stationary_phase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) check_stationary_phase->resolution_improved Success check_stationary_phase->resolution_not_improved No Improvement optimize_flow_rate Optimize Flow Rate (Typically Lower for Better Resolution) optimize_flow_rate->resolution_improved Success optimize_flow_rate->resolution_not_improved No Improvement optimize_temperature Adjust Column Temperature optimize_temperature->resolution_improved Success resolution_not_improved->check_stationary_phase Try Next Step resolution_not_improved->optimize_flow_rate Try Next Step resolution_not_improved->optimize_temperature Try Next Step ChromatographicParameters cluster_params Controllable Parameters Resolution Resolution (Rs) Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention Factor (k) Resolution->Retention ColumnLength Column Length Efficiency->ColumnLength ParticleSize Particle Size Efficiency->ParticleSize FlowRate Flow Rate Efficiency->FlowRate MobilePhase Mobile Phase Composition Selectivity->MobilePhase StationaryPhase Stationary Phase Chemistry Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature Retention->MobilePhase Retention->StationaryPhase

References

Strategies to reduce Erythrinin F cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell lines when treated with Erythrinin F, even at low concentrations. What are the initial steps to troubleshoot this?

A1: High cytotoxicity in normal cells is a common challenge with novel bioactive compounds. Here’s a troubleshooting workflow to address this:

  • Confirm Compound Purity and Identity: Ensure the purity of your this compound sample using methods like HPLC and mass spectrometry. Impurities from synthesis or extraction can contribute to unexpected toxicity.

  • Dose-Response and Time-Course Analysis: Perform a detailed dose-response study on both your target cancer cells and a panel of relevant normal cell lines (e.g., primary cells from the tissue of interest, non-cancerous cell lines like NIH/3T3). Also, conduct a time-course experiment to determine the onset of cytotoxicity. This will help establish a therapeutic window.

  • Re-evaluate Solvent Toxicity: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity at the concentrations used in your experiments. Run a vehicle control group.

  • Assess Cell Culture Conditions: Verify the health of your cell lines, including checking for mycoplasma contamination, as stressed cells can be more susceptible to cytotoxic effects.

Q2: What are some common strategies to reduce the off-target cytotoxicity of a compound like this compound?

A2: Several strategies can be employed to mitigate cytotoxicity in normal cells:

  • Drug Delivery Systems: Encapsulating this compound into nanocarriers can control its release and target it more specifically to cancer cells.

  • Combination Therapy: Using this compound at a lower, less toxic concentration in combination with another synergistic therapeutic agent can enhance efficacy while minimizing side effects.

  • Structural Modification: If the mechanism of action is partially understood, medicinal chemists may be able to modify the structure of this compound to reduce its toxicity while retaining its therapeutic activity.

Troubleshooting Guides

Guide 1: Investigating High Cytotoxicity of this compound

This guide provides a systematic approach to understanding and potentially mitigating the cytotoxicity of this compound.

Experimental Workflow for Cytotoxicity Investigation

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Mitigation Strategies cluster_3 Outcome start High Cytotoxicity of This compound in Normal Cells purity Confirm Purity & Identity (HPLC, MS) start->purity Step 1 dose_response Dose-Response & Time-Course (Cancer vs. Normal Cells) purity->dose_response Step 2 solvent Solvent Toxicity Control dose_response->solvent Step 3 cell_health Check Cell Health (Mycoplasma Test) solvent->cell_health Step 4 delivery Drug Delivery Systems (e.g., Liposomes, Nanoparticles) cell_health->delivery Strategy A combo Combination Therapy cell_health->combo Strategy B structural Structural Modification cell_health->structural Strategy C end Reduced Cytotoxicity & Improved Therapeutic Window delivery->end combo->end structural->end

Caption: Workflow for troubleshooting and mitigating this compound cytotoxicity.

Quantitative Data Summary

Since no specific data for "this compound" is available, the following table provides a template for how researchers should organize their experimental data when comparing different strategies to reduce cytotoxicity.

Strategy Normal Cell Line (e.g., NIH/3T3) Cancer Cell Line (e.g., HeLa) Therapeutic Index (TI)
This compound Alone IC50: [Value] µMIC50: [Value] µM[Calculate TI]
This compound + Nanocarrier IC50: [Value] µMIC50: [Value] µM[Calculate TI]
This compound + Compound X IC50: [Value] µMIC50: [Value] µM[Calculate TI]

Note: The Therapeutic Index (TI) can be calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line (TI = IC50_normal / IC50_cancer). A higher TI indicates greater selectivity for cancer cells.

Experimental Protocols

Protocol 1: Evaluation of a Nanocarrier Drug Delivery System for this compound

This protocol outlines the key steps to assess whether encapsulating this compound in a nanocarrier can reduce its cytotoxicity in normal cells.

Signaling Pathway: Hypothetical Cytotoxicity Pathway of this compound

The precise mechanism of this compound is unknown. However, many cytotoxic compounds induce apoptosis through the activation of caspase cascades. The following diagram illustrates a generic apoptotic pathway that could be investigated.

cluster_0 Stimulus cluster_1 Upstream Events cluster_2 Caspase Cascade cluster_3 Cellular Outcome erythrinin This compound ros ROS Production erythrinin->ros mito Mitochondrial Dysfunction erythrinin->mito ros->mito cas9 Caspase-9 (Initiator) mito->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Methodology

  • Preparation of this compound-Loaded Nanocarriers:

    • Synthesize or obtain a suitable nanocarrier (e.g., liposomes, PLGA nanoparticles).

    • Encapsulate this compound into the nanocarriers using a standard protocol (e.g., solvent evaporation, thin-film hydration).

    • Characterize the nanocarriers for size, zeta potential, and encapsulation efficiency.

  • Cell Culture:

    • Culture both a normal cell line (e.g., primary human dermal fibroblasts) and a target cancer cell line in appropriate media.

  • Cytotoxicity Assay (MTT or similar):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of:

      • Free this compound

      • This compound-loaded nanocarriers

      • Empty nanocarriers (as a control)

    • Incubate for 24, 48, and 72 hours.

    • Perform an MTT assay to determine cell viability.

    • Calculate IC50 values for each treatment group in both cell lines.

  • Data Analysis:

    • Compare the IC50 values of free this compound and the encapsulated form. A higher IC50 in the normal cell line for the encapsulated form would indicate reduced cytotoxicity.

    • Calculate the Therapeutic Index for both free and encapsulated this compound.

Logical Relationship of Mitigation Strategies

The following diagram illustrates the logical approach to reducing this compound's cytotoxicity.

cluster_0 Problem cluster_1 Goal cluster_2 Approaches cluster_3 Specific Strategies problem This compound has High Cytotoxicity in Normal Cells goal Reduce Off-Target Toxicity problem->goal delivery Targeted Delivery goal->delivery combo Dose Reduction goal->combo nano Nanocarrier Encapsulation delivery->nano synergy Synergistic Combination Therapy combo->synergy

Caption: Logical flow from problem to solution for this compound cytotoxicity.

Technical Support Center: Overcoming Resistance to Erythrinian Compounds in Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Erythrinian antimicrobial compounds, such as Erythrinin F, in microbial strains.

Frequently Asked Questions (FAQs)

Q1: What are Erythrinian compounds and what is their general mechanism of action?

A1: Erythrinian compounds are a class of bioactive molecules, primarily flavonoids and alkaloids, isolated from plants of the Erythrina genus.[1][2] Their antimicrobial effects are often attributed to mechanisms such as the suppression of nucleic acid synthesis, disruption of cytoplasmic membrane function, and modulation of energy metabolism.[3][4] For instance, some flavonoids from Erythrina have been shown to inhibit bacterial ATP synthase.[4]

Q2: Which microbial strains are commonly tested against Erythrinian compounds?

A2: A wide range of bacteria and fungi have been tested. Notably, significant activity has been observed against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][5] Activity has also been reported against Gram-negative bacteria such as Pseudomonas aeruginosa and fungi like Candida albicans.[1][6]

Q3: What are the likely mechanisms of acquired resistance to Erythrinian compounds in microbial strains?

A3: While specific resistance mechanisms to Erythrinian compounds are not extensively documented, common microbial resistance strategies are likely involved. These include:

  • Efflux Pumps: These are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, preventing them from reaching their target.[7][8][9]

  • Target Site Modification: Mutations in the microbial genes that code for the target protein of the Erythrinian compound can reduce its binding affinity, rendering it less effective.[10][11]

  • Enzymatic Degradation: The microbe may produce enzymes that chemically modify and inactivate the antimicrobial compound.

Q4: What is a Minimum Inhibitory Concentration (MIC) and how is it determined for Erythrinian compounds?

A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] For natural products like Erythrinian compounds, the broth microdilution method is a standard and reliable technique for determining the MIC.[14][15][16]

Q5: How can I investigate if two compounds, such as an Erythrinian compound and a known antibiotic, have a synergistic effect?

A5: The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[17][18][19] This technique involves testing various combinations of concentrations of the two compounds and calculating the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 typically indicates synergy.[18][19]

Troubleshooting Guides

Problem 1: High MIC values observed for your Erythrinian compound against a previously susceptible microbial strain.
  • Possible Cause 1: Development of Resistance. The microbial strain may have developed resistance. Efflux pump upregulation is a common mechanism.

    • Troubleshooting Step: Perform an MIC assay with and without a known efflux pump inhibitor (EPI), such as Phenylalanine-arginine β-naphthylamide (PAβN).[20][21] A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.

  • Possible Cause 2: Compound Instability. The Erythrinian compound may be degrading in the experimental conditions (e.g., light, temperature, pH of the medium).

    • Troubleshooting Step: Verify the stability of your compound under the assay conditions using analytical methods like HPLC. Prepare fresh stock solutions for each experiment.

  • Possible Cause 3: Inaccurate Inoculum Density. The concentration of the microbial inoculum can significantly affect MIC results.

    • Troubleshooting Step: Ensure your inoculum is standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[18]

Problem 2: Inconsistent results in checkerboard assays for synergy.
  • Possible Cause 1: Improper Plate Setup. The checkerboard assay requires precise serial dilutions of both compounds.

    • Troubleshooting Step: Carefully map out your plate dilutions. Use multichannel pipettes for accuracy and consistency when dispensing reagents.[17]

  • Possible Cause 2: Misinterpretation of Growth. Determining the exact well that shows no growth can be subjective.

    • Troubleshooting Step: Use a growth indicator dye, such as resazurin (B115843) or INT (p-iodonitrotetrazolium violet), to get a clearer colorimetric endpoint for viability. Also, include proper positive and negative controls.

  • Possible Cause 3: Compound Interaction. The two compounds being tested may interact chemically, reducing the activity of one or both.

    • Troubleshooting Step: While difficult to assess without advanced analytical techniques, be mindful of the chemical properties of both compounds. Review existing literature for known interactions between similar classes of compounds.

Data Presentation

Table 1: Antimicrobial Activity of Representative Erythrina Compounds against Various Microbial Strains

Compound ClassSpecific Compound ExampleMicrobial StrainMIC (µg/mL)Reference
PterocarpanErycristagallinStaphylococcus aureus (MRSA)3.13 - 6.25[5]
PterocarpanOrientanol BStaphylococcus aureus (MRSA)3.13 - 6.25[5]
AlkaloidErytharbinePseudomonas aeruginosa50 - 100[6]
AlkaloidErysotrineCandida krusei12.5 - 31.25[6]
FlavonoidEryvarin DStaphylococcus aureus (MRSA)4[3]
FlavonoidSandwicensinStaphylococcus aureus8[3]

Table 2: Interpreting the Fractional Inhibitory Concentration (FIC) Index in Synergy Testing

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism
Source: Adapted from Creative Diagnostics and Emery Pharma.[18][19]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination
  • Preparation of Inoculum: From a fresh overnight culture, prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[18]

  • Preparation of Antimicrobial Agent: Dissolve the Erythrinian compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial twofold dilutions in MHB in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted antimicrobial agent.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours under aerobic conditions.[18]

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Protocol 2: Checkerboard Assay for Synergy Assessment
  • Plate Setup: In a 96-well plate, prepare twofold serial dilutions of Compound A (e.g., an Erythrinian compound) horizontally along the x-axis and twofold serial dilutions of Compound B (e.g., a conventional antibiotic) vertically along the y-axis.[19]

  • Inoculation: Add a standardized microbial inoculum (prepared as in the MIC protocol) to each well.

  • Controls: Include wells with serial dilutions of each compound alone to determine their individual MICs under the assay conditions.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the FIC for each compound and the FIC index using the following formulas:

    • FIC of A = (MIC of A in combination) / (MIC of A alone)

    • FIC of B = (MIC of B in combination) / (MIC of B alone)

    • FIC Index = FIC of A + FIC of B[18][19]

  • Interpretation: Interpret the FIC index according to the values in Table 2.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (Overnight) B Prepare 0.5 McFarland Standard Inoculum A->B Standardize D Inoculate 96-well plate with bacteria and compound B->D C Prepare Serial Dilutions of Erythrinian Compound C->D E Incubate at 37°C for 18-24h D->E Incubate F Read Plate (Visually or Spectrophotometrically) E->F Read G Determine MIC F->G Analyze

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

resistance_pathways cluster_cell Microbial Cell Erythrinian Erythrinian Compound Target Intracellular Target (e.g., Ribosome, DNA) Erythrinian->Target Inhibition EffluxPump Efflux Pump Erythrinian->EffluxPump Substrate ModifiedTarget Modified Target Target->ModifiedTarget Mutation leads to Resistance EffluxPump->Erythrinian Expulsion leads to Resistance EPI Efflux Pump Inhibitor (EPI) EPI->EffluxPump Inhibits

Caption: Common Mechanisms of Microbial Resistance to Antimicrobials.

synergy_logic cluster_combo Combination Therapy cluster_outcome Outcome A Compound A (Erythrinian) C Checkerboard Assay A->C B Compound B (Antibiotic) B->C D Calculate FIC Index C->D S Synergy (FIC <= 0.5) D->S Evaluate I Indifference (0.5 < FIC <= 4.0) D->I Evaluate AN Antagonism (FIC > 4.0) D->AN Evaluate

Caption: Logical Flow for Assessing Antimicrobial Synergy.

References

Technical Support Center: Refinement of Erythrinine F Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the refinement of Erythrinine F extraction from complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting Erythrinine F from Erythrina species?

A1: Both conventional and modern extraction techniques can be employed. Maceration and Soxhlet extraction are traditional methods. However, advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient, offering improved extraction yields and reduced processing times by enhancing mass transfer and breaking down plant cell walls.[1]

Q2: Which solvents are recommended for the extraction of Erythrinine F?

A2: The choice of solvent is critical and depends on the polarity of Erythrinine F, an alkaloid. Studies on the Erythrina genus have shown that ethanol (B145695), particularly in concentrations between 80% and 96%, is an effective solvent for extracting alkaloids and flavonoids.[2] Methanol has also been used effectively. For chromatographic purification, solvent systems often consist of a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane).[3]

Q3: How can I optimize the yield of Erythrinine F during extraction?

A3: Optimization involves fine-tuning several key parameters:

  • Solvent-to-Material Ratio: Adjusting this ratio can optimize extraction efficiency while minimizing solvent usage.[1]

  • Temperature: Balancing extraction efficiency with the thermal stability of Erythrinine F is crucial to prevent degradation.[1]

  • Extraction Time: Determining the optimal duration will maximize yield without compromising the integrity of the compound.[1]

  • Advanced Techniques: Employing UAE or MAE can significantly enhance yields compared to traditional methods.[1]

Q4: How can I monitor the progress of the purification of Erythrinine F?

A4: Thin-Layer Chromatography (TLC) is a versatile and rapid method for monitoring the progress of chemical reactions and assaying fractions from column chromatography.[4] By spotting the crude extract and subsequent fractions on a TLC plate and developing it in a suitable solvent system, you can visualize the separation of compounds and identify the fractions containing Erythrinine F.

Q5: What are some common challenges in the purification of alkaloids from Erythrina species?

A5: A significant challenge is the potential formation of artificial byproducts during extraction and separation.[5] Additionally, the presence of other closely related alkaloids and flavonoids can make the isolation of pure Erythrinine F difficult. The stability of the alkaloid during the extraction process is also a concern, as factors like temperature and pH can lead to degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Explanation
Low Extraction Yield Inefficient cell lysis of the plant material.Ensure the plant material is finely ground to maximize the surface area for solvent interaction.
Suboptimal extraction parameters (solvent, temperature, time).Systematically optimize each parameter. For example, with UAE, test different temperatures (e.g., 40-70°C), times (e.g., 20-60 min), and solvent-to-solid ratios (e.g., 10:1 to 30:1 mL/g).
Degradation of Erythrinine F during extraction.Avoid excessive heat and prolonged extraction times. Consider performing the extraction at a controlled, lower temperature if stability is an issue.
Poor Separation in Column Chromatography Inappropriate solvent system.Use TLC to determine the optimal solvent system that provides good separation of the target compound from impurities. Aim for an Rf value of 0.25-0.35 for the target compound in the chosen solvent system.[4]
Column overloading.Reduce the amount of crude extract loaded onto the column to prevent band broadening and co-elution of compounds.
Deactivation of the stationary phase (e.g., silica (B1680970) gel).Ensure solvents are dry and the stationary phase is properly packed. Moisture can affect the separation efficiency.
Presence of Unexpected Compounds in Purified Fractions Formation of artifacts during extraction/purification.Be aware that Erythrina alkaloids can sometimes form artificial products during processing.[5] Use mild extraction and purification conditions (e.g., avoid strong acids/bases and high temperatures).
Co-elution of structurally similar compounds.Employ a gradient elution in your column chromatography to improve the resolution between closely related compounds. Consider using a different stationary phase if co-elution persists.
Inconsistent Results Between Batches Variation in the quality of the raw plant material.Source plant material from a consistent supplier and, if possible, analyze the alkaloid content of the raw material before extraction.
Lack of standardized extraction protocol.Adhere strictly to a validated and optimized extraction and purification protocol to ensure reproducibility.[1]

Data Presentation

Table 1: Comparison of Extraction Methods for Bioactive Compounds from Erythrina Species

Extraction MethodSolventTemperature (°C)TimeTypical Yield/EfficiencyReference
MacerationMethanolRoom Temperature72 hours7.89% (w/w) extractive yield[6]
MacerationAqueousRoom Temperature72 hours14.26% (w/w) extractive yield[6]
Soxhlet ExtractionEthanolBoiling point of solvent6-8 hoursGenerally higher than maceration[1]
Ultrasound-Assisted Extraction (UAE)50% Ethanol4830 minOptimized for anthocyanins[7]
Microwave-Assisted Extraction (MAE)EthanolControlled5-15 minOften higher efficiency than UAE[1]

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Anthocyanins from Erythrina crista-galli

ParameterOptimized Value
Temperature48.15 °C
Extraction Time30 minutes
Solid-Liquid Ratio0.0435 g/mL
Reference: [7]

Note: While these parameters are for anthocyanins, they provide a valuable starting point for the optimization of Erythrinine F extraction.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Erythrinine F
  • Sample Preparation: Dry the plant material (e.g., leaves, stem bark) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 500 mL flask.

    • Add 200 mL of 80% ethanol (solid-to-liquid ratio of 1:20 g/mL).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (start with 50°C) for a specified time (start with 30 minutes).

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Further Processing: The crude extract can be subjected to liquid-liquid partitioning or directly to chromatographic purification.

Protocol 2: Purification of Erythrinine F using Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase solvent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or linear gradient. For example:

      • Hexane:Ethyl Acetate (95:5)

      • Hexane:Ethyl Acetate (90:10)

      • Hexane:Ethyl Acetate (80:20), and so on.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10-20 mL) in separate test tubes.

  • Analysis of Fractions: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing Erythrinine F. Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 3: Quantification of Erythrinine F using High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized, but a starting point could be a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV absorption maxima for Erythrina alkaloids are typically in the range of 230-240 nm and 280-290 nm.[5] The optimal wavelength for Erythrinine F should be determined experimentally.

  • Standard Preparation: Prepare a series of standard solutions of purified Erythrinine F of known concentrations.

  • Quantification: Inject the standard solutions to create a calibration curve. Inject the sample extract and determine the concentration of Erythrinine F by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow plant_material Erythrina Plant Material (Leaves/Stem Bark) grinding Drying & Grinding plant_material->grinding extraction Ultrasound-Assisted Extraction (UAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pure_fractions Pooling of Pure Fractions tlc_analysis->pure_fractions final_concentration Solvent Evaporation pure_fractions->final_concentration purified_erythrinine_f Purified Erythrinine F final_concentration->purified_erythrinine_f hplc_quantification HPLC Quantification purified_erythrinine_f->hplc_quantification

Caption: Workflow for Extraction and Purification of Erythrinine F.

troubleshooting_logic cluster_extraction Extraction Issues cluster_purification Purification Issues start Low Yield or Purity? check_lysis Is cell lysis efficient? (Fine Powder) start->check_lysis check_solvent_system Is the chromatography solvent system optimized? start->check_solvent_system check_params Are extraction parameters (solvent, temp, time) optimal? check_lysis->check_params Yes check_stability Is the compound stable under extraction conditions? check_params->check_stability Yes optimize_extraction Optimize Extraction (grinding, UAE parameters) check_stability->optimize_extraction No check_loading Is the column overloaded? check_solvent_system->check_loading Yes check_artifacts Are there unexpected spots/peaks (potential artifacts)? check_loading->check_artifacts Yes optimize_purification Optimize Purification (TLC for solvent, gradient elution) check_artifacts->optimize_purification No

Caption: Troubleshooting Logic for Erythrinine F Refinement.

References

Troubleshooting poor signal in Erythrinin F spectroscopic analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of Erythrinine F. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during UV-Vis, NMR, and Mass Spectrometry analyses of this Erythrina alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor signal-to-noise ratio in the spectroscopic analysis of Erythrinine F?

A1: A poor signal-to-noise (S/N) ratio can stem from several factors:

  • Low Sample Concentration: Erythrinine F may be present in low concentrations in your extract or purified sample.

  • Inappropriate Solvent Choice: The solvent used may have poor solubility for Erythrinine F or may absorb in the same region as the analyte.

  • Instrumental Parameters: Non-optimal settings on the spectrophotometer, NMR, or mass spectrometer can significantly impact signal intensity.

  • Sample Degradation: Erythrinine F, like many alkaloids, may be susceptible to degradation due to factors like pH, temperature, or light exposure.

  • Presence of Interfering Substances: The sample matrix can contain compounds that suppress the signal of Erythrinine F.

Q2: How can I improve the signal intensity in my UV-Vis analysis of Erythrinine F?

A2: To enhance the signal in UV-Vis spectroscopy, consider the following:

  • Concentrate the Sample: If possible, increase the concentration of Erythrinine F in your solution.

  • Optimize Wavelength: Ensure you are measuring the absorbance at the λmax (wavelength of maximum absorbance) of Erythrinine F. While specific data for Erythrinine F is limited, related Erythrina alkaloids often exhibit absorbance maxima in the UV range.

  • Choose a UV-Transparent Solvent: Use a solvent that does not absorb in the same region as Erythrinine F. Methanol (B129727) and ethanol (B145695) are often suitable choices for alkaloids.

  • Path Length: Use a cuvette with a longer path length to increase the absorbance for a given concentration (according to the Beer-Lambert Law).

Q3: My NMR spectrum for an Erythrinine F sample is showing broad peaks. What could be the cause?

A3: Broad peaks in an NMR spectrum can be due to several reasons:

  • Sample Aggregation: At higher concentrations, molecules may aggregate, leading to peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Consider treating your sample with a chelating agent like EDTA if metal contamination is suspected.

  • Chemical Exchange: If Erythrinine F is undergoing a chemical exchange process on the NMR timescale (e.g., conformational changes, proton exchange), it can lead to broad signals. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes resolve these issues.

  • Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized. Ensure the instrument is properly shimmed before acquiring your data.

Q4: I am having difficulty obtaining a clear molecular ion peak in the mass spectrum of Erythrinine F. What are some potential solutions?

A4: The absence or weakness of a molecular ion peak is a common issue in mass spectrometry, especially with complex molecules like alkaloids.[1] Here are some troubleshooting steps:

  • Soft Ionization Technique: Electron Ionization (EI) can sometimes be too harsh, causing extensive fragmentation and no observable molecular ion.[1] Try a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly well-suited for alkaloids.

  • Optimize Ion Source Parameters: Adjust the ion source settings, such as temperature and voltage, to minimize in-source fragmentation.

  • Adduct Formation: In ESI, Erythrinine F may be more readily observed as an adduct with protons ([M+H]⁺), sodium ([M+Na]⁺), or other cations. Look for these ions in your spectrum.

  • Check for Fragmentation: The molecular ion may be fragmenting immediately. Analyze the fragmentation pattern to see if it is consistent with the structure of Erythrinine F. Common fragmentation pathways for Erythrina alkaloids have been studied and can provide clues.

Troubleshooting Guides

Poor Signal in UV-Vis Spectroscopy
Symptom Possible Cause Suggested Solution
Low Absorbance Low concentration of Erythrinine F.Concentrate the sample or use a longer path length cuvette.
Incorrect wavelength setting.Scan a range of wavelengths to determine the λmax for Erythrinine F in your chosen solvent.
Poor solubility in the chosen solvent.Experiment with different solvents. Methanol, ethanol, and chloroform (B151607) are common solvents for alkaloids.
High Background Noise Dirty or scratched cuvette.Clean or replace the cuvette.
Solvent absorbance.Use a high-purity, UV-grade solvent and run a baseline correction with the same solvent.
Instrument instability.Allow the instrument to warm up properly and check the lamp status.
No Peak Observed Sample is too dilute.Concentrate the sample significantly.
Erythrinine F has degraded.Prepare a fresh sample and protect it from light and extreme temperatures.
Issues in NMR Spectroscopy
Symptom Possible Cause Suggested Solution
Broad Peaks Sample aggregation.Dilute the sample.
Paramagnetic impurities.Treat the sample with a chelating agent (e.g., a small amount of EDTA).
Unresolved chemical exchange.Acquire spectra at different temperatures.
Poor shimming.Re-shim the instrument.
Low Signal Intensity Insufficient number of scans.Increase the number of scans to improve the signal-to-noise ratio.
Low sample concentration.Use a more concentrated sample if possible, or a cryoprobe if available.
Overlapping Peaks Complex mixture or presence of impurities.Purify the sample further using techniques like chromatography.
Use of a 1D NMR technique is insufficient.Employ 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and aid in structure elucidation.
Challenges in Mass Spectrometry
Symptom Possible Cause Suggested Solution
No Molecular Ion Peak Extensive fragmentation with hard ionization.Use a soft ionization technique like ESI or CI.[1]
In-source fragmentation.Optimize ion source parameters (e.g., lower temperature, cone voltage).
Compound is not ionizing.Check for the presence of adduct ions ([M+H]⁺, [M+Na]⁺). Adjust the mobile phase pH in ESI to promote protonation.
Poor Signal Intensity Low sample concentration.Concentrate the sample.
Ion suppression from matrix components.Purify the sample to remove interfering substances. Use a different chromatographic method to separate Erythrinine F from suppressive agents.
Inefficient ionization.Experiment with different ionization sources and parameters.
Complex Fragmentation Pattern In-source and collision-induced dissociation.Start with low fragmentation energy and gradually increase it to observe the fragmentation pathway. Compare the observed fragments with known fragmentation patterns of Erythrina alkaloids.

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

A general protocol for the extraction of Erythrina alkaloids from plant material is as follows:

  • Extraction: The dried and powdered plant material (e.g., seeds, leaves) is typically extracted with a polar solvent like methanol or ethanol. Acidification of the solvent (e.g., with 1% HCl) can improve the extraction efficiency of alkaloids.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base liquid-liquid extraction to separate the alkaloids from neutral and acidic compounds.

    • The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), and then washed with an immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to remove neutral and weakly basic compounds.

    • The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and the alkaloids are extracted into an organic solvent.

  • Chromatographic Purification: The resulting alkaloid fraction is further purified using techniques like column chromatography (e.g., on silica (B1680970) gel or alumina) or preparative High-Performance Liquid Chromatography (HPLC) to isolate Erythrinine F.

For spectroscopic analysis, the purified Erythrinine F should be dissolved in a suitable high-purity spectroscopic grade solvent.

UV-Vis Spectroscopy
  • Solvent Selection: Choose a solvent in which Erythrinine F is soluble and that is transparent in the expected region of absorption (typically 200-400 nm for alkaloids). Methanol is a common choice.

  • Concentration: Prepare a solution of Erythrinine F of a known concentration that will give an absorbance reading within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

  • Baseline Correction: Run a baseline scan with a cuvette containing only the solvent.

  • Sample Measurement: Record the absorbance spectrum of the Erythrinine F solution.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

NMR Spectroscopy
  • Solvent Selection: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) in which Erythrinine F is soluble and stable.

  • Sample Preparation: Prepare a solution of approximately 1-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. The number of scans will depend on the sample concentration.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of Erythrinine F (typically in the µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion or LC-MS: The sample can be introduced directly into the mass spectrometer via a syringe pump (infusion) or separated by liquid chromatography before entering the mass spectrometer (LC-MS).

  • Instrument Settings: Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest (e.g., [M+H]⁺).

  • Data Acquisition: Acquire the mass spectrum in full scan mode to identify the molecular ion and any adducts. For structural information, perform tandem mass spectrometry (MS/MS) by selecting the ion of interest and fragmenting it in the collision cell.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_problem Identify Problem Area cluster_uvvis UV-Vis Troubleshooting cluster_nmr NMR Troubleshooting cluster_ms MS Troubleshooting cluster_solution Resolution start Poor Spectroscopic Signal problem_type UV-Vis, NMR, or MS? start->problem_type uv_check_conc Check Concentration & λmax problem_type->uv_check_conc UV-Vis nmr_check_sample Dilute Sample / Check for Impurities problem_type->nmr_check_sample NMR ms_check_ionization Use Soft Ionization (e.g., ESI) problem_type->ms_check_ionization MS uv_check_solvent Verify Solvent Transparency uv_check_conc->uv_check_solvent uv_check_instrument Inspect Cuvette & Instrument uv_check_solvent->uv_check_instrument solution Signal Improved uv_check_instrument->solution nmr_check_temp Vary Temperature nmr_check_sample->nmr_check_temp nmr_check_shim Re-shim Magnet nmr_check_temp->nmr_check_shim nmr_check_shim->solution ms_check_adducts Look for Adducts ([M+H]⁺) ms_check_ionization->ms_check_adducts ms_check_fragmentation Optimize Source Parameters ms_check_adducts->ms_check_fragmentation ms_check_fragmentation->solution

Caption: Troubleshooting workflow for poor spectroscopic signal.

ExperimentalWorkflow cluster_extraction Extraction & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Output plant_material Plant Material extraction Solvent Extraction plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base chromatography Chromatography acid_base->chromatography purified_erythrinine Purified Erythrinine F chromatography->purified_erythrinine uv_vis UV-Vis purified_erythrinine->uv_vis nmr NMR purified_erythrinine->nmr ms MS purified_erythrinine->ms uv_data Absorbance Spectrum (λmax) uv_vis->uv_data nmr_data 1D & 2D Spectra (δ, J) nmr->nmr_data ms_data Mass Spectrum (m/z) ms->ms_data

Caption: General experimental workflow for Erythrinine F analysis.

References

Technical Support Center: Optimizing Erythrinin F Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Erythrinin F. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio (S/N) in their experiments.

Troubleshooting Guide: Low Signal-to-Noise Ratio for this compound

This guide provides a systematic approach to diagnosing and resolving common issues leading to a poor signal-to-noise ratio during the analysis of this compound.

Problem: Weak or No Signal for this compound

Potential Cause Recommended Action
Sample Integrity and Preparation
Degraded Standard/SamplePrepare a fresh stock solution of your this compound standard. If analyzing a sample extract, consider re-extraction using fresh materials.
Inappropriate Sample ConcentrationIf the signal is too low, try preparing a more concentrated sample. Conversely, if you suspect ion suppression, diluting the sample can sometimes improve the signal by reducing matrix effects.[1]
Suboptimal ExtractionReview your extraction protocol. For flavonoids like this compound, a solvent system such as 70% methanol (B129727) or ethanol (B145695) is often effective. Ensure complete extraction by optimizing parameters like sonication time and temperature.
Liquid Chromatography (LC) Conditions
Poor Chromatographic Peak ShapeBroad or tailing peaks can diminish signal height. Optimize the LC gradient, flow rate, and column temperature to achieve sharp, symmetrical peaks.
Inappropriate Mobile PhaseThe pH and composition of the mobile phase significantly impact ionization. For positive ion mode, which is often effective for flavonoids, an acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile/methanol) is recommended to promote protonation.[1]
Mass Spectrometry (MS) Parameters
Incorrect Ionization ModeWhile both positive and negative ion modes can be tested, positive electrospray ionization (+ESI) is often suitable for flavonoids, typically forming [M+H]⁺ ions.[1]
Suboptimal Source ParametersFine-tune the ion source settings, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), as these can significantly impact ionization efficiency.
In-Source FragmentationThis compound may undergo fragmentation within the ion source, reducing the abundance of the precursor ion. Optimize source parameters to minimize this effect.
Inefficient Ion TransferEnsure the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines. Poor tuning can lead to inefficient ion transmission.
Matrix Effects
Ion SuppressionCo-eluting matrix components can suppress the ionization of this compound. To mitigate this, improve sample cleanup using techniques like solid-phase extraction (SPE), or adjust the chromatographic method to separate this compound from interfering compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecule of this compound?

A1: Based on its chemical structure, this compound is expected to readily form a protonated molecule, [M+H]⁺, in positive ion mode electrospray ionization.

Q2: What are the common adducts observed for flavonoids like this compound?

A2: Besides the protonated molecule [M+H]⁺, it is common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if there are trace amounts of these salts in the sample, LC system, or solvents.

Q3: What are the typical fragmentation patterns for isoflavonoids like this compound in MS/MS?

A3: While specific data for this compound is limited, isoflavonoids typically undergo retro-Diels-Alder (RDA) reactions, which break the C-ring, and losses of small neutral molecules such as CO and H₂O. These characteristic fragmentation patterns are valuable for structural confirmation.

Q4: How can I confirm that matrix effects are suppressing my signal?

A4: To assess matrix effects, compare the signal intensity of an this compound standard in a pure solvent with the signal of the same standard spiked into a blank sample matrix extract. A significant decrease in signal in the matrix indicates ion suppression.

Q5: What are the ideal starting ESI source parameters for this compound analysis?

A5: Optimal parameters are instrument-dependent. However, a good starting point for flavonoid analysis in positive ESI mode would be:

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Drying Gas Flow: 8 - 12 L/min

  • Drying Gas Temperature: 300 - 350 °C

  • Nebulizer Pressure: 30 - 45 psi

Always perform a source optimization experiment for your specific instrument and method.

Experimental Protocols

Protocol: Optimizing ESI Source Parameters for this compound Analysis

This protocol outlines a systematic approach to optimizing the key electrospray ionization (ESI) source parameters to maximize the signal intensity of this compound.

1. Preparation:

  • Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in an appropriate solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
  • Set up your LC-MS system with a suitable column and mobile phase for flavonoid analysis.

2. Infusion Analysis (Direct Injection):

  • Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump. This bypasses the LC column and provides a stable ion beam for optimization.

3. Parameter Optimization (in order of impact):

  • Capillary Voltage: While monitoring the ion intensity of the [M+H]⁺ for this compound, gradually increase the capillary voltage in increments of 0.5 kV within the recommended range for your instrument. Record the voltage that yields the maximum signal intensity.
  • Nebulizer Gas Pressure: At the optimized capillary voltage, vary the nebulizer gas pressure. Start at a low setting and increase it incrementally, observing the effect on signal intensity and stability.
  • Drying Gas Flow and Temperature: Systematically adjust the drying gas flow rate and temperature. These parameters work together to desolvate the ESI droplets. Find the combination that maximizes the signal without causing thermal degradation of this compound.
  • Source Temperature: Adjust the source temperature to find the optimal balance between efficient ionization and analyte stability.

4. LC-MS Analysis:

  • Once the optimal source parameters have been determined through infusion, apply these settings to your LC-MS method.
  • Inject the this compound standard and confirm that the signal-to-noise ratio has improved under chromatographic conditions. Further fine-tuning of the parameters may be necessary to account for the LC flow.

Quantitative Data Summary

Table 1: Recommended Starting LC-MS Parameters for this compound Analysis

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
GradientStart with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions.
Flow Rate0.2 - 0.4 mL/min
Column Temperature30 - 40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (+ESI)
Scan ModeFull Scan (for initial investigation) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for quantification
Capillary Voltage~4.0 kV
Source Temperature~130 °C
Drying Gas Flow~10 L/min
Drying Gas Temperature~325 °C
Nebulizer Pressure~35 psi

Visualizations

TroubleshootingWorkflow cluster_solutions Corrective Actions Start Low S/N for this compound CheckSample 1. Verify Sample Integrity - Fresh Standard? - Appropriate Concentration? Start->CheckSample CheckLC 2. Review LC Conditions - Peak Shape? - Mobile Phase pH? CheckSample->CheckLC Sample OK RemakeSample Prepare Fresh Sample/ Adjust Concentration CheckSample->RemakeSample CheckMS 3. Optimize MS Parameters - Ionization Mode? - Source Settings? CheckLC->CheckMS LC OK OptimizeLC Adjust Gradient/ Change Mobile Phase CheckLC->OptimizeLC CheckMatrix 4. Investigate Matrix Effects - Ion Suppression? CheckMS->CheckMatrix MS OK TuneMS Tune Source Parameters/ Switch Ionization Mode CheckMS->TuneMS Solution Improved S/N CheckMatrix->Solution Matrix Effects Mitigated CleanupSample Improve Sample Cleanup (SPE) CheckMatrix->CleanupSample RemakeSample->CheckSample OptimizeLC->CheckLC TuneMS->CheckMS CleanupSample->CheckMatrix

Caption: Troubleshooting workflow for low signal-to-noise ratio.

SignalPathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry AnalyteInSample This compound in Sample Matrix Separation Chromatographic Separation AnalyteInSample->Separation Elution Elution into MS Source Separation->Elution Ionization Electrospray Ionization (+ESI) Elution->Ionization [M] -> [M+H]+ IonTransfer Ion Transfer Optics Ionization->IonTransfer MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonTransfer->MassAnalyzer Detector Detector MassAnalyzer->Detector Signal Signal Output Detector->Signal Noise Noise Sources (Chemical, Electronic) Noise->Detector

Caption: Signal pathway for this compound analysis by LC-MS.

References

Addressing batch-to-batch variability of Erythrinin F extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of Erythrinina F extracts.

I. Frequently Asked Questions (FAQs)

Q1: What is Erythrinina F and from what source is it typically extracted?

Erythrinina F is a bioactive compound belonging to the class of erythrinan (B1236395) alkaloids. It is naturally found in various species of the Erythrina genus, commonly known as coral trees, which are distributed in tropical and subtropical regions. The bark, leaves, and seeds of these plants are often used for extraction.

Q2: What are the main causes of batch-to-batch variability in Erythrinina F extracts?

Batch-to-batch variability of natural product extracts is a common challenge and can be attributed to several factors:

  • Genetic Variability: Differences in the genetic makeup of individual plants can lead to variations in the concentration of bioactive compounds.

  • Environmental Conditions: Factors such as climate, soil composition, altitude, and rainfall can significantly impact the phytochemical profile of the plant material.[1]

  • Harvesting and Post-Harvesting Practices: The time of harvest, drying methods, and storage conditions of the plant material can affect the stability and concentration of Erythrinina F.[1]

  • Extraction Method: The choice of extraction solvent, temperature, and duration can influence the yield and purity of the final extract.[2]

Q3: What are the potential biological activities of Erythrinina F extracts?

While specific studies on Erythrinina F are limited, research on the Erythrina genus suggests a wide range of potential pharmacological activities for its constituent compounds, including alkaloids and flavonoids. These activities include:

  • Anti-inflammatory: May inhibit inflammatory pathways such as the NF-κB signaling pathway.

  • Antioxidant: Capable of scavenging free radicals.

  • Anticancer: May exhibit cytotoxic effects against various cancer cell lines.

  • Neuroprotective: Potential to protect against neuronal damage.

It is important to note that the observed activity of an extract is the result of the synergistic or antagonistic effects of all its components.

Q4: How can I standardize my Erythrinina F extract to minimize variability in my experiments?

Standardization is crucial for obtaining reproducible results. Key approaches include:

  • Phytochemical Profiling: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS) to create a chemical fingerprint of your extract.

  • Marker Compound Quantification: Quantify the concentration of one or more known bioactive compounds, such as a major alkaloid or flavonoid, to serve as a quality control marker.

  • Biological Standardization: In addition to chemical analysis, assess the biological activity of each batch using a relevant and validated bioassay to ensure consistent potency.

II. Troubleshooting Guides

This section provides practical guidance for specific issues that may arise during your research with Erythrinina F extracts.

Guide 1: Inconsistent Results in Cell-Based Assays

Problem: You observe significant variations in the results of your cell-based assays (e.g., cytotoxicity, anti-inflammatory) between different batches of Erythrinina F extract.

Possible Cause Troubleshooting Step
Variable concentration of active compounds Perform quantitative analysis (e.g., HPLC) on each batch to determine the concentration of a marker compound. Normalize the extract concentration used in your assays based on the marker compound concentration.
Presence of interfering compounds The complex nature of crude extracts can lead to interference. Pigmented compounds can affect colorimetric assays (e.g., MTT). Run a control with the extract in the absence of cells to check for direct effects on the assay reagents. Consider using assays less prone to interference, such as fluorescence-based or luminescence-based assays.
Poor solubility of the extract Inconsistent dissolution of the extract can lead to variable dosing. Ensure complete dissolution of the extract in your chosen solvent (e.g., DMSO) before diluting it in the cell culture medium. Visually inspect for any precipitation after dilution. If solubility is an issue, consider using a different solvent or employing solubilizing agents, ensuring they are not toxic to your cells at the used concentration.
Unexpected biological effects Some compounds in the extract may have opposing effects (e.g., both cytotoxic and cytoprotective). Consider further fractionation of the extract to isolate the compound(s) responsible for the activity of interest.
Guide 2: Issues with Analytical Characterization (HPLC)

Problem: You are experiencing problems with the HPLC analysis of your Erythrinina F extract, such as shifting retention times, poor peak shape, or the appearance of unknown peaks.

Possible Cause Troubleshooting Step
Column degradation The column's stationary phase can degrade over time, especially with complex matrices. Use a guard column to protect the analytical column. If peak shape deteriorates (e.g., tailing or fronting), try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
Mobile phase inconsistency Ensure the mobile phase is prepared fresh and degassed properly. Inconsistent mobile phase composition can lead to retention time shifts.
Sample matrix effects Other compounds in the extract can interfere with the analysis. Optimize your sample preparation method. This may include solid-phase extraction (SPE) to clean up the sample before injection.
Compound degradation Erythrinina F or other components in the extract may be unstable. Store extracts and stock solutions at low temperatures and protected from light. Analyze samples as quickly as possible after preparation.

III. Data Presentation

Table 1: Factors Influencing Batch-to-Batch Variability of Erythrinina F Extracts
Factor Source of Variation Recommended Quality Control Measure
Botanical Raw Material Genetic diversity, geographical location, climate, harvest timeProper botanical identification, macroscopic and microscopic examination, DNA barcoding.
Processing Drying method and temperature, storage conditionsStandardized operating procedures (SOPs) for post-harvest processing.
Extraction Solvent type and concentration, extraction time and temperatureOptimization and validation of the extraction protocol.
Final Extract Chemical complexity, potential for degradationPhytochemical fingerprinting (HPLC, HPTLC), quantification of marker compounds, stability testing.
Table 2: Analytical Techniques for Quality Control of Erythrinina F Extracts
Technique Purpose Information Provided
High-Performance Liquid Chromatography (HPLC) Quantification and fingerprintingSeparation and quantification of individual compounds.
High-Performance Thin-Layer Chromatography (HPTLC) Fingerprinting and qualitative analysisRapid screening and comparison of multiple batches.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile and semi-volatile compoundsIdentification of compounds based on their mass spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantificationHigh-sensitivity detection and structural elucidation of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidationDetailed structural information of isolated compounds.

IV. Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Phytochemical Fingerprinting

This protocol provides a general method for obtaining a phytochemical fingerprint of an Erythrinina F extract. Optimization will be required based on the specific extract and available instrumentation.

  • Sample Preparation:

    • Accurately weigh 10 mg of the dried Erythrinina F extract.

    • Dissolve the extract in 10 mL of HPLC-grade methanol.

    • Vortex for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

      • 0-5 min: 10% B

      • 5-35 min: 10-90% B

      • 35-40 min: 90% B

      • 40-45 min: 90-10% B

      • 45-50 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 280 nm.

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Compare the chromatograms of different batches. Look for the presence and relative abundance of characteristic peaks.

    • Use the retention times and peak areas to assess the similarity between batches. For a more advanced analysis, multivariate statistical methods like Principal Component Analysis (PCA) can be applied to the chromatographic data.

Protocol 2: In Vitro Anti-inflammatory Assay (NF-κB Reporter Assay)

This protocol describes a cell-based assay to assess the anti-inflammatory activity of Erythrinina F extracts by measuring the inhibition of NF-κB activation.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in appropriate media.

    • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment:

    • After 24 hours of transfection, seed the cells into a 96-well plate.

    • Pre-treat the cells with various concentrations of the Erythrinina F extract (dissolved in DMSO and diluted in media) for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of NF-κB inhibition for each concentration of the extract compared to the stimulated control.

    • Determine the IC50 value for each batch of the extract.

V. Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Proteasome Proteasome NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB_active Active NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) IkB_ub Ub-IκB IkB_p->IkB_ub Ubiquitination IkB_ub->Proteasome Degradation DNA DNA Genes Pro-inflammatory Gene Transcription ErythrininaF Erythrinina F (Hypothesized) ErythrininaF->IKK_complex Inhibits? ErythrininaF->NFkB_active Inhibits Translocation?

Caption: Hypothesized NF-κB Signaling Pathway Inhibition by Erythrinina F.

G cluster_start Start cluster_processing Processing & Extraction cluster_qc Quality Control & Standardization Plant_Material Erythrina sp. Raw Material (e.g., bark, leaves) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., Maceration, Soxhlet, UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Erythrinina F Extract Concentration->Crude_Extract QC_Analysis Analytical QC Crude_Extract->QC_Analysis Bioassay Biological Standardization Crude_Extract->Bioassay Standardized_Extract Standardized Extract for Experiments QC_Analysis->Standardized_Extract Bioassay->Standardized_Extract

Caption: Experimental Workflow for Standardized Erythrinina F Extract Preparation.

References

Technical Support Center: Optimization of Cryopreservation of Erythrinine F Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythrinine F. The following information is based on best practices for the cryopreservation of small molecules, particularly natural products and alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Erythrinine F stock solutions?

A1: While specific solubility data for Erythrinine F is not extensively published, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing stock solutions of most small organic molecules, including alkaloids.[1][2][3] DMSO is a powerful solvent that can dissolve a wide range of compounds and is miscible with many aqueous buffers and cell culture media. For compounds that are sensitive to DMSO, anhydrous ethanol (B145695) can be considered as an alternative. It is crucial to use high-purity, anhydrous (water-free) solvents to prevent degradation of the compound.

Q2: What is the optimal storage temperature for Erythrinine F stock solutions?

A2: For long-term storage, it is recommended to store Erythrinine F stock solutions at -80°C. For short-term storage (up to one month), -20°C is generally acceptable.[4] Storing at ultra-low temperatures minimizes the risk of chemical degradation and solvent evaporation over time. Avoid storing stock solutions at 4°C for more than a few days, as this can lead to compound degradation.

Q3: How can I prevent repeated freeze-thaw cycles of my Erythrinine F stock solution?

A3: Repeated freeze-thaw cycles can lead to compound degradation and precipitation. To avoid this, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[4] This allows you to thaw only the amount needed for a specific experiment.

Q4: What is the recommended maximum concentration for Erythrinine F stock solutions?

A4: Without specific solubility data, it is advisable to start with a concentration in the range of 1-10 mM. Preparing a highly concentrated stock solution can increase the risk of precipitation upon freezing. If a higher concentration is required, it is essential to perform a solubility test first.

Q5: How should I properly thaw my cryopreserved Erythrinine F aliquots?

A5: Thaw the vials rapidly in a water bath at room temperature. Once thawed, gently vortex the vial to ensure a homogenous solution before opening. It is also good practice to warm vials to ambient temperature after removing them from the freezer to minimize water condensation into the solvent.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate observed in the stock solution after thawing. The compound's solubility limit was exceeded at low temperatures.1. Warm the solution to 37°C for a few minutes and vortex gently to see if the precipitate redissolves. 2. If the precipitate persists, centrifuge the vial to pellet the precipitate and use the supernatant. Note the potential for inaccurate concentration. 3. For future preparations, consider lowering the stock concentration or using a co-solvent system (e.g., DMSO/ethanol).
Loss of biological activity of Erythrinine F in experiments. 1. Compound degradation due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles). 2. Chemical reaction with the storage vial or solvent impurities.1. Prepare a fresh stock solution from the powdered compound. 2. Ensure the use of high-purity, anhydrous solvents. 3. Store aliquots at -80°C and protect them from light. 4. Use high-quality polypropylene (B1209903) or glass vials with tight seals.[5]
Inconsistent experimental results using the same stock solution. 1. Inhomogeneous solution after thawing. 2. Solvent evaporation from the stock vial.1. Always vortex the stock solution gently after thawing and before use. 2. Use vials with Teflon-lined screw caps (B75204) to minimize solvent evaporation.[5] 3. Avoid opening the same vial more than 10-20 times.[5]
Difficulty dissolving the powdered Erythrinine F. The compound has low solubility in the chosen solvent.1. Gently warm the solution and vortex or sonicate to aid dissolution. 2. Try a different solvent, such as ethanol or a co-solvent mixture. 3. If using DMSO, ensure it is anhydrous, as water can reduce its solvating power for some compounds.

Experimental Protocols

Protocol 1: Preparation of Erythrinine F Stock Solution (10 mM)
  • Preparation: Before opening the vial of powdered Erythrinine F, centrifuge it briefly to ensure all the powder is at the bottom.[4]

  • Weighing: Accurately weigh the desired amount of Erythrinine F powder in a sterile microcentrifuge tube. (Molecular Weight of Erythrinine F: 313.35 g/mol )

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution until the Erythrinine F is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, tightly sealed cryovials.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol 2: Quality Control of Cryopreserved Erythrinine F Stock
  • Visual Inspection: After the first freeze-thaw cycle of a test aliquot, visually inspect the solution for any signs of precipitation.

  • Solubility Check: If precipitation is observed, follow the troubleshooting steps outlined above.

  • Functional Assay: Compare the biological activity of a freshly prepared Erythrinine F solution with that of a thawed aliquot in a relevant assay to ensure there is no loss of potency.

  • Analytical Validation (Optional): For rigorous quality control, techniques like HPLC can be used to assess the purity and concentration of the thawed stock solution compared to a fresh standard.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions for Erythrinine F Stock Solutions
Parameter Recommendation Rationale
Primary Solvent Anhydrous DMSOHigh solvating power for a wide range of organic molecules.[1][2][3]
Alternative Solvent Anhydrous EthanolSuitable for compounds that may be sensitive to DMSO.
Stock Concentration 1-10 mMBalances usability with a lower risk of precipitation upon freezing.
Short-Term Storage -20°C (up to 1 month)Minimizes degradation for frequently used aliquots.[4]
Long-Term Storage -80°CEnsures long-term stability and minimizes solvent evaporation.[4]
Vial Type Polypropylene or glass with Teflon-lined screw capsProvides a tight seal to prevent solvent evaporation and contamination.[5]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Aliquoting & Storage cluster_qc Quality Control & Use weigh Weigh Erythrinine F Powder add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot freeze Store at -80°C aliquot->freeze thaw Thaw Aliquot Rapidly freeze->thaw qc Visual & Functional Check thaw->qc experiment Use in Experiment qc->experiment

Caption: Experimental workflow for preparing and storing Erythrinine F stock solutions.

troubleshooting_pathway start Thaw Erythrinine F Aliquot precipitate_check Is precipitate visible? start->precipitate_check warm_vortex Warm to 37°C and vortex precipitate_check->warm_vortex Yes activity_check Is biological activity as expected? precipitate_check->activity_check No dissolved_check Does it redissolve? warm_vortex->dissolved_check lower_conc Troubleshoot: - Use supernatant - Lower stock concentration - Change solvent dissolved_check->lower_conc No dissolved_check->activity_check Yes use_solution Use in experiment activity_check->use_solution Yes fresh_stock Troubleshoot: - Prepare fresh stock - Verify storage conditions - Check solvent purity activity_check->fresh_stock No

References

Troubleshooting unexpected results in Erythrinin F bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Erythrinine F in various bioassays. Our goal is to help you navigate common challenges and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of Erythrinine F?

Erythrinine F belongs to the isoflavonoid (B1168493) class of compounds, typically isolated from plants of the Erythrina genus. Compounds from this genus are known to exhibit a range of biological activities, including anti-inflammatory, antibacterial, antiviral, and antiplasmodial effects.[1][2] While specific studies on Erythrinine F are limited, related compounds from Erythrina have shown inhibitory effects on inflammatory pathways and antimicrobial activity against various pathogens.[1][3][4]

Q2: Which signaling pathways are potentially modulated by Erythrinine F?

Based on studies of related isoflavonoids and extracts from Erythrina species, Erythrinine F is likely to modulate inflammatory signaling pathways. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory responses.[2][5] Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as TNF-α and COX-2.

Q3: What are the expected quantitative results for Erythrinine F in bioassays?

Assay Type Compound Class Test Organism/Cell Line Reported Activity (IC50/MIC) Reference Compound
Anti-inflammatory (COX-2 Inhibition)Ethanolic Extract of E. variegataRAW 264.7 cellsIC50: 9.27 ± 0.72 µg/mLPrednisolone (IC50: 0.96 ± 0.01 µg/mL)
Anti-inflammatory (Nitric Oxide Inhibition)Ethanolic Extract of E. variegataRAW 264.7 cellsIC50: 47.1 ± 0.21 µg/mLPrednisolone (IC50: 1.31 ± 0.05 µg/mL)[6]
AntibacterialErythrinan AlkaloidsS. aureusMIC: 50-100 µg/mLNot specified
AntibacterialLupinifolin (Erythrina flavonoid)S. aureusMIC: 6.25 µg/mLNot specified[3]
AntibacterialErybraedin A (Erythrina isoflavone)S. aureusMIC: 10 µg/mLNot specified[7]

Note: These values are for related compounds and extracts and should be used as a general guide. The actual activity of Erythrinine F may vary.

Troubleshooting Guides

Anti-inflammatory Assays (e.g., Griess Assay for Nitric Oxide, NF-κB Reporter Assay)

Issue: High Background Signal

  • Potential Cause: Reagent contamination or deterioration. The Griess reagent, in particular, is sensitive to light and should be freshly prepared.

  • Recommended Solution: Prepare fresh reagents and protect them from light. Ensure all buffers and media are sterile and free of contaminants.

  • Potential Cause: Cell stress leading to baseline inflammation.

  • Recommended Solution: Handle cells gently during seeding and treatment. Ensure optimal cell density and health before starting the assay.

Issue: Inconsistent or Non-reproducible Results

  • Potential Cause: Variation in cell seeding density.

  • Recommended Solution: Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency and mix the cell suspension between pipetting steps.

  • Potential Cause: Inconsistent incubation times.

  • Recommended Solution: Adhere strictly to the incubation times specified in the protocol for both compound treatment and reagent addition.

Issue: No or Low Signal

  • Potential Cause: Insufficient stimulation of inflammatory response.

  • Recommended Solution: Verify the potency of your inflammatory stimulus (e.g., LPS). Ensure it is used at the optimal concentration to induce a robust response.

  • Potential Cause: Erythrinine F is not active at the tested concentrations.

  • Recommended Solution: Test a wider range of concentrations, including higher concentrations, to determine the dose-response relationship.

Antibacterial Assays (e.g., Broth Microdilution for MIC Determination)

Issue: Inconsistent Growth in Control Wells

  • Potential Cause: Uneven bacterial inoculum.

  • Recommended Solution: Ensure the bacterial suspension is well-mixed and standardized to the correct optical density (e.g., 0.5 McFarland standard) before inoculation.

  • Potential Cause: Contamination of the culture.

  • Recommended Solution: Use aseptic techniques throughout the procedure. Prepare fresh media and reagents.

Issue: No Inhibition of Bacterial Growth

  • Potential Cause: Erythrinine F is not effective against the tested bacterial strain.

  • Recommended Solution: Test against a panel of different bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Potential Cause: Incorrect concentration of Erythrinine F.

  • Recommended Solution: Perform serial dilutions accurately to ensure the correct concentration range is tested.

Cytotoxicity Assays (e.g., MTT Assay)

Issue: High Variability Between Replicates

  • Potential Cause: Uneven cell seeding.

  • Recommended Solution: Ensure a single-cell suspension and mix thoroughly before and during plating.

  • Potential Cause: Incomplete solubilization of formazan (B1609692) crystals.

  • Recommended Solution: Ensure the solubilization buffer is added to all wells and mix thoroughly until all purple crystals are dissolved before reading the absorbance.

Issue: Low Absorbance Readings in Control Wells

  • Potential Cause: Poor cell health or low seeding density.

  • Recommended Solution: Ensure cells are healthy and in the logarithmic growth phase before seeding. Optimize the initial cell seeding number for your specific cell line.

  • Potential Cause: Contamination of cell culture.

  • Recommended Solution: Regularly check cell cultures for any signs of contamination.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway.

Methodology:

  • Cell Seeding: Seed HEK293T cells stably expressing an NF-κB luciferase reporter construct in a 96-well plate at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.

  • Transfection (if not using a stable cell line): Co-transfect cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.[8]

  • Compound Treatment: Pre-treat the cells with various concentrations of Erythrinine F for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 20 ng/mL, to all wells except the unstimulated control.[8]

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis: Wash the cells with PBS and then add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.[8]

  • Luminescence Measurement: Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of NF-κB activity relative to the unstimulated control.

Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite (B80452), a stable and soluble breakdown product of NO.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Erythrinine F for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include a vehicle control without LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve.

MTT Cytotoxicity Assay

This assay measures cell metabolic activity as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of Erythrinine F and a vehicle control.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9][10]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

NF-kB Signaling Pathway Inhibition cluster_nucleus Cellular Compartments LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription (TNF-α, COX-2, iNOS) ErythrinineF Erythrinine F ErythrinineF->IKK Inhibits

Caption: Proposed mechanism of Erythrinine F inhibiting the NF-κB signaling pathway.

Troubleshooting_Workflow_High_Background Start High Background in Assay CheckReagents Check Reagents Start->CheckReagents CheckCells Check Cell Health & Density Start->CheckCells ReagentFresh Prepare Fresh Reagents CheckReagents->ReagentFresh Contaminated or Expired OptimizeCells Optimize Seeding & Handling CheckCells->OptimizeCells Stressed or Inconsistent Recheck Re-run Assay ReagentFresh->Recheck OptimizeCells->Recheck Experimental_Workflow_Griess_Assay Seed 1. Seed RAW 264.7 Cells Treat 2. Pre-treat with Erythrinine F Seed->Treat Stimulate 3. Stimulate with LPS Treat->Stimulate Incubate 4. Incubate 24h Stimulate->Incubate Collect 5. Collect Supernatant Incubate->Collect Griess 6. Perform Griess Reaction Collect->Griess Read 7. Read Absorbance at 540 nm Griess->Read

References

Validation & Comparative

Erythrinin F: A Comparative Analysis of its Antibacterial Efficacy Against Other Isoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, isoflavonoids derived from the Erythrina genus have emerged as a promising source of novel antibacterial agents. This guide provides a comparative analysis of the antibacterial activity of Erythrinin F against other notable isoflavonoids, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of isoflavonoids is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound and other selected isoflavonoids against various bacterial strains, with a particular focus on Methicillin-Resistant Staphylococcus aureus (MRSA), a significant public health concern.

Isoflavonoid (B1168493)Bacterial Strain(s)MIC (µg/mL)Reference(s)
Erysubin F (this compound) Staphylococcus aureus>50[1]
Isolupalbigenin MRSA1.56 - 3.13[1]
Erythrinin B MRSA6.25 - 12.5[1]
Erycristagallin MRSA3.13 - 6.25[2]
Orientanol B MRSA3.13 - 6.25[2]
Lonchocarpol A S. aureus, E. faecalis6.25[1]
Lonchocarpol A B. subtilis3.125[1]
Lupinifolin S. aureus6.25[1]
Lupinifolin B. subtilis12.5[1]
Eryvarin D S. aureus, MRSA4[1]
Sandwicensin S. aureus8[1]
Scandenone S. aureus8[1]

As the data indicates, Erysubin F (this compound) exhibits weak to no activity against Staphylococcus aureus at the tested concentrations. In stark contrast, several other isoflavonoids isolated from Erythrina species, such as isolupalbigenin, erycristagallin, and eryvarin D, demonstrate potent antibacterial activity, particularly against MRSA strains.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial potential of a compound. The following is a generalized protocol based on the methodologies cited in the referenced studies.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare stock solution of Isoflavonoid in DMSO Serial_Dilution Perform two-fold serial dilutions of the isoflavonoid in a 96-well plate with MHB Compound_Prep->Serial_Dilution Bacterial_Prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculation Inoculate each well with the bacterial suspension Bacterial_Prep->Inoculation Media_Prep Prepare Mueller-Hinton Broth (MHB) Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Controls Include positive control (bacteria + MHB) and negative control (MHB only) Incubate Incubate the plate at 37°C for 18-24 hours Inoculation->Incubate Read_MIC Determine MIC: the lowest concentration with no visible bacterial growth Incubate->Read_MIC

Experimental workflow for MIC determination.

Materials:

  • Test isoflavonoid

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • A stock solution of the test isoflavonoid is prepared in DMSO.

  • The bacterial strain is cultured in a suitable broth to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard.

  • Two-fold serial dilutions of the isoflavonoid are prepared in a 96-well plate containing MHB.

  • Each well is then inoculated with the standardized bacterial suspension.

  • Positive (broth and bacteria) and negative (broth only) controls are included on each plate.

  • The plates are incubated at 37°C for 18 to 24 hours.

  • The MIC is determined as the lowest concentration of the isoflavonoid at which no visible bacterial growth is observed.

Proposed Mechanisms of Antibacterial Action

The antibacterial mechanisms of isoflavonoids from Erythrina are multifaceted and can vary between different compounds. The primary proposed mechanisms include the inhibition of nucleic acid synthesis, disruption of the cytoplasmic membrane, and interference with energy metabolism.[1][3][4] The most potent antibacterial flavonoids from this genus appear to act by suppressing nucleic acid synthesis.[1][3][4]

G cluster_cell Bacterial Cell DNA DNA RNA RNA DNA->RNA Protein Protein Synthesis RNA->Protein Membrane Cytoplasmic Membrane ATP ATP Production Isoflavonoid Isoflavonoid Isoflavonoid->DNA Inhibition of Nucleic Acid Synthesis Isoflavonoid->Membrane Disruption of Membrane Function Isoflavonoid->ATP Modulation of Energy Metabolism

Proposed antibacterial mechanisms of isoflavonoids.

Structure-Activity Relationship

The antibacterial activity of isoflavonoids from the Erythrina genus is significantly influenced by their chemical structure. A key factor contributing to enhanced antibacterial efficacy is the presence of a prenyl functional group.[3][4] An increase in the number of prenyl groups often correlates with greater antibacterial activity. Conversely, modification of these prenyl groups tends to reduce their effectiveness.[3][4] The position and degree of prenylation, along with the presence of hydroxyl groups at specific positions on the aromatic rings, are associated with lower MIC values and therefore, more potent antibacterial action.

Conclusion

While this compound (Erysubin F) itself does not appear to be a potent antibacterial agent against Staphylococcus aureus, the broader family of isoflavonoids from the Erythrina genus presents a rich source of compounds with significant antibacterial properties. Isolupalbigenin, erycristagallin, and eryvarin D, among others, show particular promise for further investigation in the development of new therapeutic agents to combat bacterial infections, including those caused by multidrug-resistant strains like MRSA. The insights into their mechanisms of action and structure-activity relationships provide a valuable framework for the future design and synthesis of novel isoflavonoid-based antibacterial drugs.

References

A Comparative Analysis of the Cytotoxic Effects of Erythrin F and Genistein

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, natural compounds are a focal point for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the cytotoxic properties of Erythrin F, a representative of the Erythrina alkaloids, and genistein (B1671435), a well-studied isoflavone (B191592). While extensive data is available for genistein, specific cytotoxic data for Erythrin F is limited. Therefore, this comparison will utilize data from the closely related Erythrina alkaloid, erythraline (B1235506), as a surrogate to facilitate a meaningful analysis, with the clear acknowledgment of this substitution.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for erythraline and genistein across various cancer cell lines, providing a quantitative basis for comparison.

CompoundCell LineCell TypeIC50 ValueCitation
Erythraline SiHaCervical Cancer35.25 µg/mL (12 µM)[1]
Genistein MCF-7Breast Cancer> 80 µM (24h)[2]
50-200 µM (48h)[2]
47.5 µM[3]
HeLaCervical Cancer18.47 µM[4]
CaSkiCervical Cancer24 µM[4]
ME-180Cervical Cancer11 µM[4]
SK-OV-3Ovarian Cancer>10 µM[5]

Experimental Protocols

The evaluation of cytotoxicity is paramount in the screening of potential anticancer compounds. The following section details the methodologies for the key experiments cited in the literature for assessing the cytotoxic effects of these compounds.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2.0 × 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The culture medium is replaced with fresh medium containing varying concentrations of the test compound (e.g., Erythraline or genistein) and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Detection by Flow Cytometry

Flow cytometry is a powerful technique to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. In the context of cytotoxicity, it is commonly used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while the viability dye enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometric Analysis: The stained cells are analyzed by a flow cytometer. The data is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of both Erythrina alkaloids and genistein are mediated through the modulation of various cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Erythraline: A Case Study for Erythrina Alkaloids

Erythraline has been shown to induce caspase-independent apoptosis and arrest the cell cycle at the G2/M phase in SiHa cervical cancer cells.[1] While the precise signaling cascade is not fully elucidated, its effects suggest the involvement of major pathways dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.

Erythraline_Pathway Erythraline Erythraline Cell Cancer Cell Erythraline->Cell PI3K_Akt PI3K/Akt Pathway (Putative Target) Cell->PI3K_Akt Inhibition? MAPK_ERK MAPK/ERK Pathway (Putative Target) Cell->MAPK_ERK Inhibition? G2M_Arrest G2/M Phase Arrest PI3K_Akt->G2M_Arrest MAPK_ERK->G2M_Arrest Apoptosis Caspase-Independent Apoptosis G2M_Arrest->Apoptosis

Caption: Postulated signaling pathway for Erythraline's cytotoxic effects.

Genistein's Multifaceted Cytotoxic Mechanisms

Genistein exerts its cytotoxic effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1] It is known to modulate several key signaling pathways.

Genistein's pro-apoptotic activity involves altering the ratio of Bax/Bcl-2 proteins, leading to the activation of caspase-dependent pathways.[1] Furthermore, it can deactivate the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[1] Genistein also causes cell cycle arrest, often at the G2/M phase, by modulating the expression of cell cycle regulatory proteins.[1]

Genistein_Pathway Genistein Genistein PI3K_Akt PI3K/Akt Pathway Genistein->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Genistein->MAPK_ERK Inhibits Bcl2_Family Modulation of Bcl-2 Family Proteins Genistein->Bcl2_Family Cell_Cycle_Proteins Modulation of Cycle Regulating Proteins Genistein->Cell_Cycle_Proteins Proliferation Inhibition of Cell Proliferation PI3K_Akt->Proliferation MAPK_ERK->Proliferation Apoptosis Induction of Apoptosis Bcl2_Family->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Cell_Cycle_Proteins->Cell_Cycle_Arrest

Caption: Key signaling pathways modulated by genistein leading to cytotoxicity.

Experimental Workflow Visualization

The process of evaluating the cytotoxicity of a compound involves a series of well-defined steps, from initial cell culture to final data analysis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, SiHa) Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Seeding Compound_Prep 2. Compound Preparation (Stock solutions & dilutions) Treatment 4. Compound Treatment (Incubation for 24/48h) Compound_Prep->Treatment Seeding->Treatment Assay 5. Cytotoxicity Assay (e.g., MTT Assay) Treatment->Assay Data_Acquisition 6. Data Acquisition (Absorbance Reading) Assay->Data_Acquisition IC50_Calc 7. IC50 Calculation Data_Acquisition->IC50_Calc Conclusion 8. Conclusion on Cytotoxicity IC50_Calc->Conclusion

Caption: A generalized workflow for determining the cytotoxicity of a compound.

Conclusion

This comparative guide highlights the cytotoxic potential of both Erythrina alkaloids, represented by erythraline, and the isoflavone genistein. Genistein has been extensively studied, with a well-documented dose-dependent cytotoxic effect across a range of cancer cell lines, mediated by the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Data on Erythrin F is sparse, but the available information on the related alkaloid, erythraline, indicates potent cytotoxic activity against cervical cancer cells, also through the induction of apoptosis and cell cycle arrest. The mechanisms appear to be distinct, with erythraline inducing caspase-independent apoptosis.

Further research is critically needed to isolate and characterize the cytotoxic effects of Erythrin F specifically, to determine its IC50 values across a broader range of cancer cell lines, and to fully elucidate its molecular mechanisms of action. Such studies will be invaluable in assessing its true potential as a novel anticancer agent and for drawing more direct and robust comparisons with well-characterized compounds like genistein. Researchers are encouraged to pursue these investigations to unlock the therapeutic promise held within the diverse family of Erythrina alkaloids.

References

Validating the In Vivo Anti-inflammatory Effects of Erythrinin F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anti-inflammatory effects of Erythrinin F, a pterocarpan (B192222) isoflavonoid. Due to the current absence of direct in vivo studies on this compound, this document leverages data from a closely related compound, erycristagallin (B1245051), also isolated from the Erythrina genus. This comparison aims to provide a valuable reference for researchers interested in the therapeutic potential of this compound and related isoflavonoids. The guide includes a summary of available experimental data, detailed experimental protocols for relevant in vivo models, and diagrams of the proposed signaling pathways.

Comparative Analysis of In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy of erycristagallin, a structural analog of this compound, has been evaluated in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. This model is a standard method for assessing the topical anti-inflammatory activity of compounds. The data is compared with well-established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

CompoundAnimal ModelDosingEfficacyReference
Erycristagallin TPA-induced ear edema in miceTopicalID₅₀ < 10 µ g/ear [1]
Indomethacin (B1671933) TPA-induced ear edema in miceTopical82% inhibition at 0.5 mg/ear[1]
Indomethacin TPA-induced ear edema in miceTopicalED₅₀ = 1.31 mg/ear[2]
Dexamethasone TPA-induced ear edema in miceTopicalED₅₀ = 0.25 µg/20 µl[3]

Note: The data for erycristagallin indicates a potent inhibitory effect, with a 50% inhibitory dose of less than 10 micrograms per ear. While not a precise ED₅₀, it suggests a high degree of anti-inflammatory activity, potentially greater than that of indomethacin on a weight basis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments relevant to assessing the anti-inflammatory properties of compounds like this compound.

TPA-Induced Mouse Ear Edema

This model is used to evaluate the topical anti-inflammatory activity of a compound.

  • Animals: Male Swiss mice or BALB/c mice (20-25g) are typically used.

  • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle such as acetone (B3395972) or ethanol (B145695) (e.g., 2.5 µ g/ear in 20 µL) is applied to the inner and outer surfaces of the right ear of each mouse.[1] The left ear serves as a control and receives the vehicle only.

  • Test Compound Administration: The test compound (e.g., this compound, erycristagallin) or a reference drug (e.g., indomethacin, dexamethasone) is dissolved in a suitable vehicle and applied topically to the right ear, typically 30 minutes before or after TPA application.[4]

  • Assessment of Edema: After a specific period (usually 4-6 hours), the mice are euthanized.[1] A standard-sized circular section (e.g., 6 mm diameter) is punched from both the treated and control ears, and the weight of each punch is recorded.

  • Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the right (TPA-treated) and left (vehicle-treated) ear punches. The percentage of inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [1 - (Edema with treatment / Edema of control)] x 100

Carrageenan-Induced Paw Edema

This is a widely used model for screening systemic anti-inflammatory drugs.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.

  • Induction of Inflammation: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of the rats.

  • Test Compound Administration: The test compound or a reference drug is typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Assessment of Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Inhibition: The increase in paw volume is calculated for each animal. The percentage of inhibition of edema by the test compound is determined by comparing the increase in paw volume in the treated group with that of the control group.

Mandatory Visualizations

Experimental Workflow for In Vivo Anti-inflammatory Assessment

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis Acclimatization Acclimatization of Animals Grouping Grouping of Animals (Control, Test, Standard) Acclimatization->Grouping Compound_Admin Administration of Test Compound/Vehicle Grouping->Compound_Admin Inflammation_Induction Induction of Inflammation (e.g., TPA on ear, Carrageenan in paw) Compound_Admin->Inflammation_Induction Measurement Measurement of Edema (Ear punch weight or Paw volume) Inflammation_Induction->Measurement Analysis Data Analysis and Calculation of Inhibition Measurement->Analysis

Caption: Workflow for in vivo evaluation of anti-inflammatory compounds.

Proposed Anti-inflammatory Signaling Pathway of Isoflavonoids

G cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Gene Expression cluster_3 Inflammatory Response Stimulus Inflammatory Stimulus (e.g., TPA, LPS) IKK IKK Activation Stimulus->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB COX2 COX-2 Gene Expression NFkB->COX2 iNOS iNOS Gene Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokine Gene Expression NFkB->Cytokines Inflammation Inflammation (Edema, Pain) COX2->Inflammation iNOS->Inflammation Cytokines->Inflammation ErythrininF This compound (and other isoflavonoids) ErythrininF->IkB Inhibition

References

Erythrinin F: A Comparative Analysis of Its Antibacterial Potency Against Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) values of the investigational compound Erythrinin F against several commercial antibiotics. The data presented herein is intended to offer a preliminary assessment of this compound's potential as a novel antibacterial agent.

Comparative Efficacy: this compound vs. Commercial Antibiotics

The antibacterial activity of this compound was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) reference strains. The results are presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[1] A lower MIC value indicates greater potency.[1]

Disclaimer: The MIC values for this compound presented in this table are hypothetical and for illustrative purposes only, as specific experimental data for this compound was not available in the reviewed literature. The MIC values for commercial antibiotics are compiled from various studies.

Antimicrobial AgentClassTarget OrganismStrainMIC (µg/mL)Reference
This compound Flavonoid (Hypothetical)Staphylococcus aureusATCC 29213[Hypothetical Value]-
Escherichia coliATCC 25922[Hypothetical Value]-
Ciprofloxacin FluoroquinoloneStaphylococcus aureusATCC 292130.25 - 0.5[2][3]
Escherichia coliATCC 259220.004 - 0.016[1]
Gentamicin AminoglycosideStaphylococcus aureusATCC 292130.25[4]
Escherichia coliATCC 259220.25 - 1[1]
Penicillin G β-LactamStaphylococcus aureusATCC 29213[Data Not Available]
Escherichia coliATCC 25922[Data Not Available]
Erythromycin MacrolideStaphylococcus aureusATCC 29213<0.5[5]
Escherichia coliATCC 2592216 - >1024[6][7]

Experimental Protocols: MIC Determination

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]

1. Preparation of Materials:

  • Bacterial Strains: Standardized quality control strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 are used.

  • Antimicrobial Agents: The test compound (this compound) and commercial antibiotics are prepared as stock solutions in appropriate solvents.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of non-fastidious aerobic bacteria.[9]

2. Inoculum Preparation:

  • Several colonies of the test organism are selected from a fresh (18-24 hour) agar (B569324) plate.

  • The colonies are suspended in a sterile broth or saline solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[1]

  • This standardized suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

3. Preparation of Antibiotic Dilutions:

  • A serial two-fold dilution of each antimicrobial agent is performed in CAMHB within a 96-well microtiter plate.[9]

  • The concentration range for each agent should be selected to encompass the expected MIC.

  • A growth control well (containing inoculum and broth without any antibiotic) and a sterility control well (containing only broth) are included on each plate.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well (except the sterility control).

  • The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[1]

5. Interpretation of Results:

  • After incubation, the plates are examined visually for bacterial growth.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_result Result start Start bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) start->bacterial_culture mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculation Inoculate Plate inoculum->inoculation antibiotic_stock Antimicrobial Stock Solution serial_dilution Serial Dilution in 96-well Plate antibiotic_stock->serial_dilution serial_dilution->inoculation incubation Incubate (35°C, 16-20h) inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination Determine MIC visual_inspection->mic_determination end Lowest Concentration with No Visible Growth mic_determination->end

Broth microdilution workflow for MIC determination.

References

Navigating the Structure-Activity Relationship of Erythrinin F Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of Erythrinin F analogs remains an area with limited publicly available research, hindering a full comparative guide based on extensive experimental data. While the broader Erythrina genus is a rich source of bioactive flavonoids with documented pharmacological activities, specific studies detailing the synthesis and systematic biological evaluation of a series of this compound analogs are not readily found in the current body of scientific literature.

The Erythrina genus is well-known for producing a diverse array of secondary metabolites, including flavonoids and alkaloids, many of which exhibit potent antimicrobial, anti-inflammatory, and cytotoxic properties.[1] Research into the antibacterial activity of flavonoids from this genus has highlighted some general SAR principles. For instance, the presence and nature of prenyl groups on the flavonoid scaffold are often crucial for their antibacterial efficacy.[2] However, a direct and detailed investigation into how specific structural modifications of this compound impact its biological activity is not extensively documented.

This guide, therefore, provides a foundational overview based on the available information on related compounds from the Erythrina genus, which can offer inferred knowledge. It is important to note that the data presented here is for compounds structurally related to this compound and not its direct synthetic analogs.

Comparative Biological Activity of Erythrina Flavonoids

To understand the potential SAR of this compound, it is useful to examine the biological activities of other flavonoids isolated from the Erythrina genus. The following table summarizes the antibacterial activity of selected compounds against various bacterial strains.

CompoundClassTest OrganismActivity (MIC in mg/L)Reference
Sigmoidin MFlavanoneStaphylococcus aureus4[1]
Eriotrichin BFlavanoneStaphylococcus aureus8.3[1]
Compound 26IsoflavanoneStaphylococcus aureus13.6[1]
Compound 44FlavanoneStaphylococcus aureus28.4[1]
5-hydroxysophoranone (B12373633)FlavanoneStaphylococcus aureus>50[1]
Erysubin FFlavanoneStaphylococcus aureus>50[1]

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates higher antibacterial activity.

The data suggests that even within the same class of flavonoids, minor structural variations can lead to significant differences in antibacterial potency. For example, Sigmoidin M and Eriotrichin B, both flavanones, exhibit strong activity against S. aureus, while other flavanones like 5-hydroxysophoranone and Erysubin F are inactive at high concentrations.[1] This underscores the need for specific SAR studies on this compound to elucidate the structural features governing its activity.

Inferred Structure-Activity Relationships

Based on broader studies of flavonoids from the Erythrina genus, several structural features are generally associated with enhanced biological activity:

  • Prenylation: The addition of prenyl groups to the flavonoid backbone is a common motif in active compounds from Erythrina species and is often linked to increased antimicrobial and cytotoxic effects. The position and length of the prenyl chain can significantly influence this activity.

  • Hydroxylation Pattern: The number and position of hydroxyl groups on the aromatic rings of the flavonoid core play a critical role in their biological effects, including antioxidant and enzyme inhibitory activities.

  • Overall Lipophilicity: Modifications that alter the lipophilicity of the molecule can affect its ability to penetrate cell membranes and interact with molecular targets.

Experimental Protocols

While specific experimental protocols for the evaluation of this compound analogs are not available, the following represents a general methodology commonly used for assessing the antibacterial activity of natural products and their derivatives, as inferred from the available literature on Erythrina flavonoids.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates. Colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: The this compound analogs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions of the stock solution is then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Incubation: The diluted bacterial inoculum is added to each well of the microtiter plate containing the test compounds. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells after incubation. Positive and negative controls (wells with and without bacterial growth, respectively) are included in each assay.

Signaling Pathways and Logical Relationships

The precise signaling pathways modulated by this compound and its analogs are not well-defined in the literature. However, flavonoids are known to interact with a multitude of cellular targets and pathways. A general logical workflow for the discovery and evaluation of this compound analogs can be conceptualized as follows:

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis ErythrininF This compound Scaffold Analogs Synthetic Analogs ErythrininF->Analogs Chemical Modification Purification Purification & Structural Analysis Analogs->Purification PrimaryScreen Primary Bioassays (e.g., Antimicrobial) Purification->PrimaryScreen SecondaryScreen Secondary Assays (e.g., Cytotoxicity) PrimaryScreen->SecondaryScreen SAR_Analysis Structure-Activity Relationship Analysis SecondaryScreen->SAR_Analysis Lead_ID Lead Compound Identification SAR_Analysis->Lead_ID

Figure 1. A generalized workflow for the synthesis, screening, and analysis of this compound analogs.

This diagram illustrates a logical progression from the chemical modification of the parent this compound scaffold to the synthesis of new analogs. These analogs would then undergo purification and structural confirmation before being subjected to primary biological screens. Active compounds would proceed to secondary assays to determine their broader biological profile, and the collective data would be used to establish structure-activity relationships, ultimately leading to the identification of promising lead compounds for further development.

References

A Comparative Guide to Erythrinin F from Diverse Erythrina Species: A Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The genus Erythrina, commonly known as coral trees, encompasses over 100 species distributed throughout tropical and subtropical regions. These plants are rich sources of tetracyclic Erythrinan alkaloids, which have demonstrated a wide array of biological effects, including sedative, hypotensive, and neuromuscular blocking actions. This guide focuses on Erythrinin F, a specific Erythrinan alkaloid, and provides a methodological blueprint for its comparative study from E. variegata, E. arborescens, and E. stricta. The objective is to equip researchers with the necessary protocols and data presentation frameworks to conduct a thorough and standardized comparison of this compound from these different species.

Extraction and Quantification of this compound

A standardized protocol for the extraction and quantification of this compound is crucial for obtaining comparable data across different plant sources.

General Extraction Protocol for Erythrinan Alkaloids

This protocol can be adapted for the extraction of this compound from various parts of the Erythrina plant, such as seeds, leaves, bark, or flowers.

  • Plant Material Preparation : Air-dry the plant material at room temperature and grind it into a fine powder.

  • Defatting : Macerate the powdered plant material with n-hexane for 24 hours to remove lipids. Discard the hexane (B92381) extract.

  • Alkaloid Extraction : Macerate the defatted plant material with methanol (B129727) for 72 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.

  • Acid-Base Partitioning :

    • Dissolve the crude methanolic extract in 5% hydrochloric acid.

    • Wash the acidic solution with dichloromethane (B109758) to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.

    • Extract the alkaline solution with dichloromethane.

    • Combine the dichloromethane fractions and evaporate to dryness to yield the crude alkaloid fraction.

  • Purification : The crude alkaloid fraction can be further purified using column chromatography on silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound.

  • Chromatographic System : A standard HPLC system equipped with a UV detector.

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength determined by the UV spectrum of a purified this compound standard.

  • Quantification : Create a calibration curve using a certified standard of this compound. The concentration of this compound in the extracts is determined by comparing the peak area with the calibration curve.

Comparative Data on this compound Yield

The following table is a template for presenting the quantitative yield of this compound from different Erythrina species and plant parts. Note: The values presented are hypothetical and serve as an illustration. Researchers should replace these with their own experimental data.

Erythrina Species Plant Part Extraction Method This compound Yield (mg/g of dry weight)
Erythrina variegataSeedsMethanolic Maceration[Insert Experimental Value]
Erythrina variegataLeavesMethanolic Maceration[Insert Experimental Value]
Erythrina arborescensFlowersMethanolic Maceration[Insert Experimental Value]
Erythrina arborescensBarkMethanolic Maceration[Insert Experimental Value]
Erythrina strictaRootsMethanolic Maceration[Insert Experimental Value]
Erythrina strictaStemsMethanolic Maceration[Insert Experimental Value]

Comparative Biological Activity of this compound

This section outlines the protocols for evaluating the cytotoxic, anti-inflammatory, and neuroprotective activities of this compound isolated from the different species.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1][2][3][4]

  • Cell Culture : Culture human cancer cell lines (e.g., HeLa - cervical cancer, HepG2 - liver cancer, MCF-7 - breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding : Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment : Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

The following table structure should be used to present the IC50 values of this compound from different species against various cancer cell lines.

This compound Source (Erythrina species) HeLa (IC50 in µM) HepG2 (IC50 in µM) MCF-7 (IC50 in µM)
Erythrina variegata[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
Erythrina arborescens[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
Erythrina stricta[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
Anti-inflammatory Assay

The Griess assay measures nitrite (B80452) concentration, a stable and quantifiable product of nitric oxide (NO), to assess the anti-inflammatory potential of a compound by its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7]

  • Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding : Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment : Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent : Mix equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water to prepare the Griess reagent.[1]

  • Assay : Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of the Griess reagent to each well.

  • Absorbance Measurement : Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis : A standard curve of sodium nitrite is used to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

This table provides a template for comparing the nitric oxide inhibitory activity of this compound from different sources.

This compound Source (Erythrina species) Nitric Oxide Inhibition (IC50 in µM)
Erythrina variegata[Insert Experimental Value]
Erythrina arborescens[Insert Experimental Value]
Erythrina stricta[Insert Experimental Value]
Neuroprotection Assay

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases. The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is used to induce a Parkinson's disease-like state in these cells. The neuroprotective effect of a compound is assessed by its ability to prevent MPP+-induced cell death.[8]

  • Cell Culture and Differentiation : Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium with 10% FBS. To induce a more neuron-like phenotype, differentiate the cells by treating them with 10 µM retinoic acid for 5-7 days.

  • Cell Seeding : Plate the differentiated cells in a 96-well plate.

  • Treatment : Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Neurotoxin Induction : Expose the cells to MPP+ (e.g., 500 µM) for another 24 hours.

  • Cell Viability Assessment : Determine cell viability using the MTT assay as described in section 4.1.

  • Data Analysis : Calculate the percentage of neuroprotection relative to the MPP+-treated control. Determine the EC50 value (the concentration that provides 50% of the maximum protective effect).

Use the following table structure to present the neuroprotective effects of this compound from the different Erythrina species.

This compound Source (Erythrina species) Neuroprotection against MPP+ (EC50 in µM)
Erythrina variegata[Insert Experimental Value]
Erythrina arborescens[Insert Experimental Value]
Erythrina stricta[Insert Experimental Value]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key experimental protocols.

experimental_workflow_extraction cluster_extraction This compound Extraction and Quantification plant_material Powdered Plant Material defatting Defatting (n-hexane) plant_material->defatting extraction Maceration (Methanol) defatting->extraction acid_base Acid-Base Partitioning extraction->acid_base purification Column Chromatography & Preparative HPLC acid_base->purification erythrinin_f Isolated this compound purification->erythrinin_f quantification HPLC-UV Quantification erythrinin_f->quantification

Fig. 1: Workflow for the extraction and quantification of this compound.

experimental_workflow_cytotoxicity cluster_cytotoxicity Cytotoxicity Assay (MTT) cell_seeding Seed Cancer Cells treatment Treat with this compound cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization absorbance Measure Absorbance solubilization->absorbance ic50 Calculate IC50 absorbance->ic50

Fig. 2: Workflow for the MTT cytotoxicity assay.

experimental_workflow_anti_inflammatory cluster_anti_inflammatory Anti-inflammatory Assay (Griess) cell_seeding Seed RAW 264.7 Cells treatment Pre-treat with this compound cell_seeding->treatment stimulation Stimulate with LPS treatment->stimulation griess_reagent Add Griess Reagent stimulation->griess_reagent absorbance Measure Absorbance griess_reagent->absorbance ic50 Calculate IC50 absorbance->ic50

Fig. 3: Workflow for the Griess anti-inflammatory assay.

experimental_workflow_neuroprotection cluster_neuroprotection Neuroprotection Assay (SH-SY5Y) cell_diff Differentiate SH-SY5Y Cells treatment Pre-treat with this compound cell_diff->treatment toxin Induce with MPP+ treatment->toxin viability Assess Viability (MTT) toxin->viability ec50 Calculate EC50 viability->ec50

Fig. 4: Workflow for the SH-SY5Y neuroprotection assay.

Conclusion

This guide provides a comprehensive set of protocols and data presentation frameworks to enable a thorough comparative study of this compound from Erythrina variegata, Erythrina arborescens, and Erythrina stricta. By following these standardized methods, researchers can generate robust and comparable data on the yield and biological activities of this promising Erythrinan alkaloid. The resulting data will be invaluable for identifying the most promising species and plant parts for the large-scale isolation of this compound and for furthering our understanding of its therapeutic potential. The provided templates for data tabulation and visual workflows are intended to facilitate clear and concise reporting of experimental findings, ultimately contributing to the advancement of natural product-based drug discovery.

References

Validating the Putative Interaction Between Erythrinin F and Dihydroorotate Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental methodologies used to validate the interaction between the natural compound Erythrinin F and its putative target protein, human dihydroorotate (B8406146) dehydrogenase (DHODH). While direct experimental validation for this compound is not extensively published, compelling computational evidence for the interaction of the related compound, Erythrinin C, with DHODH suggests that this enzyme is a promising candidate target.[1][2] This document outlines a comparative framework of established biophysical and cellular assays to rigorously test this hypothesis.

Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and represents a significant therapeutic target for autoimmune diseases and cancer.[3][4][5][6] The potential inhibition of DHODH by this compound, a flavonoid from the Erythrina genus known for various biological activities, warrants thorough investigation.[7][8][9]

Comparative Analysis of Binding Affinity and Cellular Engagement

Validating a drug-target interaction requires a multi-faceted approach, from confirming direct physical binding to demonstrating target engagement in a cellular context. Below is a summary of quantitative data from hypothetical, yet representative, experiments designed to validate the this compound-DHODH interaction, compared with an alternative DHODH inhibitor, Brequinar.

Parameter This compound Brequinar (Reference) Method Significance
Binding Affinity (KD) 150 nM2.5 nMSurface Plasmon Resonance (SPR)Measures the strength of the direct interaction between the compound and purified protein. A lower KD value indicates a stronger binding affinity.
Thermodynamic Profile (ΔH) -10.5 kcal/mol-8.2 kcal/molIsothermal Titration Calorimetry (ITC)Characterizes the thermodynamic forces driving the binding event. A negative enthalpy (ΔH) indicates that the binding is enthalpically driven.
Cellular Target Engagement (EC50) 1.2 µM25 nMCellular Thermal Shift Assay (CETSA)Determines the concentration of the compound required to stabilize 50% of the target protein in cells, confirming the compound reaches and binds to its target in a physiological setting.
Enzymatic Inhibition (IC50) 250 nM5 nMDHODH Activity AssayMeasures the concentration of the compound needed to inhibit 50% of the enzyme's activity, linking binding to a functional consequence.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and aid in the design of validation studies.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of the this compound-DHODH interaction.

Methodology:

  • Recombinant human DHODH is immobilized on a CM5 sensor chip via amine coupling.

  • A series of this compound concentrations (e.g., 0.1 nM to 1 µM) in a suitable running buffer are injected over the chip surface.

  • The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

Objective: To characterize the thermodynamic parameters of the this compound-DHODH binding interaction.

Methodology:

  • A solution of purified DHODH is placed in the sample cell of the calorimeter.

  • A concentrated solution of this compound is loaded into the injection syringe.

  • A series of small injections of this compound into the DHODH solution are performed.

  • The heat change associated with each injection is measured.

  • The resulting data are integrated and fitted to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of binding.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with DHODH in intact cells.

Methodology:

  • Cultured cells are treated with either vehicle control or varying concentrations of this compound for a specified time.

  • The cells are then heated to a range of temperatures to induce protein denaturation.

  • Following heating, the cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

  • The amount of soluble DHODH remaining at each temperature is quantified by Western blotting or other protein detection methods.

  • The binding of this compound to DHODH is expected to increase its thermal stability, resulting in a shift in the melting curve to higher temperatures.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological context of the this compound-DHODH interaction, the following diagrams are provided.

experimental_workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays Purified DHODH Purified DHODH SPR Surface Plasmon Resonance (SPR) Purified DHODH->SPR ITC Isothermal Titration Calorimetry (ITC) Purified DHODH->ITC This compound This compound This compound->SPR This compound->ITC Binding Affinity (KD) Binding Affinity (KD) SPR->Binding Affinity (KD) Thermodynamics (ΔH, ΔS) Thermodynamics (ΔH, ΔS) ITC->Thermodynamics (ΔH, ΔS) Live Cells Live Cells This compound Treatment This compound Treatment Live Cells->this compound Treatment CETSA Cellular Thermal Shift Assay (CETSA) This compound Treatment->CETSA Enzyme Activity Assay Enzyme Activity Assay This compound Treatment->Enzyme Activity Assay Target Engagement (EC50) Target Engagement (EC50) CETSA->Target Engagement (EC50) Functional Inhibition (IC50) Functional Inhibition (IC50) Enzyme Activity Assay->Functional Inhibition (IC50)

Caption: Workflow for validating this compound and DHODH interaction.

pyrimidine_biosynthesis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Orotidine 5'-monophosphate Orotidine 5'-monophosphate Orotate->Orotidine 5'-monophosphate Uridine 5'-monophosphate (UMP) Uridine 5'-monophosphate (UMP) Orotidine 5'-monophosphate->Uridine 5'-monophosphate (UMP) UMP UMP Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides DHODH DHODH This compound This compound This compound->DHODH Putative Inhibition

Caption: De novo pyrimidine biosynthesis pathway and the role of DHODH.

References

In Silico Docking Performance of Erythrina Alkaloids and Flavonoids Compared to Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This comparison synthesizes data from multiple studies to evaluate the potential of Erythrina-derived compounds as therapeutic agents. The docking scores, which predict the binding affinity of a ligand to a protein, are presented to offer a quantitative comparison.

Comparative Docking Analysis

The following table summarizes the in silico docking performance of several flavonoids and alkaloids from the Erythrina genus against prominent drug targets, contrasted with the performance of established inhibitors. Lower binding energies and higher docking scores typically indicate a more favorable and stable interaction between the ligand and the target protein.

Target ProteinErythrina CompoundDocking Score (kcal/mol or Fitness Score)Known InhibitorDocking Score (kcal/mol or Fitness Score)Reference(s)
Cyclooxygenase-1 (COX-1)Phaseollin56.64 (GOLD Fitness Score)Diclofenac SodiumNot explicitly stated in the same study[1][2]
Cyclooxygenase-2 (COX-2)Phaseollin59.63 (GOLD Fitness Score)Diclofenac SodiumNot explicitly stated in the same study[1][2]
Estrogen Receptor α (ERα)Isolupalbigenin-9.148 (kcal/mol)4-hydroxytamoxifen-9.556 (kcal/mol)[3]
Estrogen Receptor α (ERα)Isolupalbigenin-9.148 (kcal/mol)Estradiol-8.965 (kcal/mol)[3]
Cyclin-Dependent Kinase 2 (CDK-2)6,8-diprenylgenistein-10.14 (kcal/mol)Not specifiedNot specified[4]
Angiotensin-Converting Enzyme 2 (ACE2)Erybraedin D-16.6551 (kcal/mol)Not specifiedNot specified[5]
Angiotensin-Converting Enzyme 2 (ACE2)Gangetinin-18.9362 (kcal/mol)Not specifiedNot specified[5]

Experimental Protocols: A Generalized In Silico Docking Workflow

Molecular docking studies are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] The following protocol outlines a typical workflow for such an analysis, based on methodologies reported in the cited studies.

1. Preparation of the Receptor (Protein):

  • The three-dimensional crystal structure of the target protein is retrieved from a protein database such as the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and the structure is optimized for the docking procedure. This may involve energy minimization steps to relieve any steric clashes.

2. Preparation of the Ligands:

  • The 2D or 3D structures of the investigational compounds (e.g., Erythrina alkaloids and flavonoids) and known inhibitors are obtained from chemical databases like PubChem or ZINC.

  • The ligands are prepared for docking by assigning appropriate atom types and charges, and their 3D conformations are generated.

3. Docking Simulation:

  • A docking software, such as AutoDock, GOLD, or Schrödinger's Glide, is used to perform the docking calculations.[1][8]

  • A "grid box" is defined around the active site of the target protein to specify the search space for the ligand binding.[9]

  • The docking algorithm then explores various possible conformations and orientations of the ligand within the active site, calculating the binding affinity for each pose using a scoring function.

4. Analysis of Docking Results:

  • The docking results are analyzed to identify the best binding poses based on the docking scores or binding energies.[6]

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.

  • The docking poses of the investigational compounds are compared with those of the known inhibitors to evaluate their potential as effective binders.

Visualizing the In Silico Docking Workflow

The following diagram illustrates the logical flow of a typical in silico molecular docking experiment.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase p1 Protein Structure Acquisition (e.g., PDB) p2 Protein Preparation (Remove water, add hydrogens) p1->p2 l1 Ligand Structure Acquisition (e.g., PubChem) l2 Ligand Preparation (Energy minimization, 3D conversion) l1->l2 d1 Define Binding Site (Grid Box Generation) p2->d1 d2 Run Docking Algorithm (e.g., AutoDock, GOLD) l2->d2 d1->d2 a1 Retrieve Docking Poses and Scores d2->a1 a2 Analyze Interactions (Hydrogen bonds, hydrophobic contacts) a1->a2 a3 Compare with Known Inhibitors a2->a3 a4 Potential Drug Candidate a3->a4 Lead Identification

Caption: A flowchart of a typical in silico molecular docking study.

References

A Comparative Guide to the Bioactivity of Erythrinine F and Erythrinine C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct head-to-head comparative studies on the bioactivity of Erythrinine F and Erythrinine C are not available in the current scientific literature. This guide provides a summary of the known bioactivities of related compounds from the Erythrina genus and presents standardized protocols for the evaluation of such compounds. The data presented herein is compiled from various sources and should be interpreted with caution as experimental conditions may have varied between studies.

Introduction

Erythrinine F and Erythrinine C are isoflavonoids isolated from plants of the Erythrina genus, which is known for producing a wide array of bioactive secondary metabolites.[1] These compounds have garnered interest for their potential therapeutic applications, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities.[2][3] This guide aims to provide a framework for comparing the bioactivities of Erythrinine F and Erythrinine C by presenting available data on related compounds and detailing the experimental protocols necessary for their evaluation.

Bioactivity Data Summary

The following tables summarize the bioactivity of various compounds isolated from the Erythrina genus. It is important to note that these values were not obtained from studies directly comparing Erythrinine F and Erythrinine C.

Table 1: Antimicrobial Activity of Erythrina Genus Compounds

CompoundMicroorganismMIC (µg/mL)Reference
ErythrinalineStaphylococcus aureus285 ± 10.9[2]
8-oxoerythralineStaphylococcus aureus868.2 ± 0.26[2]
CristamidineStaphylococcus aureus681.4 ± 20.2[2]
ErythrinineStaphylococcus aureus285 ± 10.9[2]
Eryzerin CStaphylococcus aureus-[4]
AlpumisoflavoneStaphylococcus aureus3.9[4]
PhaseollidinStaphylococcus aureus10[4]

MIC: Minimum Inhibitory Concentration

Table 2: Antioxidant Activity of Erythrina Genus Compounds

Compound/ExtractAssayIC50 (µg/mL)Reference
ErythralineDPPH Radical Scavenging182.5 ± 5.3[2]
ErythrinineDPPH Radical Scavenging285 ± 10.9[2]
8-oxoerythralineDPPH Radical Scavenging868.2 ± 0.26[2]
CristamidineDPPH Radical Scavenging681.4 ± 20.2[2]
E. indica (aqueous extract)DPPH Radical Scavenging342.59 ± 19.59[5]
E. indica (methanol extract)DPPH Radical Scavenging283.24 ± 12.28[5]
E. indica (aqueous extract)Nitric Oxide Scavenging250.12 ± 10.66[5]
E. indica (methanol extract)Nitric Oxide Scavenging328.29 ± 3.74[5]

IC50: Half-maximal Inhibitory Concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl

Table 3: Anti-inflammatory Activity of Erythrina Genus Compounds/Extracts

Compound/ExtractAssayIC50 (µg/mL)Reference
E. variegata bark extractNitric Oxide Production Inhibition47.1 ± 0.21[6]
E. variegata bark extractCOX-2 Inhibition9.27 ± 0.72[6]
E. indica (aqueous extract)Nitric Oxide Scavenging250.12 ± 10.66[5]

IC50: Half-maximal Inhibitory Concentration

Table 4: Cytotoxic Activity of Erythrina Genus Compounds

CompoundCell LineIC50 (µM)Reference
ChelerythrineDU-145 (Prostate Cancer)-[7]
SanguinarineDU-145 (Prostate Cancer)-[7]
ChelerythrineLNCaP (Prostate Cancer)-[7]
SanguinarineLNCaP (Prostate Cancer)-[7]

IC50: Half-maximal Inhibitory Concentration. Note: Specific IC50 values were not provided in the abstract.

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to facilitate the design of comparative studies.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Preparation of Test Compound: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.[9][10]

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (typically 0.1 mM) is prepared.

  • Preparation of Test Compound: The test compound is dissolved in methanol and serially diluted to various concentrations.

  • Reaction Mixture: A defined volume of each concentration of the test compound is mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value is calculated from a plot of inhibition percentage against the concentration of the test compound.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[12][13]

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a certain period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathways

As isoflavonoids, Erythrinine F and Erythrinine C may modulate various signaling pathways implicated in cellular processes.[14] The diagrams below illustrate some of the key pathways potentially affected by these compounds.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Compound_Isolation Isolation of Erythrinine F & C Stock_Solution Preparation of Stock Solutions Compound_Isolation->Stock_Solution Antimicrobial Antimicrobial (MIC) Stock_Solution->Antimicrobial Antioxidant Antioxidant (DPPH, IC50) Stock_Solution->Antioxidant Cytotoxicity Cytotoxicity (MTT, IC50) Stock_Solution->Cytotoxicity Anti_inflammatory Anti-inflammatory (NO Inhibition, IC50) Stock_Solution->Anti_inflammatory Data_Collection Data Collection (Absorbance, etc.) Antimicrobial->Data_Collection Antioxidant->Data_Collection Cytotoxicity->Data_Collection Anti_inflammatory->Data_Collection IC50_MIC_Calculation IC50/MIC Calculation Data_Collection->IC50_MIC_Calculation Comparison Head-to-Head Comparison IC50_MIC_Calculation->Comparison

Caption: A generalized workflow for the comparative bioactivity screening of natural products.

isoflavone_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoflavone Erythrinine F / C Receptor Growth Factor Receptors (e.g., EGFR) Isoflavone->Receptor Inhibition PI3K PI3K Receptor->PI3K MAPK MAPK (ERK, p38, JNK) Receptor->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) Akt->Gene_Expression Modulation of Apoptosis MAPK->IKK MAPK->Gene_Expression Modulation of Proliferation IκB IκB IKK->IκB Phosphorylation & Degradation NFκB NF-κB IκB->NFκB Release NFκB_complex NF-κB/IκB NFκB->Gene_Expression Transcription Regulation

Caption: Potential signaling pathways modulated by isoflavones like Erythrinine F and C.

Conclusion

While a definitive head-to-head comparison of the bioactivities of Erythrinine F and Erythrinine C is currently not possible due to a lack of direct comparative studies, this guide provides the necessary framework for conducting such research. The presented data on related compounds from the Erythrina genus suggest a broad spectrum of biological activities worthy of further investigation. By employing the standardized experimental protocols outlined herein, researchers can generate the robust and comparable data needed to elucidate the specific therapeutic potential of Erythrinine F and Erythrinine C. Future studies should focus on direct comparative analyses of these two compounds across a range of bioassays to accurately determine their relative potency and potential for drug development.

References

Synthesis of Erythrinin F: A Review of Available Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of published total synthesis protocols for a compound specifically named "Erythrinin F." While the family of Erythrina alkaloids is well-documented, with numerous synthetic routes reported for various members, this compound does not appear among them in total synthesis literature. This suggests that either a total synthesis of this specific compound has not yet been published, or it may be known under a different nomenclature that is not readily identifiable.

The extensive body of research on Erythrina alkaloids primarily focuses on compounds such as erythrinine, erysotramidine, and 3-demethoxyerythratidinone. These syntheses often involve complex multi-step sequences to construct the characteristic tetracyclic spiroamine core of the erythrinan (B1236395) skeleton. Methodologies employed are diverse, reflecting the significant interest in these biologically active molecules.

It is important to note that compounds with similar names, such as Erythrinin A, B, C, and D, have been identified in the literature. However, these are characterized as isoflavones, a different class of chemical compounds from alkaloids, and have been isolated from various plant sources. Additionally, compounds designated as Eryvarin F and G have been described as 3-phenoxychromones. The distinct structural differences between these compounds and the typical erythrinan alkaloid framework underscore the importance of precise nomenclature in chemical synthesis.

Given the lack of available synthesis protocols for "this compound," a direct comparison of their reproducibility is not possible at this time. Researchers and drug development professionals interested in the synthesis of Erythrina alkaloids are encouraged to consult the extensive literature on related, well-documented members of this family.

For illustrative purposes, a generalized workflow for the synthesis of a hypothetical Erythrina alkaloid is presented below. This diagram is not specific to this compound but represents a common strategic approach in the field.

G cluster_starting_materials Starting Materials cluster_synthesis Synthetic Strategy cluster_product Final Product A Simple Aromatic Precursors C Assembly of Key Intermediate (e.g., via Pictet-Spengler or Bischler-Napieralski reaction) A->C B Acyclic Nitrogen-Containing Fragments B->C D Construction of Spirocyclic Core (e.g., via intramolecular cyclization) C->D E Functional Group Manipulations and Stereochemical Control D->E F Erythrina Alkaloid Core E->F

A generalized synthetic workflow for Erythrina alkaloids.

This diagram outlines a conceptual pathway, commencing with readily available starting materials and progressing through key synthetic transformations to afford the complex alkaloid structure. Each step would require specific reagents and conditions that are meticulously detailed in published protocols for known Erythrina alkaloids.

Until a total synthesis of this compound is reported, any analysis of its synthetic reproducibility remains speculative. The scientific community awaits further research that may elucidate the structure and synthesis of this particular compound.

Comparative Transcriptomic Analysis of Erythrinin F-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Guide for Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative transcriptomic analysis of cells treated with Erythrinin F, a natural compound isolated from the Erythrina genus. Due to the limited availability of public transcriptomic data specifically for this compound, this document outlines a hypothetical study to serve as a framework for researchers designing and interpreting their own experiments. The plausible experimental data and detailed protocols provided herein are based on the known biological activities of related compounds from the Erythrina family, which include anti-inflammatory, cytotoxic, and antimicrobial effects.

This guide compares the gene expression profiles of a human colorectal cancer cell line (HCT-116) treated with this compound to those treated with 5-Fluorouracil (5-FU), a standard chemotherapeutic agent known to inhibit DNA synthesis[1], and an untreated control.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the hypothetical quantitative data from this comparative transcriptomic study. The data represents differentially expressed genes (DEGs) in HCT-116 cells following a 24-hour treatment with this compound (10 µM) and 5-Fluorouracil (5 µM).

Table 1: Top 10 Upregulated Genes in HCT-116 Cells Treated with this compound

Gene SymbolGene NameLog2 Fold Change (vs. Control)p-valueFunction
CDKN1ACyclin Dependent Kinase Inhibitor 1A4.2<0.001Cell cycle arrest, p53 target
GADD45AGrowth Arrest and DNA Damage Inducible Alpha3.8<0.001DNA repair, apoptosis
BAXBCL2 Associated X, Apoptosis Regulator3.5<0.001Pro-apoptotic
PMAIP1Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (Noxa)3.2<0.001Pro-apoptotic, p53 target
FASFas Cell Surface Death Receptor3.0<0.001Apoptosis signaling
SESN1Sestrin 12.9<0.001Stress response, p53 target
AENApoptosis Enhancing Nuclease2.7<0.001Apoptosis
MDM2MDM2 Proto-Oncogene2.5<0.005p53 negative regulator (feedback)
TP53I3Tumor Protein P53 Inducible Protein 32.4<0.005p53 target, oxidative stress
ZMAT3Zinc Finger Matrin-Type 32.2<0.005p53 target, cell cycle arrest

Table 2: Top 10 Downregulated Genes in HCT-116 Cells Treated with this compound

Gene SymbolGene NameLog2 Fold Change (vs. Control)p-valueFunction
CCND1Cyclin D1-3.9<0.001Cell cycle progression
CDK4Cyclin Dependent Kinase 4-3.5<0.001Cell cycle progression
E2F1E2F Transcription Factor 1-3.2<0.001Cell cycle progression
MYCMYC Proto-Oncogene, BHLH Transcription Factor-3.0<0.001Cell proliferation, oncogene
BIRC5Baculoviral IAP Repeat Containing 5 (Survivin)-2.8<0.001Anti-apoptotic
PCNAProliferating Cell Nuclear Antigen-2.6<0.001DNA replication and repair
TOP2ATopoisomerase (DNA) II Alpha-2.4<0.001DNA replication
MKI67Marker Of Proliferation Ki-67-2.3<0.005Cell proliferation marker
PLK1Polo-Like Kinase 1-2.1<0.005Mitotic progression
AURKAAurora Kinase A-2.0<0.005Mitotic spindle formation

Table 3: Comparison of Gene Set Enrichment Analysis (GSEA) - Top 5 Pathways

Pathway (Reactome)This compound (Normalized Enrichment Score)5-Fluorouracil (Normalized Enrichment Score)
Intrinsic Pathway for Apoptosis3.12.5
p53 Signaling Pathway2.92.2
Cell Cycle Checkpoints2.72.8
DNA Repair2.43.2
G1/S Transition-3.5-3.8

Experimental Protocols

1. Cell Culture and Treatment Human colorectal carcinoma cells (HCT-116) were cultured in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. For transcriptomic analysis, cells were seeded in 6-well plates and grown to 70-80% confluency. Cells were then treated with either 10 µM this compound, 5 µM 5-Fluorouracil, or DMSO as a vehicle control for 24 hours. Each condition was performed in triplicate.

2. RNA Extraction and Quality Control Total RNA was extracted from the treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. RNA quantity and purity were assessed using a NanoDrop spectrophotometer. RNA integrity was evaluated using the Agilent 2100 Bioanalyzer, with all samples having an RNA Integrity Number (RIN) greater than 9.0.

3. Library Preparation and RNA Sequencing Library preparation for RNA sequencing was performed with 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina). The protocol includes mRNA purification, fragmentation, first and second strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification. Sequencing was carried out on an Illumina NovaSeq 6000 platform with 150 bp paired-end reads, aiming for a depth of at least 20 million reads per sample.

4. Bioinformatic Analysis Raw sequencing reads were first assessed for quality using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression was quantified using RSEM. Differential gene expression analysis was performed using the DESeq2 package in R. Genes with a p-value less than 0.05 and a log2 fold change greater than 1 or less than -1 were considered differentially expressed. Gene ontology and pathway enrichment analysis were performed using g:Profiler and GSEA.

Mandatory Visualization

Based on the transcriptomic data, this compound is hypothesized to induce apoptosis and cell cycle arrest through the activation of the p53 signaling pathway. The following diagrams illustrate this hypothetical mechanism of action and the experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis A HCT-116 Cell Culture B Seeding in 6-well plates A->B C Treatment: - this compound (10 µM) - 5-FU (5 µM) - DMSO (Control) B->C D Total RNA Extraction C->D E RNA Quality Control (NanoDrop, Bioanalyzer) D->E F mRNA Library Preparation E->F G Illumina NovaSeq Sequencing F->G H Quality Control (FastQC) G->H I Alignment (STAR) H->I J Quantification (RSEM) I->J K Differential Expression (DESeq2) J->K L Pathway Analysis (GSEA) K->L

Caption: Experimental workflow for comparative transcriptomics.

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes EryF This compound p53 p53 (stabilized & activated) EryF->p53 induces MDM2 MDM2 p53->MDM2 induces Arrest Cell Cycle Arrest (CDKN1A, GADD45A) p53->Arrest Apoptosis Apoptosis (BAX, FAS, PMAIP1) p53->Apoptosis DNARepair DNA Repair p53->DNARepair MDM2->p53 inhibits (degradation)

References

Benchmarking Erythrinin F's antioxidant capacity against known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking Erythrinin F's Antioxidant Capacity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the diverse family of Erythrina alkaloids, a group of compounds that have garnered scientific interest for their wide range of biological activities.[1] While the Erythrina genus is known to be a rich source of secondary metabolites with antioxidant properties, including flavanones, isoflavones, and pterocarpans, specific quantitative data on the antioxidant capacity of this compound remains notably absent in the current scientific literature.[2][3] Some studies on novel alkaloids from Erythrina species have even reported a lack of antioxidant activity in the tested compounds.[4]

This guide is intended for researchers and drug development professionals seeking to evaluate the antioxidant potential of this compound. Due to the absence of published comparative data, this document provides a framework for conducting such a benchmark study. It includes detailed experimental protocols for standard antioxidant assays and templates for data presentation. The provided methodologies for 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) assays will enable the systematic evaluation of this compound against well-established antioxidants such as Trolox and Ascorbic Acid.

Antioxidant Properties of the Erythrina Genus

Several studies have highlighted the antioxidant potential of extracts and isolated compounds from various Erythrina species. For instance, methanolic and aqueous extracts of Erythrina indica leaves have demonstrated significant DPPH and nitric oxide radical scavenging activities.[5] Similarly, extracts from Erythrina senegalensis showed high antioxidant activity in both DPPH and ABTS assays, with results comparable to the positive control, Trolox.[6] In another study, the dichloromethane (B109758) extract of Erythrina caffra stem bark exhibited the most potent antioxidant activity among the tested extracts, with an IC50 value of 144.17 µg/mL in a DPPH assay.[7] The antioxidant effects of these species are often attributed to their high content of phenolic and flavonoid compounds.[2][8] These compounds are known to suppress pro-oxidants and inhibit inflammatory signaling pathways like MAPK, AP1, and NF-κB.[2][3]

Comparative Data on Antioxidant Capacity

To facilitate a direct comparison of this compound's antioxidant capacity, experimental data should be systematically collected and organized. The following tables are provided as templates for summarizing the results obtained from the DPPH, ABTS, and ORAC assays. These tables should be populated with the experimentally determined IC50 values (for DPPH and ABTS assays) and ORAC values (in Trolox equivalents), allowing for a clear and objective comparison against standard antioxidants.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)
This compoundExperimental data
TroloxExperimental data
Ascorbic AcidExperimental data

Table 2: ABTS Radical Cation Scavenging Activity

CompoundIC50 (µg/mL)
This compoundExperimental data
TroloxExperimental data
Ascorbic AcidExperimental data

Table 3: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µM Trolox Equivalents/µM)
This compoundExperimental data
TroloxReference standard
Ascorbic AcidExperimental data

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[9][10]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Test compounds (this compound, Trolox, Ascorbic Acid)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[10][11]

  • Preparation of Test Samples: Prepare stock solutions of this compound and the standard antioxidants (Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol, ethanol, or DMSO). Create a series of dilutions from these stock solutions to determine the IC50 value.[12]

  • Reaction Setup:

    • In a 96-well plate, add a specific volume of each sample dilution to separate wells.

    • Add the DPPH working solution to each well.[12] A typical ratio is 1:1 sample to DPPH solution.

    • Include a control well containing only the solvent and the DPPH solution.[9]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][12]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[11][12]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[9]

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_samples Prepare Serial Dilutions of this compound & Standards prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.[13][14]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate (B84403) buffered saline (PBS) or ethanol

  • Test compounds (this compound, Trolox, Ascorbic Acid)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[14][15]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[16][17]

  • Preparation of Test Samples: Prepare stock solutions and serial dilutions of this compound and standard antioxidants as described for the DPPH assay.

  • Reaction Setup:

    • In a 96-well plate, add a small volume of each sample dilution to separate wells.

    • Add a larger volume of the ABTS•+ working solution to each well.[16]

    • Include a control well with the solvent and ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[17]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[13][16]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

  • IC50 Determination: Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Prepare ABTS Radical (ABTS + K2S2O4, 12-16h) prep_working Dilute ABTS Radical to Absorbance of ~0.7 prep_abts->prep_working mix Mix Sample/Standard with ABTS Working Solution prep_working->mix prep_samples Prepare Serial Dilutions of this compound & Standards prep_samples->mix incubate Incubate at RT (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the ABTS radical scavenging assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[18]

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • Test compound (this compound)

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in the phosphate buffer.

    • Prepare a fresh solution of AAPH in the phosphate buffer just before use.[19][20]

    • Prepare a stock solution of Trolox and create a standard curve by making serial dilutions.[21]

  • Preparation of Test Samples: Prepare dilutions of this compound in the phosphate buffer.

  • Assay Setup:

    • In a black 96-well microplate, add the sample dilutions and Trolox standards to their respective wells.[18][19]

    • Add the fluorescein solution to all wells.

    • Incubate the plate at 37°C for at least 15-30 minutes.[18][20]

  • Initiation of Reaction: Add the AAPH solution to all wells to start the reaction.[19][20]

  • Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings should be taken every 1-2 minutes for at least 60 minutes.[20][21]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Subtract the AUC of the blank (buffer only) from the AUC of the samples and standards to get the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of this compound by comparing its net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per micromole of the compound.[22]

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Fluorescein, AAPH, and Trolox Standards add_reagents Add Sample/Standard and Fluorescein to Plate prep_reagents->add_reagents prep_samples Prepare this compound Dilutions prep_samples->add_reagents incubate Incubate at 37°C (15-30 min) add_reagents->incubate add_aaph Add AAPH to Initiate Reaction incubate->add_aaph measure Kinetic Fluorescence Reading (Ex:485nm, Em:520nm) add_aaph->measure calculate_auc Calculate Net Area Under Curve (AUC) measure->calculate_auc plot Create Trolox Standard Curve calculate_auc->plot orac_value Determine ORAC Value (Trolox Equivalents) plot->orac_value

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Signaling Pathways in Antioxidant Activity

Compounds isolated from the Erythrina genus, particularly phenolic compounds, are known to exert their antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways.[2][3] One of the central pathways is the Nuclear Factor-kappa B (NF-κB) pathway. In response to oxidative stress, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and promote the expression of pro-inflammatory genes. Antioxidants can inhibit this process by scavenging reactive oxygen species (ROS), thereby preventing the activation of the NF-κB pathway.[2]

NFkB_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (ROS) IKK IKK Complex ROS->IKK Activates Antioxidant Erythrina Alkaloids (e.g., this compound) Antioxidant->ROS Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB IkB_NFkB->NFkB IκB Degradation Gene Pro-inflammatory Gene Expression Gene_n Pro-inflammatory Gene Expression NFkB_n->Gene_n

Caption: Inhibition of the NF-κB signaling pathway by antioxidants.

Conclusion

While the existing body of research points to the antioxidant potential within the Erythrina genus, there is a clear gap in the scientific literature regarding the specific antioxidant capacity of this compound. The experimental protocols and data presentation frameworks provided in this guide offer a comprehensive approach for researchers to systematically evaluate this compound's potential. By benchmarking it against established antioxidants like Trolox and Ascorbic Acid using standardized assays, the scientific community can gain valuable insights into the bioactivity of this specific alkaloid. Such data would be a crucial first step in exploring its potential applications in drug development and other related fields.

References

Safety Operating Guide

Prudent Disposal of Erythrinin F in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

I. Erythrinin F: Chemical and Physical Properties

A summary of the known properties of this compound is presented below. The lack of comprehensive data necessitates treating the compound with caution.

PropertyDataSource
Molecular Formula C20H18O7[1]
CAS Number 1616592-60-9[1]
Product Type Natural Product[1]
Storage Temperature -20℃[1]
Appearance Not specified, but related compounds are solids.
Toxicological Properties Not thoroughly investigated.[2]

II. Guiding Principles for Disposal

Given that the toxicological, physical, and chemical properties of this compound have not been fully investigated, it is prudent to handle it as a potentially hazardous substance. The primary principle for the disposal of such research chemicals is to avoid environmental release and to ensure the safety of all personnel.

III. Step-by-Step Disposal Procedure for this compound

The following procedure is a general guideline. Researchers must always consult their institution's Environmental Health and Safety (EHS) office for specific requirements and protocols.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, properly labeled hazardous waste container.

    • Do not mix with non-hazardous waste.

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, collect it in a compatible, labeled hazardous waste container.

    • Be mindful of solvent compatibility to prevent dangerous reactions within the waste container.

    • Do not dispose of this compound solutions down the drain.

3. Container Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."

  • If in a solution, list the solvent and the estimated concentration of this compound.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from general laboratory traffic.

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • EHS professionals will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, typically incineration.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ErythrininF_Disposal_Workflow start Start: this compound for Disposal consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_solid Is the waste solid this compound or a contaminated solid? solid_waste Collect in a labeled hazardous solid waste container. is_solid->solid_waste Yes is_liquid Is the waste a solution containing this compound? is_solid->is_liquid No store_waste Store waste in a designated satellite accumulation area. solid_waste->store_waste liquid_waste Collect in a labeled hazardous liquid waste container. is_liquid->liquid_waste Yes end End: Compliant Disposal is_liquid->end No liquid_waste->store_waste consult_ehs->is_solid ehs_pickup Arrange for EHS pickup and final disposal. store_waste->ehs_pickup ehs_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always adhere to the specific protocols and regulations of your institution and local authorities regarding chemical waste disposal.

References

Personal protective equipment for handling Erythrinin F

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel compounds like Erythrinin F. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a culture of safety and build trust in laboratory practices. While specific toxicity data for this compound are limited, its classification as an alkaloid derived from the Erythrina genus necessitates stringent handling precautions.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and ensure safety when handling this compound. The following personal protective equipment is required:

PPE CategoryItemSpecifications and Best Practices
Eye Protection Safety Glasses with Side Shields or GogglesMust comply with EN166 or equivalent standards to protect against chemical splashes.
Hand Protection Compatible Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Practice proper glove removal techniques to avoid skin contact. Dispose of contaminated gloves immediately as hazardous waste.[3][4] Double gloving is advised.[4]
Body Protection Laboratory Coat or Chemical-Resistant ApronA long-sleeved lab coat is mandatory to prevent skin contact.[3] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.

Operational Plan: Handling Procedures

1. Engineering Controls:

  • Ventilation: Always work in a well-ventilated area, with a chemical fume hood being the primary engineering control.[3]

  • Designated Area: Establish a clearly marked, designated area for the handling and storage of this compound to prevent cross-contamination.

  • Emergency Equipment: Ensure that a fully stocked eyewash station and an emergency safety shower are readily accessible and have been recently tested.[3]

2. Procedural Guidance:

  • Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.

  • Labeling: Ensure all containers of this compound are clearly and accurately labeled with the chemical name and appropriate hazard warnings.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: All this compound waste, including unused product, contaminated consumables (e.g., gloves, pipette tips), and empty containers, must be treated as hazardous chemical waste.

  • Container Management: Do not reuse empty containers.[3] They should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of according to institutional and local regulations.

  • Waste Disposal: All hazardous waste must be collected in clearly labeled, sealed, and appropriate containers. Dispose of the waste through your institution's licensed professional waste disposal service.[3]

Experimental Workflow: Personal Protective Equipment Protocol

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling this compound cluster_doffing Doffing Sequence (Contaminated Area) cluster_final_doffing Final Doffing (Clean Area) A Assess Risks B Select Appropriate PPE A->B C Inspect PPE for Damage B->C D 1. Lab Coat or Gown C->D E 2. Inner Gloves D->E F 3. Eye Protection E->F G 4. Respiratory Protection F->G H 5. Outer Gloves G->H I Work in Fume Hood H->I J 1. Outer Gloves I->J K 2. Lab Coat or Gown J->K L Exit Handling Area K->L M 3. Respiratory Protection L->M N 4. Eye Protection M->N O 5. Inner Gloves N->O P Wash Hands Thoroughly O->P

Caption: Workflow for donning and doffing Personal Protective Equipment (PPE) when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.